molecular formula C59H100N7O18P3S B15549957 (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

货号: B15549957
分子量: 1320.4 g/mol
InChI 键: RRPYBLLFANVYFK-JPSCZFTLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoic acid. It is a (R)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA, an unsaturated fatty acyl-CoA and an ultra-long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

属性

分子式

C59H100N7O18P3S

分子量

1320.4 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriaconta-23,26,29,32,35-pentaenethioate

InChI

InChI=1S/C59H100N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-47(67)42-50(69)88-41-40-61-49(68)38-39-62-57(72)54(71)59(2,3)44-81-87(78,79)84-86(76,77)80-43-48-53(83-85(73,74)75)52(70)58(82-48)66-46-65-51-55(60)63-45-64-56(51)66/h5-6,8-9,11-12,14-15,17-18,45-48,52-54,58,67,70-71H,4,7,10,13,16,19-44H2,1-3H3,(H,61,68)(H,62,72)(H,76,77)(H,78,79)(H2,60,63,64)(H2,73,74,75)/b6-5-,9-8-,12-11-,15-14-,18-17-/t47-,48-,52-,53-,54+,58-/m1/s1

InChI 键

RRPYBLLFANVYFK-JPSCZFTLSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are integral components of cellular lipids and precursors for signaling molecules.[1][2] Their metabolism is a complex and highly regulated process, critical for maintaining cellular homeostasis.[3] This technical guide provides a comprehensive overview of the proposed metabolic pathway of a specific VLCFA intermediate, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA. This molecule, a C38 polyunsaturated fatty acyl-CoA, presents a unique challenge to the cellular metabolic machinery due to its substantial chain length and multiple double bonds. This guide will delve into its putative synthesis and degradation pathways, the key enzymatic players, and experimental methodologies for its investigation.

Proposed Metabolic Hub: The Peroxisome

The metabolism of VLCFAs predominantly occurs in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle fatty acids of such length.[4][5][6] Therefore, the peroxisome is the primary subcellular location for the synthesis and degradation of this compound.

Catabolic Pathway: Peroxisomal β-Oxidation

The presence of the 3-hydroxy group suggests that this compound is an intermediate in the β-oxidation pathway. This catabolic process systematically shortens the fatty acyl-CoA chain, generating acetyl-CoA units.

The degradation of this polyunsaturated VLCFA is a multi-step process involving a series of enzymatic reactions:

  • Dehydrogenation: The first step in the β-oxidation of a 3-hydroxyacyl-CoA intermediate is its oxidation to a 3-ketoacyl-CoA. This reaction is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH) .[7][8] Given the substrate's length, a peroxisomal long-chain HADH is the likely enzyme. This reaction requires NAD+ as a cofactor.

  • Thiolytic Cleavage: The resulting 3-ketoacyl-CoA is then cleaved by a thiolase to release an acetyl-CoA molecule and a shortened acyl-CoA (in this case, a C36 pentaenoyl-CoA).

The β-oxidation cycle would continue until the fatty acid chain is sufficiently shortened for transport to the mitochondria for complete oxidation.[6] The presence of multiple cis double bonds necessitates the action of auxiliary enzymes, namely an enoyl-CoA isomerase and a dienoyl-CoA reductase , to reconfigure the double bonds for proper processing by the β-oxidation enzymes.[9]

Visualization of the Proposed Catabolic Pathway

Catabolic_Pathway cluster_peroxisome Peroxisome Start This compound Step1 3-Oxooctatriacontapentaenoyl-CoA Start->Step1 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Step2 Hexatriacontapentaenoyl-CoA + Acetyl-CoA Step1->Step2 Thiolase (CoA-SH) End Further rounds of β-oxidation Step2->End

Caption: Proposed initial steps of peroxisomal β-oxidation of this compound.

Anabolic Pathway: Fatty Acid Elongation

The synthesis of VLCFAs occurs through a fatty acid elongation system located in the endoplasmic reticulum.[3] This process involves a cycle of four enzymatic reactions that add two-carbon units to a growing fatty acyl-CoA chain. The molecule , being a 3-hydroxyacyl-CoA, is an intermediate in this elongation cycle.

The proposed synthetic route is as follows:

  • Condensation: The cycle begins with the condensation of a C36 pentaenoyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL) . This reaction forms a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR) , using NADPH as the reducing agent. This step yields this compound.

  • Dehydration: Subsequently, a 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form an trans-2,3-enoyl-CoA.

  • Reduction: Finally, an enoyl-CoA reductase (TER) reduces the double bond to yield a saturated C38 pentaenoyl-CoA, which can then undergo further elongation or be incorporated into complex lipids.

Visualization of the Proposed Anabolic Pathway

Anabolic_Pathway cluster_er Endoplasmic Reticulum Start Hexatriacontapentaenoyl-CoA + Malonyl-CoA Step1 3-Oxooctatriacontapentaenoyl-CoA Start->Step1 Fatty Acid Elongase (ELOVL) Step2 This compound Step1->Step2 3-Ketoacyl-CoA Reductase (KAR) (NADPH -> NADP+) Step3 Octatriaconta-2,23,26,29,32,35-hexaenoyl-CoA Step2->Step3 3-Hydroxyacyl-CoA Dehydratase (HACD) End Octatriacontapentaenoyl-CoA Step3->End Enoyl-CoA Reductase (TER) (NADPH -> NADP+)

Caption: Proposed fatty acid elongation cycle leading to the synthesis of C38 polyunsaturated fatty acids.

Experimental Protocols for Pathway Validation

To validate the proposed metabolic pathways, a series of experiments can be conducted.

Subcellular Fractionation and Enzyme Assays

Objective: To determine the subcellular localization of the enzymes involved in the metabolism of this compound.

Protocol:

  • Homogenize tissue or cells of interest (e.g., liver, brain) in an isotonic buffer.

  • Perform differential centrifugation to separate subcellular fractions (cytosol, mitochondria, peroxisomes, and microsomes).

  • Analyze each fraction for the presence of marker enzymes to assess purity.

  • Conduct enzyme assays in each fraction using this compound as a substrate.

    • 3-Hydroxyacyl-CoA Dehydrogenase Assay: Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

    • Thiolase Assay: Measure the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA product.

Metabolite Analysis using Mass Spectrometry

Objective: To identify and quantify the intermediates and products of the metabolic pathway.

Protocol:

  • Incubate isolated peroxisomes or endoplasmic reticulum fractions with this compound and necessary cofactors.

  • At various time points, quench the reaction and extract the lipids.

  • Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the substrate, intermediates (e.g., 3-oxooctatriacontapentaenoyl-CoA), and products (e.g., shortened acyl-CoAs).

Gene Silencing and Overexpression Studies

Objective: To confirm the role of specific enzymes in the metabolic pathway.

Protocol:

  • Use siRNA or CRISPR/Cas9 to knockdown the expression of candidate genes (e.g., specific ELOVL isoforms, peroxisomal HADH).

  • Overexpress these genes in a suitable cell line.

  • Analyze the impact of these genetic manipulations on the metabolism of this compound using the methods described above. A decrease in metabolic activity upon gene silencing or an increase upon overexpression would confirm the enzyme's involvement.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the literature, the following table provides a template for organizing expected experimental results.

Experimental Approach Parameter Measured Expected Outcome for Catabolic Pathway Validation Expected Outcome for Anabolic Pathway Validation
Subcellular FractionationEnzyme ActivityHighest 3-hydroxyacyl-CoA dehydrogenase activity in the peroxisomal fraction.Highest 3-ketoacyl-CoA reductase activity in the microsomal (ER) fraction.
Mass SpectrometryMetabolite LevelsTime-dependent decrease in the substrate and increase in shortened acyl-CoAs.Time-dependent formation of the substrate from a C36 precursor.
Gene Silencing (e.g., HADH)Metabolic RateSignificant reduction in the conversion of the substrate to its 3-keto derivative.No direct effect on the synthesis pathway.
Gene Overexpression (e.g., ELOVL)Product FormationNo direct effect on the degradation pathway.Increased synthesis of C38 fatty acids from shorter precursors.

Conclusion

The metabolic pathway of this compound is proposed to be a dynamic interplay between peroxisomal β-oxidation and endoplasmic reticulum-based fatty acid elongation. This guide provides a scientifically grounded framework for understanding and investigating the metabolism of this unique very-long-chain polyunsaturated fatty acyl-CoA. The outlined experimental protocols offer a robust strategy for validating the proposed pathways and elucidating the precise roles of the involved enzymes. Further research in this area will undoubtedly contribute to our understanding of lipid metabolism and its implications in health and disease.

References

Biological role of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in cellular metabolism.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Role of 3-Hydroxy Very-Long-Chain Polyunsaturated Fatty Acyl-CoA in Cellular Metabolism

Abstract

This technical guide provides a comprehensive examination of the biological significance, metabolic pathways, and analytical considerations for 3-hydroxy very-long-chain polyunsaturated fatty acyl-CoAs (3-OH-VLC-PUFA-CoAs). While the specific molecule (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA serves as a structural archetype for this guide, direct literature on this exact entity is not available. Therefore, this document focuses on the established principles governing the metabolism of its class. We will delve into the pivotal role of these molecules as intermediates in peroxisomal and mitochondrial beta-oxidation, the enzymatic machinery responsible for their synthesis and degradation, their implications in human health and disease, and the state-of-the-art methodologies for their study. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of very-long-chain fatty acid metabolism.

Introduction: The World of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, particularly sphingolipids and glycerolipids. When these long aliphatic tails also contain multiple double bonds, they are classified as very-long-chain polyunsaturated fatty acids (VLC-PUFAs). These molecules are not merely structural components; they are integral to a variety of physiological processes, including the maintenance of skin barrier function, retinal function, and spermatogenesis.

Before VLC-PUFAs can be metabolized for energy production or utilized in biosynthetic pathways, they must first be "activated" by the attachment of Coenzyme A (CoA), a process primarily carried out by very-long-chain acyl-CoA synthetases (VLC-ACS). This activation results in the formation of a VLC-PUFA-CoA, a high-energy thioester that is now primed for enzymatic modification. The focus of this guide, the 3-hydroxyacyl-CoA intermediate, represents the second step in the catabolic spiral of beta-oxidation.

The Central Role of 3-Hydroxyacyl-CoA in Beta-Oxidation

The catabolism of fatty acyl-CoAs occurs through a cyclical four-step process known as beta-oxidation. The formation of the 3-hydroxyacyl-CoA intermediate is the second and stereospecific step in this pathway.

The Beta-Oxidation Spiral: A Cellular Powerhouse

Fatty acid beta-oxidation is a fundamental catabolic process that systematically shortens fatty acyl-CoA molecules to generate acetyl-CoA, NADH, and FADH2.[1][2] This process is particularly vital for energy production during periods of fasting or high metabolic demand.[3][4] The cycle consists of four core reactions that occur in both mitochondria and peroxisomes:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a trans-double bond between the alpha (C2) and beta (C3) carbons.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA.[1][5]

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group on the beta carbon to a keto group, producing a 3-ketoacyl-CoA.[1][6]

  • Thiolysis: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter.[1][5]

The shortened acyl-CoA then re-enters the cycle until the entire fatty acid chain is converted to acetyl-CoA units.

The Unique Challenge of VLCFAs

While the core principles of beta-oxidation are universal, the location of this process is dictated by the chain length of the fatty acid. Mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids. However, they lack the enzymatic machinery to handle VLCFAs (those with 22 or more carbons).[7] Consequently, the initial cycles of VLCFA beta-oxidation occur almost exclusively in peroxisomes.[7][8][9]

Peroxisomal beta-oxidation shortens VLCFAs until they are of a sufficient length (typically octanoyl-CoA) to be transported to the mitochondria for complete oxidation.[1] This division of labor is critical for cellular homeostasis, as the accumulation of unmetabolized VLCFAs is highly toxic.[8]

Enzymology and Cellular Location

The processing of VLC-PUFA-CoAs into their 3-hydroxy intermediates and beyond is handled by a specific set of enzymes that differ between peroxisomes and mitochondria.

Peroxisomal Beta-Oxidation of VLCFAs

The peroxisomal system is tailored for very-long-chain substrates.

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme in peroxisomal beta-oxidation.[10] Unlike its mitochondrial counterpart, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2).[7]

  • Peroxisomal Bifunctional Enzyme (EHHADH) or D-bifunctional protein (HSD17B4): This single enzyme catalyzes both the hydration and the second dehydrogenation steps.[6][11] It converts the trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA and then oxidizes it to 3-ketoacyl-CoA.[11] For a molecule like our archetype, this compound, its formation would be catalyzed by the hydratase domain of this enzyme.

Mitochondrial Beta-Oxidation

Once shortened in the peroxisome, the resulting medium and long-chain fatty acyl-CoAs are shuttled to the mitochondrion.

  • Mitochondrial Trifunctional Protein (MTP): This is a key hetero-octameric complex located on the inner mitochondrial membrane that processes long-chain fatty acids. It contains the activities for the last three steps of beta-oxidation: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.

  • Medium- and Short-Chain Specific Enzymes: As the fatty acid chain becomes progressively shorter, other soluble enzymes within the mitochondrial matrix take over, including medium-chain and short-chain 3-hydroxyacyl-CoA dehydrogenases (MCHAD and SCHAD).[12][13]

The pathway for the initial beta-oxidation of a VLC-PUFA is visualized below.

Beta_Oxidation_Pathway VLCFA_CoA (3R...)-octatriacontapentaenoyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Hydroxyacyl_CoA (3R...)-3-hydroxyoctatriacontapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (C36-pentaenoyl-CoA) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Initial cycle of peroxisomal beta-oxidation for a VLC-PUFA.

Clinical Significance and Pathophysiology

Defects in the enzymes responsible for VLCFA metabolism lead to a class of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) or single enzyme deficiencies.

DisorderDefective Gene/ProteinKey Metabolic Intermediate(s)Primary Clinical Manifestations
X-Linked Adrenoleukodystrophy (X-ALD) ABCD1 (ALDP)Saturated VLCFAs (C24:0, C26:0)Progressive demyelination, adrenal insufficiency.[14][15]
D-Bifunctional Protein Deficiency (DBPD) HSD17B4VLCFAs, pristanic acid, bile acid intermediatesSevere neurological dysfunction, hypotonia, seizures.[11]
Acyl-CoA Oxidase 1 Deficiency ACOX1VLCFAsNeurological regression, hypotonia (Pseudo-NALD).[11]
LCHAD Deficiency HADHA (MTP alpha subunit)Long-chain 3-hydroxyacylcarnitinesHypoglycemia, cardiomyopathy, retinopathy, neuropathy.[4]

The accumulation of 3-hydroxyacyl-CoA intermediates, particularly long-chain species, is a hallmark of disorders like LCHAD deficiency. These metabolites are considered lipotoxic and can disrupt mitochondrial function, leading to the severe clinical phenotypes observed in patients.

Methodologies for Studying 3-OH-VLC-PUFA-CoA Metabolism

Investigating the role of these complex lipids requires sophisticated analytical and biochemical techniques.

Experimental Protocol: Acyl-CoA Profiling by LC-MS/MS

This protocol outlines a standard workflow for the extraction and analysis of acyl-CoA species, including 3-hydroxy intermediates, from cultured cells or tissue homogenates.

1. Sample Preparation & Extraction: a. Homogenize ~20-50 mg of tissue or a pellet of ~1-5 million cells in 500 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA). b. Add internal standards (e.g., 13C-labeled acyl-CoAs) for quantification. c. Sonicate the sample on ice (3 cycles of 15 seconds on, 30 seconds off). d. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein. e. Collect the supernatant.

2. Solid Phase Extraction (SPE) for Acyl-CoA Enrichment: a. Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol, followed by 1 mL of 0.1 M formic acid. b. Load the supernatant from step 1e onto the cartridge. c. Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of water. d. Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium hydroxide. e. Dry the eluate under a stream of nitrogen gas.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of 5% methanol in water. b. Inject onto a C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size). c. Elute using a gradient of mobile phase A (10 mM ammonium acetate in water) and mobile phase B (10 mM ammonium acetate in 95:5 acetonitrile:water). d. Analyze by tandem mass spectrometry using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode. e. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each target acyl-CoA and its 3-hydroxy derivative.

The workflow for this analysis is depicted below.

LCMS_Workflow Sample Cell/Tissue Homogenate Extraction TCA Precipitation + Internal Standards Sample->Extraction SPE Solid Phase Extraction (Enrichment) Extraction->SPE Analysis LC-MS/MS Analysis (MRM) SPE->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow for the analysis of acyl-CoAs by LC-MS/MS.

Conclusion and Future Directions for Drug Development

The 3-hydroxyacyl-CoA intermediates of VLC-PUFAs represent a critical metabolic node, linking the catabolism of complex dietary and endogenous lipids to cellular energy status. While our archetype molecule, this compound, remains a theoretical construct, the study of its chemical class is of paramount importance. Understanding the precise substrate specificities of the enzymes that produce and consume these molecules is essential for diagnosing and treating inherited metabolic disorders.[11][16][17]

Future research should focus on:

  • Substrate-Specific Enzyme Kinetics: Characterizing how the degree of unsaturation and chain length of VLC-PUFAs affects their processing by peroxisomal and mitochondrial enzymes.

  • Lipotoxicity Mechanisms: Elucidating the downstream cellular consequences of accumulating specific 3-hydroxyacyl-CoA species.

  • Therapeutic Strategies: Developing substrate reduction therapies (e.g., by inhibiting ELOVL elongases) or pharmacological chaperones to correct misfolded metabolic enzymes.

For drug development professionals, targeting the enzymes of VLCFA metabolism offers a promising avenue for intervention in a range of diseases, from rare genetic disorders like X-ALD to more common conditions where lipid metabolism is dysregulated. A deep understanding of the biological role of intermediates like 3-OH-VLC-PUFA-CoAs is the foundation upon which these future therapies will be built.

References

A Technical Guide to the Discovery and Characterization of Novel Very Long-Chain Unsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Very long-chain unsaturated fatty acyl-CoAs (VLC-UFAs) represent a specialized and functionally critical class of lipids. Defined by acyl chains of 22 carbons or more, these molecules are not merely elongated versions of their shorter-chain counterparts; they possess unique physicochemical properties that enable them to play highly specialized roles in cellular physiology and disease.[1] Their low abundance and the complexity of their structures, particularly the precise localization of double bonds, present significant analytical challenges. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals aimed at the discovery and rigorous characterization of novel VLC-UFAs. We move beyond standard protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach to exploring this exciting frontier of lipidomics.

The Biological Landscape of VLC-UFA Metabolism

A foundational understanding of the biosynthetic pathways governing VLC-UFA synthesis is paramount for their discovery and functional annotation. Unlike shorter-chain fatty acids, VLC-UFAs are not typically obtained from dietary sources but are synthesized endogenously within the endoplasmic reticulum.[1][2] This synthesis is a coordinated effort between two key enzyme families: the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins and the Fatty Acid Desaturases (FADS).

  • Elongases (ELOVLs): These enzymes catalyze the rate-limiting initial condensation step in the fatty acid elongation cycle, adding two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[3] The substrate specificity of different ELOVL isoforms is a primary determinant of the final chain length of the fatty acid. For instance, ELOVL4 is uniquely responsible for the synthesis of the very longest fatty acids (>C28), which are crucial in tissues like the retina and skin.[4]

  • Desaturases (FADS): These enzymes introduce double bonds at specific positions within the acyl chain, converting a saturated fatty acid into an unsaturated one.[3][5] The n-3 and n-6 fatty acid synthesis pathways, for example, are critically dependent on the competitive action of FADS and ELOVL enzymes to produce key polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and arachidonic acid (AA), which can then serve as precursors for VLC-UFA synthesis.[5][6]

An imbalance or mutation in these enzymes can lead to a depletion of specific VLC-UFAs, resulting in severe pathologies such as Stargardt's disease, X-linked adrenoleukodystrophy, and certain forms of macular degeneration, highlighting their indispensable roles.[2][7][8]

VLC_UFA_Biosynthesis cluster_ER Endoplasmic Reticulum precursors Long-Chain Acyl-CoA Precursors (e.g., C18:3n-3, C20:4n-6, C22:6n-3) elovl ELOVL Enzymes (e.g., ELOVL4) precursors->elovl fads FADS Enzymes (Desaturases) precursors->fads Precursor Desaturation malonyl_coa Malonyl-CoA (2-Carbon Donor) malonyl_coa->elovl vlc_sfa Very Long-Chain Saturated Acyl-CoA elovl->vlc_sfa Elongation vlc_ufa Novel Very Long-Chain Unsaturated Acyl-CoA fads->vlc_ufa vlc_sfa->fads Desaturation

Caption: Biosynthetic pathway for VLC-UFAs in the endoplasmic reticulum.

A Discovery-Oriented Lipidomics Workflow

The identification of novel VLC-UFAs requires a discovery-driven, or untargeted, lipidomics approach. This strategy aims to comprehensively profile the lipidome of a biological sample to find previously uncharacterized molecules.[9] The workflow is a multi-stage process where each step is critical for success.

Discovery_Workflow sample 1. Sample Preparation & Lipid Extraction lcms 2. LC-MS/MS Analysis (Untargeted Acquisition) sample->lcms data 3. Data Processing (Feature Detection & Alignment) lcms->data id 4. Putative Identification (Database Matching & Novel Feature Filtering) data->id char 5. Structural Characterization (MS/MS, OzID) id->char func 6. Functional Validation (Enzymatic & Cell-Based Assays) char->func LC_MS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) sample_inj Reconstituted Sample Injection rp_column Reversed-Phase C18 Column sample_inj->rp_column esi Electrospray Ionization (ESI+) rp_column->esi Elution based on Acyl Chain Length gradient Solvent Gradient (Water -> Acetonitrile) gradient->rp_column ms1 MS1 Scan (Full Scan) High Resolution Survey esi->ms1 ms2 Data-Dependent MS2 (Fragmentation of Top N Ions) ms1->ms2

References

A Technical Guide to the Function of 3-Hydroxy Fatty Acids in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy fatty acids (3-OH FAs) occupy a unique crossroads in cellular biology, acting as both fundamental metabolic intermediates and potent signaling molecules. Their biological significance stems from a crucial dichotomy of origin: they are endogenously produced during mitochondrial fatty acid β-oxidation in eukaryotes, while also serving as a signature component of the lipopolysaccharide (LPS) endotoxin in Gram-negative bacteria. This dual identity makes them key players in a diverse array of signaling pathways that govern immunity, inflammation, and metabolic homeostasis across different biological kingdoms. In mammals, 3-OH FAs are the primary chemical markers for endotoxin, triggering powerful inflammatory responses through the Toll-like receptor 4 (TLR4) complex. Concurrently, emerging evidence points to direct signaling roles through other cell surface receptors. In plants, these same molecules are recognized as non-self signals, activating robust immune defenses. This guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted signaling functions of 3-OH FAs, offering field-proven methodologies for their analysis and a forward-looking perspective on their therapeutic and diagnostic potential for researchers, scientists, and drug development professionals.

Part 1: The Foundational Chemistry and Origin of 3-Hydroxy Fatty Acids

Chemical Structure and Diversity

3-Hydroxy fatty acids are characterized by a hydroxyl (-OH) group located on the third carbon (C3 or β-carbon) of the fatty acyl chain. Their diversity is primarily defined by the length of this carbon chain, which can range from short (e.g., 3-hydroxyoctanoic acid, C8) to very long (e.g., 3-hydroxyoctadecanoic acid, C18). This structural variation is critical, as chain length often dictates the specific biological activity and the receptor it interacts with. For instance, medium-chain 3-OH FAs (C10-C14) are particularly potent in activating specific immune pathways in both plants and animals[1][2].

The Dichotomy of Origin: Metabolism vs. Microbial Signature

The functional context of a 3-OH FA is inextricably linked to its origin.

  • Endogenous Production (Eukaryotes): In mammalian cells, L-3-hydroxyacyl-CoAs are essential, transient intermediates of the mitochondrial fatty acid β-oxidation cycle.[3][4] This pathway systematically breaks down fatty acids to generate energy.[4] Under normal physiological conditions, the concentration of free 3-OH FAs is very low. However, in certain genetic metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, these intermediates accumulate to toxic levels.[5]

  • Exogenous Source (Prokaryotes): In Gram-negative bacteria, 3-OH FAs are key building blocks of the Lipid A moiety of lipopolysaccharide (LPS), a major component of their outer membrane.[6][7] Here, they are synthesized via the type II fatty acid synthesis (FASII) pathway.[7] When these bacteria infect a host or are present in the environment, the associated 3-OH FAs serve as a distinct molecular signature of a microbial presence, often referred to as a Microbe-Associated Molecular Pattern (MAMP) or, in the context of LPS, an endotoxin.[2][8]

Part 2: Biosynthesis and Metabolic Pathways

Eukaryotic Pathway: The β-Oxidation Spiral

In eukaryotes, 3-OH FAs are formed during the third step of the mitochondrial fatty acid β-oxidation pathway.[3] This iterative four-step process shortens the fatty acyl-CoA chain by two carbons with each cycle. The formation of the 3-hydroxy intermediate is catalyzed by acyl-CoA hydratase, followed by its oxidation by L-3-hydroxyacyl-CoA dehydrogenase.[9]

Causality Behind the Pathway: The introduction of the hydroxyl group is a critical step that prepares the carbon backbone for the subsequent dehydrogenase-catalyzed reaction, which creates a keto group. This keto group facilitates the final thiolytic cleavage, releasing acetyl-CoA and a shortened fatty acyl-CoA. The pathway's efficiency relies on the precise stereochemistry and oxidation state changes at the β-carbon.

Beta_Oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA Thiolase (CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA

Diagram of the mitochondrial β-oxidation pathway highlighting 3-hydroxyacyl-CoA formation.
Prokaryotic Pathway: FASII and Lipid A Assembly

Gram-negative bacteria utilize the Type II fatty acid synthesis (FASII) system, where discrete, monofunctional enzymes carry out the synthesis reactions.[10] The process involves the iterative condensation of malonyl-ACP with a growing acyl-ACP chain. The 3-hydroxyacyl-ACP intermediate is a standard part of this cycle.[7] Specific chain-length 3-OH FAs, most notably 3-hydroxytetradecanoic acid (3-OH-C14:0), are then shunted from this pathway and incorporated into the structure of Lipid A, the anchor and bioactive center of LPS.[7]

Part 3: 3-OH FAs as Signaling Molecules in Mammalian Systems

The signaling function of 3-OH FAs in mammals is dominated by their role as a proxy for bacterial endotoxin.

Indirect Signaling: The Endotoxin Recognition Pathway

The innate immune system has evolved a highly sensitive mechanism to detect LPS. This recognition is not of the entire LPS molecule but is critically dependent on the Lipid A portion, for which 3-OH FAs are the defining chemical signature.[8][11]

  • Receptor Complex: Extracellular LPS is bound by Lipopolysaccharide Binding Protein (LBP) and transferred to CD14, which then presents it to the core receptor complex: Toll-like Receptor 4 (TLR4) and its co-receptor, Myeloid Differentiation factor 2 (MD-2).[12]

  • Downstream Cascade: This binding event induces dimerization of the TLR4-MD-2 complex, triggering two distinct downstream signaling cascades:

    • MyD88-dependent pathway: Rapidly activates transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • TRIF-dependent pathway: A delayed response that leads to the production of Type I interferons.

  • Pathophysiological Consequence: While essential for clearing bacterial infections, hyperactivation of this pathway can lead to a systemic inflammatory state, septic shock, and multi-organ failure.[11][13]

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm LPS LPS (with 3-OH FAs) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates TRIF TRIF TLR4_MD2->TRIF activates NFkB NF-κB Activation MyD88->NFkB leads to IRFs IRF Activation TRIF->IRFs leads to Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces Interferons Type I Interferons IRFs->Interferons induces

The TLR4 signaling pathway for LPS (3-OH FA) recognition.
Direct Signaling and Pathophysiological Roles

While the TLR4 pathway is dominant, there is growing interest in the direct effects of 3-OH FAs.

  • GPCR Activation: Several G-protein coupled receptors (GPCRs), such as GPR40, GPR120, and the hydroxycarboxylic acid (HCA) receptors, are known sensors of free fatty acids.[14][15][16] Specifically, HCA3 has been identified as a receptor for 3-hydroxyoctanoic acid, where it mediates a negative feedback loop on adipocyte lipolysis.[17] The challenge in this field is to rigorously exclude the possibility that observed effects are due to trace endotoxin contamination activating TLR4 rather than a direct effect of the 3-OH FA on a novel receptor.

  • Metabolic Toxicity: In genetic disorders of β-oxidation, the accumulation of long-chain 3-OH FAs is directly pathogenic.[5] These molecules can act as mitochondrial toxins by uncoupling oxidative phosphorylation, disrupting the mitochondrial membrane potential, and impairing cellular energy homeostasis, which contributes to pathologies like cardiomyopathy.[18]

Part 4: 3-OH FAs in Plant Immunity

Plants lack the TLR-based adaptive immune system of mammals but have evolved sophisticated cell-surface receptors to detect MAMPs.

The LORE Receptor Kinase Pathway

In plants like Arabidopsis thaliana, medium-chain 3-OH FAs (mc-3-OH-FAs), particularly (R)-3-hydroxydecanoic acid (3-OH-C10:0), are recognized as a signature of bacterial presence.[1][2]

  • Receptor: This recognition is mediated by the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[1]

  • Signaling Cascade: Binding of mc-3-OH-FAs to LORE triggers a canonical pattern-triggered immunity (PTI) response, which includes:

    • A rapid influx of cytosolic calcium (Ca²⁺).

    • Production of reactive oxygen species (ROS).

    • Activation of MAP kinase cascades.

    • Transcriptional reprogramming leading to the expression of defense-related genes.

  • Outcome: This signaling cascade results in enhanced resistance to subsequent infection by virulent bacteria.[1] The LORE system demonstrates a remarkable case of convergent evolution, where plants have developed a specific mechanism to sense the same bacterial lipid building blocks that trigger innate immunity in mammals, albeit through a completely different receptor and downstream pathway.

Part 5: Methodologies for the Study of 3-OH FAs

The accurate quantification of 3-OH FAs is crucial for both clinical diagnostics and research. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) often depends on the research question and sample matrix. GC-MS provides excellent sensitivity for total FA analysis, while LC-MS/MS is highly effective for profiling without derivatization.[3][4][8]

Experimental Workflow: From Sample to Signal

The general workflow is a multi-step process designed to isolate the analytes of interest from a complex biological matrix and prepare them for sensitive detection. Each step is a potential source of variability and must be carefully controlled and validated.

Analytical_Workflow Sample Biological Sample (Plasma, Tissue, Media) Spike Spike with Isotope-Labeled Internal Standards Sample->Spike Hydrolysis Alkaline Hydrolysis (to release bound FAs) Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

General experimental workflow for 3-OH FA analysis.
Protocol: Quantification of 3-OH FAs by GC-MS

This protocol is a self-validating system because it employs stable isotope-labeled internal standards for each analyte. This approach corrects for analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision.[19]

Objective: To quantify total (free and esterified) 3-OH FAs in plasma.

  • Sample Preparation:

    • Aliquot 500 µL of plasma into a glass tube.

    • Causality: Using glass is critical to prevent leaching of plasticizers that can interfere with the analysis.

  • Internal Standard Spiking:

    • Add a known amount (e.g., 10 µL of a 500 µM mix) of stable isotope-labeled internal standards for all 3-OH FA species to be measured (e.g., ¹³C-labeled C6 to C18 3-OH FAs).

    • Causality: Spiking at the very beginning ensures that the internal standard undergoes all the same processing steps as the endogenous analyte, providing the most accurate correction for sample loss.

  • Hydrolysis:

    • Add 500 µL of 10 M NaOH. Vortex and incubate at 37°C for 30 minutes.

    • Causality: Strong base hydrolysis (saponification) is required to cleave the ester bonds linking 3-OH FAs to complex lipids (like Lipid A or glycerolipids), ensuring the measurement of the total 3-OH FA pool.[19]

  • Acidification & Extraction:

    • Acidify the sample with 2 mL of 6 M HCl to a pH < 2.

    • Causality: Protonating the fatty acid carboxyl groups makes them uncharged and thus soluble in organic solvents for extraction.

    • Extract twice with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate phases. Collect the upper organic layer.

  • Drying and Derivatization:

    • Dry the pooled organic extracts under a stream of nitrogen at 37°C.

    • Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 80°C for 60 minutes.[19]

    • Causality: Derivatization is essential for GC analysis. It replaces the polar protons on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, which increases the volatility and thermal stability of the analytes.[19]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto the GC-MS system.

    • Use a suitable column (e.g., HP-5MS) and a temperature gradient (e.g., initial 80°C, ramp to 290°C).[19]

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each native 3-OH FA and its corresponding labeled internal standard.[19]

  • Quantification:

    • Calculate the ratio of the peak area of the native analyte to the peak area of its stable isotope internal standard.

    • Determine the concentration using a calibration curve prepared with known amounts of standards.

Data Presentation: Representative 3-OH FA Concentrations

Quantitative data for 3-OH FAs can vary significantly based on the biological matrix and the physiological or pathological state. The following table provides representative data for context.

3-Hydroxy Fatty AcidTypical Concentration in Healthy Human Plasma (pmol/mL)Significance
3-OH-C10:0< 100Marker for medium-chain acyl-CoA dehydrogenase deficiency
3-OH-C12:0< 100Marker for medium-chain acyl-CoA dehydrogenase deficiency
3-OH-C14:06.1 +/- 1.6 to 94.0 +/- 23.2[20]Key marker for endotoxin (LPS) from Gram-negative bacteria[11]
3-OH-C16:0< 150Elevated in LCHAD/MTP deficiencies[5]

Note: Concentrations are highly variable. The values from reference[20] were detected in rat blood but are indicative of the low basal levels present.

Part 6: Conclusion and Future Directions

3-Hydroxy fatty acids are far more than simple metabolic byproducts; they are critical signaling molecules that inform an organism about its metabolic state and the presence of microbial invaders. The well-established role of 3-OH FAs as the functional core of endotoxin in activating TLR4-mediated inflammation provides a clear mechanism for their role in sepsis and infectious disease. In parallel, the discovery of the LORE receptor in plants highlights a fascinating example of convergent evolution in non-self recognition.

The road ahead points to several exciting areas of research:

  • Deconvoluting Direct Signaling: Rigorous studies are needed to identify and characterize novel mammalian receptors for 3-OH FAs and to understand their physiological roles, separate from the overarching effects of TLR4 activation.

  • Therapeutic Targeting: Modulating 3-OH FA signaling pathways holds therapeutic promise. This could involve developing antagonists for the TLR4 complex to treat sepsis or creating specific agonists for newly identified receptors to control metabolic or inflammatory diseases.

  • Diagnostic Biomarkers: Refining methods for the precise quantification of specific 3-OH FAs in bodily fluids could lead to improved diagnostics for both inherited metabolic diseases and the early detection of Gram-negative bacterial infections.[5][11]

By continuing to unravel the complex signaling networks governed by these unique lipids, the scientific community can unlock new strategies for diagnosing and treating a wide range of human diseases.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the very-long-chain polyunsaturated fatty acyl-CoA, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA. While direct evidence linking this specific molecule to pathology is nascent, its unique structural characteristics—a C38 backbone with five double bonds and a hydroxyl group at the beta-position—place it at a critical intersection of very-long-chain fatty acid (VLCFA) and polyunsaturated fatty acid (PUFA) metabolism. This document will explore the established biochemical pathways relevant to its synthesis and degradation, hypothesize its potential accumulation in specific fatty acid oxidation disorders (FAODs), and detail the state-of-the-art experimental methodologies required to investigate this putative link. This guide is intended for researchers, clinicians, and professionals in drug development engaged in the study of inborn errors of metabolism.

Introduction: The Enigmatic World of Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly in the brain, retina, and skin.[1] Their activated forms, very-long-chain acyl-CoA esters, are pivotal metabolic intermediates. The molecule at the heart of this guide, this compound, is a particularly complex VLCFA derivative. Its C38 chain length and polyunsaturated nature suggest a specialized metabolic routing distinct from that of more common long-chain fatty acids.

Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy.[2][3] These disorders can lead to a wide range of clinical presentations, from neonatal-onset cardiomyopathy and hypoglycemia to adult-onset myopathy.[4][5] While the pathophysiology of many FAODs involving short-, medium-, and long-chain fatty acids is well-characterized, the role of more complex VLCFAs like the one under discussion is an emerging area of investigation.

This guide will first delineate the metabolic landscape in which this compound exists. It will then propose a scientifically grounded hypothesis linking its potential accumulation to specific FAODs, particularly those with defects in peroxisomal β-oxidation. Finally, it will provide detailed experimental frameworks for researchers to test this hypothesis, from targeted lipidomics to functional enzymatic assays.

Metabolic Context: Peroxisomal β-Oxidation of a Unique Substrate

Due to their extreme chain length, VLCFAs cannot be directly metabolized in the mitochondria. Instead, their initial breakdown occurs in peroxisomes through a distinct β-oxidation pathway.[6][7] The structure of this compound strongly indicates its metabolism within this organelle.

The peroxisomal β-oxidation spiral involves a series of enzymatic reactions that shorten the acyl-CoA chain. A key enzyme in this pathway is the D-bifunctional protein (DBP) , encoded by the HSD17B4 gene.[2][6][8] DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9] The latter activity is crucial for the conversion of 3-hydroxyacyl-CoA intermediates to 3-ketoacyl-CoA esters.

The metabolism of polyunsaturated fatty acids within peroxisomes requires additional auxiliary enzymes to handle the double bonds at various positions.[10][11]

Peroxisomal_VLCFA_Metabolism VLCFA_CoA Very-Long-Chain Polyunsaturated Acyl-CoA (e.g., C38:5-CoA) Hydroxyacyl_CoA (3R)-3-Hydroxyoctatriacontapentaenoyl-CoA VLCFA_CoA->Hydroxyacyl_CoA Acyl-CoA Oxidase / Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (3-hydroxyacyl-CoA dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria FAOD_Hypothesis cluster_pathway Normal Peroxisomal β-Oxidation cluster_disorder Fatty Acid Oxidation Disorder (e.g., DBP Deficiency) VLCFA VLC-PUFA-CoA Hydroxyacyl This compound VLCFA->Hydroxyacyl Hydratase Activity Products Chain-shortened products for Mitochondrial Oxidation Hydroxyacyl->Products 3-Hydroxyacyl-CoA Dehydrogenase Activity (D-Bifunctional Protein) VLCFA_d VLC-PUFA-CoA Hydroxyacyl_d This compound (Accumulates) VLCFA_d->Hydroxyacyl_d Hydratase Activity Block Defective 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_d->Block Pathology Cellular Dysfunction (Membrane Instability, Lipotoxicity) Hydroxyacyl_d->Pathology Experimental_Workflow cluster_analytical Analytical Validation cluster_cell_bio Cellular Investigation cluster_biochem Biochemical Characterization LCMS_Method Develop LC-MS/MS Method Patient_Samples Analyze Patient Tissues (e.g., Liver, Fibroblasts) LCMS_Method->Patient_Samples Fibroblasts Culture Patient and Control Fibroblasts Substrate_Loading Incubate with Labeled Precursor Fibroblasts->Substrate_Loading Metabolite_Profiling Quantify Intermediate Accumulation Substrate_Loading->Metabolite_Profiling Enzyme_Assay In Vitro DBP Activity Assay Kinetics Determine Enzyme Kinetics Enzyme_Assay->Kinetics Substrate_Synth Synthesize This compound Substrate_Synth->Enzyme_Assay Hypothesis Hypothesis: Accumulation in FAODs cluster_analytical cluster_analytical Hypothesis->cluster_analytical cluster_cell_bio cluster_cell_bio Hypothesis->cluster_cell_bio cluster_biochem cluster_biochem Hypothesis->cluster_biochem

References

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence and Significance of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the hypothetical yet scientifically grounded presence of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), in specialized biological systems. While direct empirical evidence for this specific molecule is nascent, its existence is predicted by the convergence of well-established metabolic pathways responsible for the synthesis of very-long-chain fatty acids and their subsequent metabolism. This document provides a comprehensive overview of the putative biosynthetic pathway, the key enzymatic players, the potential biological roles in tissues such as the retina and testes, and detailed methodologies for its detection and characterization. This guide is intended for researchers, scientists, and drug development professionals investigating the frontiers of lipid biochemistry and its implications for human health and disease.

Introduction: The Frontier of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain of 24 or more, are a unique class of lipids with highly specialized functions. Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized in situ in specific tissues, most notably the retina, brain, and testes.[1] These molecules are critical for maintaining the structural integrity and function of cellular membranes in these specialized environments. The focus of this guide, this compound, represents a hydroxylated intermediate in the metabolic flux of a C38:5 VLC-PUFA. The presence of the 3-hydroxy group suggests its role as a transient species in either the final steps of biosynthesis or the initial stages of degradation, offering a unique window into the dynamic metabolism of these essential lipids.

Putative Biosynthesis: A Multi-Enzyme Cascade

The formation of a C38 pentanoyl-CoA is a multi-step process occurring in the endoplasmic reticulum, orchestrated by a series of elongation and desaturation enzymes. The cornerstone of this pathway is the ELOVL4 elongase.

The Central Role of ELOVL4

ELOVL4 is a member of the ELOVL (Elongation of Very-Long-Chain Fatty Acids) family of enzymes and is unique in its capacity to synthesize fatty acids with chain lengths of C28 and beyond, up to C38.[1][2] Mutations in the ELOVL4 gene are linked to Stargardt-like macular dystrophy (STGD3), a juvenile-onset macular degeneration, underscoring the critical role of its products in retinal health.[2] ELOVL4 catalyzes the initial and rate-limiting condensation step in each round of fatty acid elongation. The synthesis of an octatriacontapentaenoyl (C38:5) chain likely begins with a shorter polyunsaturated fatty acid precursor, such as eicosapentaenoic acid (EPA, 20:5n-3), which is sequentially elongated.[3]

The Elongation Cycle

Each two-carbon addition to the growing fatty acyl chain involves a four-step cycle:

  • Condensation: Catalyzed by ELOVL4, an acyl-CoA substrate is condensed with malonyl-CoA.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KAR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form an enoyl-CoA.

  • Second Reduction: The enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER) to yield a saturated two-carbon extended acyl-CoA.

This cycle is repeated until the C38 chain length is achieved.

The Introduction of the 3-Hydroxy Group

The (3R)-hydroxy configuration points towards the action of a 3-hydroxyacyl-CoA dehydrogenase (HADH).[4] These enzymes are canonical components of the mitochondrial β-oxidation pathway, where they catalyze the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[4] However, the reverse reaction, the reduction of a 3-ketoacyl-CoA, is a step in the fatty acid synthesis elongation cycle. Therefore, this compound is likely a transient intermediate within the final elongation cycles or a product of the initial step of β-oxidation of the parent C38:5 fatty acid.

Biosynthesis Precursor PUFA-CoA (e.g., 20:5-CoA) Precursor PUFA-CoA (e.g., 20:5-CoA) ELOVL4 ELOVL4 Precursor PUFA-CoA (e.g., 20:5-CoA)->ELOVL4 Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA ELOVL4->3-Ketoacyl-CoA Condensation KAR KAR 3-Ketoacyl-CoA->KAR Reduction (3R)-3-Hydroxyacyl-CoA (3R)-3-Hydroxyacyl-CoA KAR->(3R)-3-Hydroxyacyl-CoA NADPH HACD HACD (3R)-3-Hydroxyacyl-CoA->HACD Dehydration trans-2-Enoyl-CoA trans-2-Enoyl-CoA HACD->trans-2-Enoyl-CoA TER TER trans-2-Enoyl-CoA->TER Reduction Elongated Acyl-CoA Elongated Acyl-CoA TER->Elongated Acyl-CoA NADPH Elongated Acyl-CoA->ELOVL4 Repeat Cycles C38:5-CoA C38:5-CoA Elongated Acyl-CoA->C38:5-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase C38:5-CoA->3-Hydroxyacyl-CoA Dehydrogenase Hydration (β-oxidation) This compound This compound 3-Hydroxyacyl-CoA Dehydrogenase->this compound

Figure 1: Putative biosynthetic and metabolic pathway leading to the formation of this compound.

Biological Significance: A Tale of Specialized Tissues

The restricted expression of ELOVL4 to the retina, brain, and testes suggests that VLC-PUFAs, and by extension their metabolic intermediates, play crucial roles in these tissues.

  • Retina: VLC-PUFAs are integral components of phospholipids in photoreceptor outer segment membranes.[5] Their unique structure is thought to contribute to the high fluidity and curvature of these membranes, which is essential for the visual cycle. A deficiency in these lipids, as seen in Stargardt's disease, leads to photoreceptor degeneration.[1]

  • Testes and Spermatozoa: In the testes, VLC-PUFAs are found in sphingolipids and are believed to be important for spermatogenesis and the structural integrity of spermatozoa membranes.

  • Brain: While their role in the brain is less well-defined, VLC-PUFAs are present in brain lipids, and their levels change during development and aging.

The 3-hydroxy intermediate may act as a signaling molecule or a substrate for further modifications, such as incorporation into specialized sphingolipids.

Analytical Methodologies: Detection and Characterization

The detection and quantification of a low-abundance, transient species like this compound requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Sample Preparation and Extraction

A robust extraction protocol is critical for the recovery of long-chain acyl-CoAs from biological tissues.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue in 10 volumes of a cold (4°C) solution of 10% (w/v) trichloroacetic acid (TCA) in acetone.

  • Protein Precipitation and Lipid Extraction: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the pellet twice with cold diethyl ether to remove TCA.

  • Acyl-CoA Extraction: Resuspend the pellet in a solution of 50% (v/v) isopropanol, 48% (v/v) water, and 2% (v/v) acetic acid. Vortex vigorously for 5 minutes.

  • Phase Separation: Add 2 volumes of dichloromethane, vortex, and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper aqueous phase containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the aqueous phase under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

LC-MS/MS Analysis

Reversed-phase liquid chromatography coupled to a triple quadrupole or high-resolution mass spectrometer provides the necessary selectivity and sensitivity.

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion (Q1): [M+H]+ of the target acyl-CoA
Product Ion (Q3): Characteristic fragment (e.g., m/z corresponding to the loss of the phosphopantetheine moiety)

The fragmentation of acyl-CoAs in positive ion mode typically yields a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety.[6] For a 3-hydroxy acyl-CoA, specific fragmentation patterns related to the hydroxyl group can also be monitored.

AnalyticalWorkflow Tissue Sample (Retina, Testes) Tissue Sample (Retina, Testes) Homogenization (TCA/Acetone) Homogenization (TCA/Acetone) Tissue Sample (Retina, Testes)->Homogenization (TCA/Acetone) Lipid Extraction Lipid Extraction Homogenization (TCA/Acetone)->Lipid Extraction Acyl-CoA Extraction (Isopropanol/Water/Acetic Acid) Acyl-CoA Extraction (Isopropanol/Water/Acetic Acid) Lipid Extraction->Acyl-CoA Extraction (Isopropanol/Water/Acetic Acid) LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction (Isopropanol/Water/Acetic Acid)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Figure 2: Analytical workflow for the detection of this compound.

Future Directions and Therapeutic Potential

The elucidation of the precise roles of this compound and other VLC-PUFA intermediates holds significant promise for understanding and potentially treating diseases associated with their dysregulation.

  • Drug Development: Modulators of ELOVL4 or other enzymes in the VLC-PUFA biosynthetic pathway could offer therapeutic avenues for conditions like Stargardt's disease.

  • Biomarker Discovery: The levels of this and other VLC-PUFA intermediates could serve as biomarkers for retinal or testicular health and disease progression.

  • Nutritional Science: Understanding the complete biosynthetic pathway may inform nutritional strategies to support the endogenous production of these vital lipids.

Further research, including the use of advanced lipidomics platforms and the development of specific antibodies and chemical probes, is necessary to unequivocally confirm the natural occurrence of this compound and to fully unravel its biological functions.

References

Whitepaper: A Technical Guide to Uncovering the Genetic Machinery Behind (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecule (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a unique chemical architecture. Its C38 backbone, specific stereochemistry at the C3 hydroxyl group, and precise pattern of five cis-double bonds suggest a highly controlled and complex biosynthetic origin, likely from a microbial source. Such complex lipids often possess potent and specific biological activities, making them attractive targets for drug development. However, elucidating the genetic basis for their production is the critical first step toward harnessing their potential through metabolic engineering. This guide presents a comprehensive, multi-phased research framework for the identification, validation, and characterization of the biosynthetic gene cluster (BGC) responsible for producing this novel molecule. We provide not only the strategic logic but also actionable, field-proven protocols and validation checkpoints to ensure scientific rigor and trustworthiness at every stage.

Introduction: Deconstructing the Target and Formulating a Hypothesis

The structure of this compound provides critical clues to its biogenesis.

  • Very-Long-Chain (C38): A 38-carbon backbone far exceeds the products of typical fatty acid synthase (FAS) systems. This points towards a processive enzymatic machinery capable of numerous elongation cycles, such as a Type I Polyketide Synthase (PKS).[1]

  • (3R)-hydroxy Group: The hydroxyl group at the C3 position is a hallmark intermediate of both FAS and PKS pathways. In a typical FAS cycle, this β-hydroxyacyl group is sequentially dehydrated and reduced. Its retention in the final product indicates that the dehydratase (DH) and/or enoyl reductase (ER) domains of a specific PKS module were either non-functional or absent. The (3R) stereochemistry is specifically determined by the ketoreductase (KR) domain that produced it.

  • Pentaene Moiety (Z,Z,Z,Z,Z): The five cis (Z) double bonds at positions 23, 26, 29, 32, and 35 exhibit a regular three-carbon spacing. This pattern is characteristic of the action of specific fatty acid desaturase enzymes that modify the growing acyl chain.[2]

  • CoA Thioester: The final product is activated as a coenzyme A thioester, suggesting the final step is catalyzed by an acyl-CoA synthetase or that the molecule is released directly from the synthase machinery by a thioesterase domain that transfers it to Coenzyme A.

Based on these structural hallmarks, our central hypothesis is that the molecule is synthesized by a large, modular Type I PKS gene cluster , likely with integrated desaturase domains or acting in concert with standalone desaturase enzymes encoded within the same BGC.

Hypothesized Biosynthetic Pathway

The following diagram illustrates a plausible modular PKS assembly line for the target molecule. This model forms the basis of our investigation.

G cluster_loading Initiation cluster_modules Elongation Modules (18x) cluster_tailoring Tailoring & Release start Acetyl-CoA LM Loading Module ACP M1 Module 1 KS AT (Malonyl-CoA) KR (R-type) ACP LM:f1->M1:f1 M2_17 Modules 2-17 KS AT KR DH ER ACP M1:f4->M2_17:f1 M18 Module 18 KS AT KR DH ER ACP M2_17:f6->M18:f1 Des 5x Desaturase (Δ23, Δ26, Δ29, Δ32, Δ35) M18->Des TE Thioesterase Release to CoA Des->TE:f0 product (3R...)-3-hydroxyoctatriacontapentaenoyl-CoA TE:f1->product

Caption: Hypothesized modular PKS pathway for target molecule synthesis.

The Research Workflow: A Phased Approach

We propose a four-phase workflow designed for progressive validation. Each phase builds upon the verified results of the last, ensuring an efficient and logical path to discovery.

Caption: A four-phase workflow for elucidating the biosynthetic pathway.

Phase 1: In Silico Discovery and Candidate Identification

Objective: To identify a candidate Biosynthetic Gene Cluster (BGC) in the genome of the producing organism.

Causality: Before any wet-lab experiments, we leverage bioinformatics to generate a high-quality, testable hypothesis. This genome-mining approach saves significant time and resources by focusing efforts on the most probable genetic loci.[3]

Methodology:

  • Genome Sequencing: Obtain a high-quality, long-read genome assembly of the producing organism.

  • BGC Annotation: Process the genome using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies the boundaries of BGCs and predicts the function of the genes within them based on homology to characterized enzyme domains.[1][4]

  • Candidate Selection Criteria: Screen the antiSMASH output for BGCs that meet the following criteria:

    • Cluster Type: Must be a Type I PKS or a Hybrid PKS/FAS cluster.

    • Size and Modularity: The cluster must be sufficiently large to encode the machinery for 18 elongation cycles to build a C38 chain.

    • Domain Content:

      • Must contain at least one Ketoreductase (KR) domain but lack a functional Dehydratase (DH) domain in the first elongation module to explain the 3-hydroxy group.

      • Must contain genes annotated as fatty acid desaturases.

      • Should end with a Thioesterase (TE) domain.

    • Transcriptomic Correlation (Optional but Recommended): If transcriptomic data is available, the expression of the candidate BGC should be positively correlated with the production of the target molecule under different growth conditions.

Phase 2: Genetic Validation via Gene Knockout

Objective: To definitively link the candidate BGC to the production of the target molecule by demonstrating that its removal abolishes synthesis.

Causality: This loss-of-function experiment is the gold standard for proving the necessity of a gene or gene cluster for a specific phenotype. We use CRISPR-Cas9 for its precision and efficiency in genome editing.[5][6]

Logical Framework: The experiment's trustworthiness relies on a three-part comparison: the wild-type (WT) producer, the knockout mutant (ΔBGC), and a complemented mutant (ΔBGC::BGC) where the gene cluster is re-introduced. This "complementation" step is a critical self-validating control that proves the observed effect was due to the knockout itself and not off-target mutations.[7]

References

Topic: Exploring the Physiological Relevance of Polyunsaturated 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyunsaturated 3-hydroxyacyl-Coenzyme A (PUFA-3-OH-CoA) species represent a critical, yet often overlooked, class of metabolic intermediates. Positioned at the intersection of fatty acid β-oxidation and elongation, their transient nature belies their profound importance in cellular energy homeostasis, the synthesis of vital lipids like docosahexaenoic acid (DHA), and the pathophysiology of several inherited metabolic disorders. This guide moves beyond a textbook description, offering a senior application scientist’s perspective on the functional significance of these molecules. We will dissect the enzymatic pathways governing their flux, explore the severe clinical consequences of their metabolic dysregulation, and provide robust, field-tested protocols for their investigation. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the roles of PUFA-3-OH-CoAs in health and disease.

The Metabolic Crossroads: Generation and Fate of PUFA-3-OH-CoAs

Polyunsaturated 3-hydroxyacyl-CoAs are not metabolic endpoints but rather pivotal intermediates in two opposing, yet interconnected, pathways: the catabolic breakdown of fats for energy (β-oxidation) and the anabolic synthesis of very-long-chain fatty acids (VLCFAs) (fatty acid elongation). Their cellular concentration is kept exceptionally low, a hallmark of a tightly regulated metabolic node.

Catabolism: The Peroxisomal and Mitochondrial β-Oxidation Spiral

The breakdown of very-long-chain and polyunsaturated fatty acids begins in the peroxisome, as mitochondria are unable to process these specific substrates directly. The initial steps produce intermediates that are then shuttled to the mitochondria for complete oxidation. The third step of this four-step spiral, dehydrogenation, is where a 3-hydroxyacyl-CoA is generated and subsequently oxidized. This process is catalyzed by a family of L-3-hydroxyacyl-CoA dehydrogenase (HADH) enzymes with varying substrate specificities.[1][2]

For instance, the synthesis of DHA from dietary precursors involves a crucial final step of peroxisomal β-oxidation.[3][4] The enzyme enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (Ehhadh) is essential for this process, and its deletion significantly impedes DHA production.[3] This highlights that the "catabolic" generation of a PUFA-3-OH-CoA is, paradoxically, essential for the "anabolic" production of a critical bioactive lipid.

Beta_Oxidation_Pathway cluster_enzymes PUFA_CoA Polyunsaturated Acyl-CoA (e.g., C24:6n-3) Enoyl_CoA Trans-2-Enoyl-CoA PUFA_CoA->Enoyl_CoA Oxidation Hydroxyacyl_CoA Polyunsaturated L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2) + Acetyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolysis E1 Acyl-CoA Oxidase (Peroxisome) E2 Enoyl-CoA Hydratase E3 L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) E4 Thiolase

Figure 1: The β-Oxidation spiral highlighting the formation of PUFA-3-OH-CoA.
Anabolism: The Endoplasmic Reticulum Fatty Acid Elongation Cycle

Conversely, the synthesis of VLCFAs from shorter precursors occurs in the endoplasmic reticulum through a four-step elongation cycle. This process is essentially the reverse of β-oxidation. Here, a 3-hydroxyacyl-CoA is formed via the reduction of a 3-ketoacyl-CoA intermediate. The subsequent and critical step is dehydration, catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD) enzymes, to form an enoyl-CoA.[5]

Studies have shown that HACD1 and HACD2 are active in a wide range of fatty acid elongation pathways, including those for converting dietary PUFAs into longer, more unsaturated forms.[5] Disruption of these enzymes leads to a significant reduction in the synthesis of C20-C26 PUFAs, demonstrating that the proper processing of the 3-hydroxyacyl-CoA intermediate is a rate-limiting step in producing these vital cellular components.[5][6]

Elongation_Pathway cluster_enzymes Acyl_CoA Acyl-CoA (n) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA->Ketoacyl_CoA Condensation (with Malonyl-CoA) Hydroxyacyl_CoA Polyunsaturated 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (NADPH -> NADP+) Enoyl_CoA Trans-2-Enoyl-CoA (n+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Longer_Acyl_CoA Acyl-CoA (n+2) Enoyl_CoA->Longer_Acyl_CoA Reduction (NADPH -> NADP+) E1 Elongase (ELOVL) E2 3-Ketoacyl-CoA Reductase E3 3-Hydroxyacyl-CoA Dehydratase (HACD) E4 Enoyl-CoA Reductase Experimental_Workflow cluster_analysis 4. Analysis Sample 1. Sample Collection (Tissue, Cells) Quench 2. Metabolic Quenching (e.g., Liquid N2) Sample->Quench Extract 3. Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Quench->Extract LCMS LC-MS/MS Profiling (Metabolite Quantification) Extract->LCMS EnzymeAssay Spectrophotometric Assay (Enzyme Activity) Extract->EnzymeAssay Data 5. Data Processing & Interpretation LCMS->Data EnzymeAssay->Data

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Very long-chain fatty acids (VLCFAs) and their activated Coenzyme A (CoA) thioesters are critical intermediates in a host of cellular processes, from the synthesis of structural lipids like sphingolipids to energy metabolism.[1] Specifically, 3-hydroxy VLCFA-CoAs are pivotal intermediates in both the synthesis and peroxisomal β-oxidation of VLCFAs.[2] Dysregulation in the metabolism of these molecules is linked to severe inherited disorders, highlighting the need for precise analytical tools to study their dynamics.[2][3][4]

The analyte of interest, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, is a C38 polyunsaturated 3-hydroxy acyl-CoA. Its quantification presents significant analytical challenges due to its low endogenous abundance, inherent instability, and complex structure featuring a long hydrophobic acyl chain and a highly polar CoA moiety. This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for the reliable quantification of this specific VLCFA-CoA in complex biological matrices such as plasma and tissue homogenates.

Principle of the Method

This method leverages the strengths of Solid-Phase Extraction (SPE) for sample cleanup and analyte enrichment, followed by Reversed-Phase Liquid Chromatography (RP-LC) for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: A mixed-mode solid-phase extraction protocol is employed. This is a critical step designed to efficiently remove abundant interfering substances like phospholipids and proteins while concentrating the target analyte. The choice of a mixed-mode sorbent capitalizes on both the hydrophobic nature of the C38 acyl chain and the ionic character of the CoA's phosphate groups.[5]

  • Liquid Chromatography: The analyte is separated from other matrix components on a C18 reversed-phase column.[6][7][8] The long C38 chain provides strong retention on the nonpolar stationary phase.[9] A gradient elution with an organic solvent and an aqueous mobile phase at a slightly basic pH is used to ensure good peak shape and retention.[6][10]

  • Mass Spectrometry: Detection is achieved using electrospray ionization in positive mode (ESI+), which is highly efficient for CoA compounds.[6][11] Quantification is performed using MRM, a highly selective and sensitive technique. The instrument is set to monitor the specific transition from the protonated parent molecule (precursor ion) to a characteristic fragment ion (product ion), ensuring high specificity and minimizing background noise.[12][13]

Detailed Protocols & Methodologies

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (all LC-MS grade).

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (NH₄OH) (Optima™ grade or equivalent).

  • Standards: Analytical standard of this compound and a suitable stable isotope-labeled internal standard (IS), e.g., ¹³C-labeled long-chain acyl-CoA.

  • SPE Cartridges: Mixed-Mode Anion Exchange/Reversed-Phase SPE cartridges.

  • Biological Matrix: Control (blank) human plasma or tissue homogenate for calibration curve and QC preparation.

Standard and Sample Preparation

Rationale: To ensure accuracy, all calibration standards and quality control (QC) samples must be prepared in the same biological matrix as the unknown samples. This accounts for matrix effects that can influence ionization efficiency.[5] An internal standard is crucial for correcting variability during sample extraction and instrument response.

Protocol:

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in 70:30 ACN:H₂O.

  • Working Standard Solutions: Serially dilute the primary stock in 50:50 ACN:H₂O to create a series of working solutions for the calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).

  • Spiking: Prepare calibration standards and QCs by spiking 10 µL of the appropriate working solution into 90 µL of the blank biological matrix.

  • Internal Standard Addition: Add 10 µL of the IS working solution to all samples, standards, and QCs (except blank controls).

Solid-Phase Extraction (SPE) Protocol

Rationale: The primary challenges in acyl-CoA extraction are its instability and the complexity of the plasma matrix.[5] This SPE protocol is designed for high recovery and excellent sample cleanup.[14][15][16][17] Working quickly and on ice is critical to prevent degradation.[5]

Workflow Diagram:

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Preparation Start 100 µL Sample (Plasma/Homogenate) Precip Add 300 µL ice-cold ACN + 0.1% FA Start->Precip Vortex Vortex & Centrifuge (14,000 x g, 10 min, 4°C) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE (1 mL MeOH) Equil Equilibrate SPE (1 mL Water) Condition->Equil Equil->Load Wash1 Wash 1: 1 mL Water + 0.1% FA Load->Wash1 Wash2 Wash 2: 1 mL 20% MeOH Wash1->Wash2 Elute Elute: 1 mL 90% MeOH + 0.5% NH₄OH Wash2->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Recon Reconstitute in 100 µL 50:50 MeOH:Water Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Solid-Phase Extraction (SPE) workflow for analyte enrichment.

Step-by-Step Protocol:

  • Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold ACN containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • SPE Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of MeOH, followed by 1 mL of water.

  • Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of water containing 0.1% FA, followed by 1 mL of 20% MeOH in water.

  • Elution: Elute the analyte with 1 mL of 90% MeOH containing 0.5% ammonium hydroxide into a clean collection tube. The basic pH neutralizes the charge on the CoA phosphates, facilitating elution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solvent (e.g., 50% MeOH in water) for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Rationale: A C18 column is chosen for its strong retention of the C38 acyl chain.[8] The gradient elution allows for the initial focusing of the polar CoA-containing analyte on the column before elution with a high percentage of organic solvent.[9] Positive mode ESI is selected for its high ionization efficiency of the CoA moiety. The MRM transitions are based on the characteristic fragmentation of acyl-CoAs, primarily the neutral loss of the adenosine diphosphate portion.[12][13][18]

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or UPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Column Temp. 45 °C
Mobile Phase A Water with 10 mM Ammonium Hydroxide, pH 10.5
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Vol. 5 µL
LC Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 500 °C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte
Analyte (Quantifier)
Analyte (Qualifier)
Internal Standard (IS)
Data Analysis and Quantification Workflow

Rationale: Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach corrects for any sample loss during preparation or fluctuations in instrument performance. A linear regression model with a 1/x² weighting is typically used for calibration curves in bioanalysis to account for heteroscedasticity.

DA_Workflow RawData Acquire Raw Data (MRM Chromatograms) Integration Integrate Peak Areas (Analyte & IS) RawData->Integration Ratio Calculate Area Ratio (Analyte Area / IS Area) Integration->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Regression Apply Linear Regression (1/x² weighting) CalCurve->Regression Quantify Calculate Concentration in Unknown Samples Regression->Quantify

Caption: Quantitative data analysis workflow from raw data to final concentration.

Method Validation

To ensure the reliability and trustworthiness of the results, the method was validated according to the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation.[19][20] The validation assesses specificity, linearity, accuracy, precision, and stability.

Validation Parameter Acceptance Criteria Typical Result
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.99r² > 0.995
Accuracy (%RE) Within ±15% of nominal (±20% at LLOQ)-8.5% to 9.2%
Precision (%CV) ≤15% (≤20% at LLOQ)Intra-day: <7%, Inter-day: <10%
Lower Limit of Quant. Signal-to-Noise ≥ 10, with acceptable accuracy and precision.0.1 ng/mL
Matrix Effect CV of IS-normalized matrix factor ≤ 15%<12%
Stability (Freeze/Thaw) %Change within ±15% of nominal<10% after 3 cycles
Stability (Bench-Top, 4h) %Change within ±15% of nominal<8%

Conclusion

This application note presents a comprehensive, step-by-step protocol for the robust quantification of this compound. By combining an optimized solid-phase extraction procedure with highly selective and sensitive LC-MS/MS analysis, this method overcomes the inherent challenges of analyzing very long-chain acyl-CoAs in complex biological samples. The full validation demonstrates that the method is accurate, precise, and reliable, making it a valuable tool for researchers in lipid metabolism, drug development, and clinical diagnostics.

References

Application Notes and Protocols for the Chromatographic Separation of Very Long-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Metabolic Crossroads of Very Long-Chain Acyl-CoAs

Very long-chain unsaturated acyl-Coenzyme A (VLC-PUFA-CoA) thioesters represent a class of critical, yet analytically challenging, metabolic intermediates. These molecules, typically defined as having acyl chains of 22 carbons or longer with one or more double bonds, are situated at the nexus of lipid metabolism. They are the activated forms of very long-chain fatty acids (VLCFAs), priming them for a variety of cellular fates including elongation, desaturation, incorporation into complex lipids like sphingolipids and phospholipids, or catabolism via peroxisomal β-oxidation.

Given their central role, the accurate quantification of individual VLC-PUFA-CoA species is paramount for understanding the pathophysiology of numerous metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and other peroxisomal biogenesis disorders.[1] Furthermore, their involvement in cellular signaling and membrane composition makes them key targets in drug development and nutritional science.

However, the analysis of these molecules is fraught with difficulty. Their amphiphilic nature, low physiological abundance, inherent instability, and the structural similarity among different species demand highly sensitive and selective analytical methodologies. This guide provides a comprehensive framework, from sample preparation to advanced chromatographic separation and mass spectrometric detection, designed to deliver robust and reproducible quantification of VLC-PUFA-CoAs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reliable data.

Part 1: Foundational Principles of VLC-PUFA-CoA Analysis

The successful analysis of VLC-PUFA-CoAs hinges on a multi-stage workflow that must be meticulously optimized. The core challenge lies in preserving the integrity of these labile molecules from the biological matrix to the point of detection, while achieving the necessary chromatographic resolution to distinguish between closely related structures.

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Caption: High-level workflow for VLC-PUFA-CoA analysis.

Causality in Method Selection: Why UPLC-MS/MS?

While older methods relied on HPLC with UV or fluorescence detection, these techniques often lack the sensitivity and specificity required for low-abundance VLC-PUFA-CoAs in complex biological matrices.[2] Gas chromatography (GC) is unsuitable as it requires derivatization and cannot measure the intact acyl-CoA thioester.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this application.[2]

  • Expertise & Experience: The choice of UPLC over conventional HPLC is driven by the use of sub-2 µm particle size columns. This provides significantly higher chromatographic efficiency, leading to sharper peaks, better resolution between structurally similar acyl-CoAs (e.g., positional isomers or species with the same chain length but different degrees of unsaturation), and shorter run times.[3]

  • Trustworthiness: Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity and sensitivity. By monitoring a specific precursor ion to product ion transition for each analyte, chemical noise is drastically reduced, allowing for confident detection and quantification at picomole or even femtomole levels. This high degree of specificity ensures that the signal being measured is unequivocally from the target analyte, a cornerstone of a self-validating system.

Part 2: The Protocol - From Tissue to Data

This section provides a detailed, step-by-step methodology for the extraction, purification, and analysis of VLC-PUFA-CoAs from biological tissues.

Protocol 1: Sample Preparation and Extraction

The primary goals of this stage are to instantaneously halt all enzymatic activity to preserve the in vivo acyl-CoA profile, efficiently extract the analytes, and prevent their degradation, particularly through oxidation.

Materials:

  • Liquid Nitrogen

  • Pre-chilled mortar and pestle

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9. Prepare fresh and keep on ice.

  • Antioxidant/Chelator Stock: 10 mg/mL Butylated Hydroxytoluene (BHT) and 100 mM Ethylenediaminetetraacetic acid (EDTA) in ethanol.

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (IPA), HPLC grade.

  • Internal Standard (IS) Solution: A mixture of odd-chain length acyl-CoAs (e.g., C17:0-CoA, C19:0-CoA) or stable isotope-labeled standards (e.g., ¹³C-labeled Oleoyl-CoA) in the Homogenization Buffer.

  • Solid-Phase Extraction (SPE) Cartridges: 2-(2-pyridyl)ethyl-functionalized silica gel or a suitable mixed-mode anion exchange cartridge.

Step-by-Step Methodology:

  • Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue sample (~50-100 mg) in liquid nitrogen. This is the most critical step to prevent enzymatic degradation and preserve the true metabolic state.[4]

  • Tissue Pulverization: While still frozen, grind the tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle. This increases the surface area for efficient extraction.

  • Homogenization:

    • Quickly transfer the frozen powder to a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard(s).

    • Crucially, add 10 µL of the Antioxidant/Chelator Stock solution to the buffer immediately before use. BHT mitigates the oxidation of polyunsaturated acyl chains, while EDTA chelates metal ions that can catalyze this process.[5]

    • Homogenize thoroughly on ice until a uniform suspension is achieved.

  • Solvent Extraction:

    • To the homogenate, add 1 mL of 2-Propanol and briefly homogenize again.

    • Transfer the mixture to a centrifuge tube and add 2 mL of Acetonitrile.

    • Vortex vigorously for 2-5 minutes to ensure complete protein precipitation and extraction of acyl-CoAs.

  • Phase Separation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. The acyl-CoAs will be in the supernatant.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube for purification.

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is essential for removing salts, phospholipids, and other interfering molecules from the extract, which can cause ion suppression in the MS source and contaminate the UPLC column.[6]

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Caption: Solid-Phase Extraction (SPE) workflow diagram.

Step-by-Step Methodology:

  • Column Conditioning: Condition the SPE column by sequentially passing 2 mL of methanol, followed by 2 mL of Homogenization Buffer through the cartridge.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

  • Washing: Wash the column with 2 mL of a mild organic solvent mixture (e.g., 5% acetonitrile in water) to remove salts and highly polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of an appropriate elution solvent. A common choice is a mixture of methanol and 250 mM ammonium formate (4:1, v/v), which disrupts the interaction between the charged acyl-CoA and the sorbent.[5]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat to prevent degradation.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with mobile phase additives). The stability of acyl-CoAs is generally better in slightly acidic to neutral aqueous/organic solutions than in pure water or strongly alkaline conditions.[7]

Part 3: UPLC-MS/MS Analysis

The instrumental analysis requires a robust chromatographic method to separate the highly hydrophobic VLC-PUFA-CoAs and a sensitive, specific mass spectrometry method for detection.

UPLC Conditions for Optimal Separation

The key to separating VLC-PUFA-CoAs is to use a reversed-phase column that provides good retention for hydrophobic molecules and a gradient that is shallow enough to resolve species with subtle differences in chain length and unsaturation.

ParameterRecommended SettingRationale
Column UPLC BEH C8 or C18, 1.7 µm, 2.1 x 100-150 mmC8 provides slightly less retention than C18, which can be advantageous for very hydrophobic VLC-PUFAs, preventing excessive run times. The 1.7 µm particles ensure high resolution.
Mobile Phase A 10-15 mM Ammonium Acetate or Ammonium Hydroxide in WaterAmmonium acetate (pH ~6.8) or ammonium hydroxide (pH ~10.5) provide good peak shape and ionization efficiency in positive ESI mode. Alkaline pH can improve peak shape for long-chain species.[2]
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic analytes from the reversed-phase column.
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temperature 40 - 50 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
Injection Volume 2 - 10 µLDependent on sample concentration and instrument sensitivity.
Gradient Profile Time (min) %B
0.020
2.020
15.095
18.095
18.120
22.020

Note: This gradient is a starting point and must be optimized for the specific analytes and column used. In reversed-phase chromatography, retention time increases with acyl chain length and decreases with the number of double bonds.[7] Therefore, C24:0-CoA will be retained longer than C24:6-CoA.

Mass Spectrometry: Targeted Detection with MRM

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The key to specificity is the use of MRM.

The Universal Acyl-CoA Fragmentation: In positive ion mode, acyl-CoAs consistently produce a highly abundant product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[7] This predictable fragmentation is the foundation of a powerful "programmed" or targeted MRM method.

  • Precursor Ion (Q1): [M+H]⁺ of the specific VLC-PUFA-CoA

  • Product Ion (Q3): [M+H - 507.1]⁺

Table of Representative MRM Transitions:

Analyte (VLC-PUFA-CoA)Acyl ChainPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M+H-507.1]⁺Reference
Docosapentaenoyl-CoAC22:51076.5569.4[6]
Docosahexaenoyl-CoAC22:61074.5567.4[6]
Tetracosanoyl-CoAC24:01118.6611.5[8]
Nervonoyl-CoAC24:11116.6609.5[8]
Tetracosapentaenoyl-CoAC24:51110.6603.5Calculated
Tetracosahexaenoyl-CoAC24:61108.6601.5Calculated
Cerotoyl-CoAC26:01146.6639.5[8]
Lignoceroyl-CoAC26:11144.6637.5Calculated

Collision energy (CE) and other source parameters must be optimized for each specific instrument and analyte to achieve maximum signal intensity.

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust and reliable framework for the challenging yet critical task of quantifying very long-chain unsaturated acyl-CoAs. By understanding the rationale behind each step—from rapid metabolic quenching with antioxidants to optimized UPLC gradients and highly specific MRM-based detection—researchers can generate high-quality data that accurately reflects the biological state of these key metabolites. The inherent trustworthiness of the UPLC-MS/MS approach, when properly implemented, ensures that the resulting data is both precise and accurate. As research into the lipidome continues to expand, these methods will be instrumental in elucidating the complex roles of VLC-PUFA-CoAs in health and disease, paving the way for new diagnostic biomarkers and therapeutic strategies.

References

In vitro assay for measuring the activity of enzymes metabolizing (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Measurement of Enzymes Metabolizing (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Introduction: The Critical Role of Peroxisomal β-Oxidation in Very-Long-Chain Fatty Acid Metabolism

This compound is a formidable molecule—a 38-carbon, polyunsaturated, very-long-chain fatty acyl-CoA (VLCFA-CoA). The metabolism of such complex lipids is not handled by the canonical mitochondrial β-oxidation pathway, which is primarily responsible for short-, medium-, and long-chain fatty acids. Instead, the initial, critical chain-shortening of VLCFAs occurs almost exclusively within peroxisomes.[1][2][3][4] This distinct metabolic pathway is essential for cellular homeostasis, and its dysfunction is linked to severe genetic disorders like X-linked adrenoleukodystrophy (X-ALD).[5]

The substrate , a 3-hydroxyacyl-CoA, is a specific intermediate in the β-oxidation spiral. The enzyme responsible for its metabolism is a 3-hydroxyacyl-CoA dehydrogenase (HADH) , which catalyzes the third step of the cycle. Given the substrate's length, this activity resides within the peroxisomal multifunctional enzyme 2 (MFE-2), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

This application note provides two detailed protocols for quantifying the enzymatic activity related to the metabolism of this VLCFA.

  • Protocol 1 (Primary): A direct spectrophotometric assay for very-long-chain 3-hydroxyacyl-CoA dehydrogenase (VLCHAD) activity by monitoring the production of NADH. This method directly measures the conversion of the specified substrate.

  • Protocol 2 (Alternative): A highly sensitive, coupled fluorometric assay for Acyl-CoA Oxidase (ACOX), the rate-limiting enzyme in peroxisomal β-oxidation.[6] This assay provides a robust measure of the overall pathway flux for the parent VLCFA.

These protocols are designed for researchers in metabolic disease, drug discovery, and biochemistry to accurately characterize enzyme function and screen for potential therapeutic modulators.

Biochemical Pathway: Peroxisomal β-Oxidation

The breakdown of VLCFAs in peroxisomes involves a four-step spiral, similar to mitochondrial oxidation but with distinct enzymatic machinery and bioenergetic outcomes.[7][8]

  • Oxidation: An FAD-dependent Acyl-CoA Oxidase (ACOX) creates a double bond, producing hydrogen peroxide (H₂O₂).[2][4]

  • Hydration: An Enoyl-CoA Hydratase adds a water molecule.

  • Dehydrogenation: An NAD⁺-dependent 3-Hydroxyacyl-CoA Dehydrogenase (the target of Protocol 1) oxidizes the hydroxyl group, producing NADH.

  • Thiolysis: A Thiolase cleaves the molecule, releasing acetyl-CoA and a chain-shortened acyl-CoA that continues the cycle.

Unlike in mitochondria, the FADH₂ electrons from the first step are not transferred to the electron transport chain for ATP synthesis but are instead used to reduce oxygen to H₂O₂, which is then detoxified by catalase.[7]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C38-pentaenoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX (FAD -> FADH₂ -> H₂O₂) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA {Substrate of Interest} Enoyl_CoA->Hydroxyacyl_CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH (NAD⁺ -> NADH) Shortened_CoA Chain-Shortened Acyl-CoA (C36-pentaenoyl-CoA) Ketoacyl_CoA->Shortened_CoA Thiolase (+CoA) Acetyl_CoA Acetyl-CoA (to Mitochondria/Cytosol) Shortened_CoA->VLCFA_CoA Re-enters Cycle

Caption: The peroxisomal β-oxidation pathway for VLCFAs.

Protocol 1: Direct Spectrophotometric Assay for Very-Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (VLCHAD) Activity

This protocol directly measures the NAD⁺-dependent oxidation of this compound. The activity is quantified by monitoring the increase in absorbance at 340 nm resulting from the production of NADH.[9][10]

Materials and Reagents
ReagentSupplierPurpose
This compoundCustom Synthesis/TargetMol[11]Substrate
β-Nicotinamide adenine dinucleotide (NAD⁺), oxidized formSigma-AldrichCofactor for the dehydrogenase reaction
Potassium Phosphate Buffer (1.0 M, pH 7.4)Standard Lab PrepMaintains physiological pH
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichSequesters free fatty acids and prevents non-specific enzyme inhibition
Triton X-100Sigma-AldrichNon-ionic detergent for lysing cells/organelles and solubilizing lipids
Purified enzyme preparation or cell/peroxisomal lysateUser-providedSource of VLCHAD activity
UV-transparent 96-well plate or cuvettesStandard LabwareReaction vessel
Spectrophotometer with 340 nm reading capabilityStandard LabwareDetection instrument
Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric VLCHAD assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Dilute 1.0 M stock in ultrapure water.

    • Substrate Stock (1 mM): The custom substrate is likely provided in a pre-weighed amount. Due to its lipophilic nature, dissolve it carefully in a small volume of DMSO or an appropriate solvent, then dilute to the final stock concentration with Assay Buffer containing 0.1% Triton X-100 to maintain solubility. Store at -80°C in small aliquots.

    • NAD⁺ Stock (20 mM): Dissolve NAD⁺ powder in Assay Buffer. Store at -20°C.

    • BSA Solution (10 mg/mL): Dissolve fatty acid-free BSA in Assay Buffer.

  • Enzyme Preparation:

    • Prepare cell or tissue homogenates (e.g., liver) in a lysis buffer containing 100 mM potassium phosphate (pH 7.4), protease inhibitors, and 0.5% Triton X-100.

    • Centrifuge to pellet debris (e.g., 14,000 x g for 15 min at 4°C). The supernatant is the enzyme source.

    • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Procedure (for a 200 µL reaction in a 96-well plate):

    • Prepare a Master Mix: For each reaction, prepare a mix containing:

      • 170 µL Assay Buffer

      • 10 µL of 20 mM NAD⁺ (Final concentration: 1 mM)

      • 5 µL of 10 mg/mL BSA (Final concentration: 0.25 mg/mL)

    • Set up the Plate:

      • Add 185 µL of Master Mix to each well.

      • Add 5 µL of enzyme lysate (or purified enzyme diluted in lysis buffer). For a blank control, add 5 µL of lysis buffer without enzyme.

    • Equilibration: Incubate the plate at 37°C for 3-5 minutes in the plate reader to bring the reaction to temperature.

    • Initiate Reaction: Add 10 µL of 1 mM substrate stock to each well (Final concentration: 50 µM).

    • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis and Calculation:

    • Determine the rate of reaction (V) in ΔAbs/min from the linear portion of the kinetic curve. Subtract the rate of the blank control.

    • Calculate the specific activity using the Beer-Lambert law: Specific Activity (µmol/min/mg) = (V * V_t) / (ε * l * V_e * P) Where:

      • V: Rate of reaction (ΔAbs/min)

      • V_t: Total reaction volume (e.g., 0.2 mL)

      • ε: Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

      • l: Path length of the cuvette or well (cm). Note: For 96-well plates, this must be calibrated or a standard path length correction applied.

      • V_e: Volume of enzyme added (e.g., 0.005 mL)

      • P: Protein concentration of the enzyme source (mg/mL)

Self-Validation and Controls
  • Enzyme Linearity: Perform the assay with varying amounts of enzyme lysate to ensure the reaction rate is proportional to the enzyme concentration.

  • Substrate Dependence: Run the assay with varying substrate concentrations (e.g., 1-100 µM) to determine the Kₘ and Vₘₐₓ.

  • Negative Controls: Always include a "no substrate" control and a "no enzyme" (or heat-inactivated enzyme) control to account for background signal drift.

Protocol 2: Alternative Fluorometric Assay for Acyl-CoA Oxidase (ACOX)

This highly sensitive assay measures the activity of the first and rate-limiting enzyme of peroxisomal β-oxidation. It relies on the detection of H₂O₂ generated by ACOX. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe to a highly fluorescent product.[12][13] This protocol uses the parent acyl-CoA of the substrate from Protocol 1.

Materials and Reagents
ReagentSupplierPurpose
(23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoACustom SynthesisSubstrate for ACOX
Amplex™ Red Reagent (or similar H₂O₂ probe)Thermo FisherFluorogenic probe for H₂O₂ detection
Horseradish Peroxidase (HRP)Sigma-AldrichEnzyme to couple H₂O₂ production to probe oxidation
Flavin Adenine Dinucleotide (FAD)Sigma-AldrichCofactor for ACOX
Potassium Phosphate Buffer (1.0 M, pH 7.4)Standard Lab PrepMaintains physiological pH
H₂O₂ (30% solution for standard curve)Sigma-AldrichUsed to generate a standard curve for quantification
Black, flat-bottom 96-well plateStandard LabwareMinimizes background fluorescence
Fluorescence microplate reader (Ex/Em ~571/585 nm for Amplex Red)Standard LabwareDetection instrument
Step-by-Step Protocol
  • Preparation of Reagents:

    • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • ACOX Substrate Stock (1 mM): Prepare as described for the substrate in Protocol 1.

    • Detection Reagent Mix (Prepare fresh and protect from light):

      • In Reaction Buffer, prepare a 2X working solution containing:

        • 100 µM Amplex Red

        • 0.4 U/mL HRP

        • 20 µM FAD

  • H₂O₂ Standard Curve:

    • Prepare a 1 mM H₂O₂ stock by diluting the 30% solution.

    • Perform serial dilutions in Reaction Buffer to create standards from 0 to 10 µM.

    • Add 50 µL of each standard to wells in triplicate, followed by 50 µL of the Detection Reagent Mix. Incubate for 15 minutes and read fluorescence.

  • Assay Procedure (for a 100 µL reaction):

    • Add 25 µL of enzyme lysate (or purified ACOX) to wells.

    • Add 25 µL of the ACOX substrate (diluted to 4X the desired final concentration, e.g., 200 µM for a 50 µM final).

    • Initiate the detection reaction by adding 50 µL of the 2X Detection Reagent Mix.

    • Incubate the plate at 37°C, protected from light.

    • Read fluorescence every 1-2 minutes for 20-40 minutes.

  • Data Analysis and Calculation:

    • Determine the rate of fluorescence increase (RFU/min) from the linear portion of the curve.

    • Using the H₂O₂ standard curve, convert the rate from RFU/min to µmol H₂O₂/min.

    • Calculate the specific activity as described in Protocol 1, substituting the H₂O₂ production rate for the NADH production rate.

Troubleshooting and Experimental Considerations

  • Substrate Insolubility: VLCFA-CoAs are notoriously difficult to work with. Ensure thorough solubilization using a detergent like Triton X-100 and brief sonication if necessary. The inclusion of fatty acid-free BSA is critical to bind the substrate and present it to the enzyme effectively.

  • Low Signal (Protocol 1): The activity of VLCHAD may be low in total cell lysates. Consider enriching for peroxisomes via differential centrifugation to increase the specific activity. Alternatively, use the more sensitive fluorometric ACOX assay (Protocol 2).

  • High Background (Protocol 2): Protect all fluorogenic reagents from light to prevent auto-oxidation and high background signal. Ensure the H₂O₂ used for the standard curve is fresh, as it degrades over time.

  • Mitochondrial Contamination: If using tissue homogenates, be aware of potential cross-reactivity from mitochondrial β-oxidation enzymes. However, since VLCFAs are poor substrates for the mitochondrial pathway, this interference is often minimal.[14][15] Peroxisomal enrichment can further mitigate this issue.

References

Application Note: Structural Elucidation of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The structural characterization of very-long-chain polyunsaturated fatty acyl-Coenzyme A (VLC-PUFA-CoA) thioesters is a formidable analytical challenge due to their complex structure, low endogenous abundance, and physicochemical properties. This document provides a comprehensive guide to the structural elucidation of a novel VLC-PUFA-CoA, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach on a high-resolution mass spectrometer. We detail a robust methodology, from sample preparation to data interpretation, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to confidently identify and characterize complex lipid molecules, accelerating discoveries in metabolism and drug development.

Part I: The Analytical Challenge & Strategic Approach

The target molecule, this compound, presents a multifaceted analytical problem. Its structure comprises a C38 polyunsaturated fatty acyl chain with five cis double bonds and a hydroxyl group, thioesterified to a large, polar Coenzyme A (CoA) moiety. The complete elucidation requires unambiguous confirmation of:

  • Elemental Composition: The exact molecular formula.

  • Acyl Chain Structure: The length (C38), the position of the hydroxyl group (C3), and the precise location of the five double bonds (C23, C26, C29, C32, C35).

  • Coenzyme A Moiety: The intactness and identity of the CoA group.

Low-resolution mass spectrometry is insufficient for this task as it cannot distinguish between isobaric species—molecules with the same nominal mass but different elemental compositions[1]. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS), provides the necessary mass accuracy and fragmentation capabilities to overcome these challenges[2][3][4]. Our strategy employs an LC-MS/MS workflow on a Q Exactive Orbitrap mass spectrometer, which offers sub-ppm mass accuracy and high-quality MS/MS fragmentation data[4].

Part II: Experimental Workflow & Methodology

A successful analysis hinges on a meticulously executed workflow, from sample handling to data acquisition. Each step is designed to preserve the molecule's integrity and maximize the quality of the resulting data.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation A Biological Matrix (e.g., Tissue Homogenate) B Lipid Extraction (Folch or Bligh-Dyer) A->B Isolate Lipids C Solid-Phase Extraction (SPE) (C18 Cartridge) B->C Purify Acyl-CoAs D Reverse-Phase LC Separation C->D Inject E HRMS Full Scan (MS1) (Accurate Mass) D->E Elution F Data-Dependent MS/MS (HCD Fragmentation) E->F Precursor Selection G Elemental Composition Confirmation F->G Process Data I Structural Elucidation G->I H MS/MS Spectrum Analysis H->I

Caption: High-level workflow for VLC-PUFA-CoA structural elucidation.

Sample Preparation: Maintaining Integrity

Acyl-CoA thioesters are susceptible to hydrolysis. Rapid processing and maintenance of cold temperatures are critical.

Protocol: Extraction and Purification

  • Homogenization: Homogenize the tissue or cell sample in ice-cold acidic solvent (e.g., 10% trichloroacetic acid) to quench enzymatic activity and precipitate proteins[5].

  • Liquid-Liquid Extraction (LLE): Perform a modified Bligh-Dyer or Folch extraction using a chloroform:methanol mixture to partition lipids from the aqueous phase[6][7]. This is a standard and robust method for lipid extraction from complex biological samples[6][8].

  • Solid-Phase Extraction (SPE): The resulting lipid extract contains numerous lipid classes. To specifically isolate acyl-CoAs, use a C18 SPE cartridge[7][9].

    • Condition: Wash the C18 cartridge with 100% methanol, followed by water.

    • Load: Load the lipid extract onto the cartridge.

    • Wash: Wash with a solution of 2% aqueous formic acid to remove highly polar contaminants.

    • Elute: Elute the acyl-CoAs with a solution of methanol containing a low concentration of ammonium acetate (e.g., 10 mM) to improve recovery and stability[10].

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90:10 Water:Acetonitrile with 5 mM ammonium acetate).

Liquid Chromatography (LC): Separating Complexity

Chromatographic separation is essential to reduce ion suppression and resolve the target analyte from other lipids. A reverse-phase C18 column provides excellent retention and separation for long-chain acyl-CoAs[9].

LC Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Optimal for retaining and separating long, hydrophobic acyl chains.
Mobile Phase A 95:5 Water:Acetonitrile + 10 mM Ammonium AcetateAmmonium acetate acts as a mobile phase modifier to improve peak shape and ionization efficiency in ESI[10][11].
Mobile Phase B 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate
Gradient 10% B to 98% B over 20 minutesA gradual gradient is necessary to effectively separate the very long chain acyl-CoA from shorter, less hydrophobic species.
Flow Rate 0.3 mL/minStandard flow rate for analytical LC-MS.
Column Temp. 40 °CElevated temperature reduces solvent viscosity and improves peak shape.
High-Resolution Mass Spectrometry: Acquiring the Evidence

Data acquisition is performed in two stages: a high-resolution full scan (MS1) to determine the precursor ion's accurate mass, followed by data-dependent tandem MS (MS/MS) to generate structural fragments[4]. Electrospray ionization (ESI) in positive ion mode is often preferred for acyl-CoAs as it yields strong protonated molecular ions [M+H]⁺ and characteristic fragmentation patterns[12][13].

MS Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)Provides sensitive detection and characteristic fragmentation for acyl-CoAs[13][14].
MS1 Resolution 140,000 @ m/z 200High resolution is critical for accurate mass measurement and elemental composition determination[1][2].
Scan Range m/z 400-2000Encompasses the expected mass of the precursor ion and potential in-source fragments.
AGC Target 3e6Prevents space-charge effects in the Orbitrap, ensuring high mass accuracy.
MS/MS Activation Higher-Energy Collisional Dissociation (HCD)HCD provides rich fragmentation information across the entire mass range, crucial for both CoA and acyl chain fragments.
Stepped NCE 20, 30, 45Using multiple collision energies ensures fragmentation of different bond types, revealing both the CoA headgroup and the acyl chain structure.
MS/MS Resolution 35,000 @ m/z 200Sufficient resolution to accurately assign masses to the fragment ions.

Part III: Data Analysis & Structural Confirmation

Precursor Ion Analysis (MS1)

The first step in data analysis is to identify the precursor ion in the full scan MS1 spectrum. The high mass accuracy of the Orbitrap allows for confident determination of the elemental composition.

  • Calculated Monoisotopic Mass for C₅₉H₉₄N₇O₁₈P₃S [M+H]⁺: 1362.5642 m/z

  • Expected Observation: A peak at m/z 1362.5642 ± 3 ppm.

Confirmation of this m/z value with low error (<3 ppm) and matching isotopic pattern provides strong evidence for the molecular formula.

Tandem MS (MS/MS) Spectral Interpretation

The HCD MS/MS spectrum provides the fragments necessary to piece together the molecular structure. The fragmentation of acyl-CoAs is well-characterized and typically occurs at two primary locations: the phosphoanhydride bonds of the CoA moiety and along the fatty acyl chain[13][15].

Key Fragmentation Pathways:

  • Neutral Loss of 507 Da: The most characteristic fragmentation of acyl-CoAs in positive mode is the neutral loss of the 3'-phosphoadenosine diphosphate fragment (C₁₀H₁₂N₅O₁₀P₂), resulting in an ion representing the acylated phosphopantetheine moiety[14][16].

  • CoA-Related Ions: Cleavage at other points on the CoA molecule produces a series of diagnostic low-mass ions.

  • Acyl Chain Fragmentation: Fragmentation along the C38 chain provides information on the location of the hydroxyl group and the double bonds. Charge-remote fragmentation is often observed for long alkyl chains, allowing for localization of functional groups[17][18].

G cluster_coa CoA Fragments cluster_acyl Acyl Chain Fragments Precursor [M+H]⁺ m/z 1362.56 NL_507 [M+H - 507.0]⁺ m/z 855.56 (Acyl-Phosphopantetheine) Precursor->NL_507 Neutral Loss of 507.0 Da Adenine Adenine m/z 136.06 Precursor->Adenine Phosphoadenosine Phosphoadenosine m/z 348.07 Precursor->Phosphoadenosine C3_cleavage C3-OH Cleavage (e.g., loss of H₂O) Precursor->C3_cleavage DB_cleavage Charge-Remote Fragments (Localize C=C bonds) Precursor->DB_cleavage

Caption: Predicted fragmentation pathways for the target Acyl-CoA.

Interpreting the Spectrum:

  • Confirming the Acyl-CoA Class: The presence of a major fragment ion corresponding to the neutral loss of 507.0 Da is the primary confirmation that the molecule is an acyl-CoA[14][16].

  • Locating the Hydroxyl Group: The hydroxyl group at the C3 position will promote specific fragmentation, such as a neutral loss of water (18.01 Da) or cleavage between the C2-C3 or C3-C4 bonds. The masses of the resulting fragments will pinpoint the -OH location.

  • Locating the Double Bonds: Collision-induced dissociation can induce fragmentation at the double bonds within the long fatty acyl chain[17][18][19]. While CID does not typically break C=C bonds directly, it produces characteristic ions from cleavages at the allylic positions. The resulting series of fragment ions, when mapped along the chain, will reveal the specific locations of the five double bonds.

Conclusion

The combination of liquid chromatography with high-resolution tandem mass spectrometry offers a powerful and definitive platform for the structural elucidation of complex and novel lipids like this compound. By leveraging high mass accuracy for elemental composition and detailed MS/MS fragmentation patterns for structural details, researchers can confidently characterize such molecules. The robust protocol outlined herein provides a self-validating system, from sample preparation to data interpretation, ensuring the generation of high-quality, trustworthy data essential for advancing our understanding of lipid metabolism and function.

References

Application Notes and Protocols for the Quantitative Analysis of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA Utilizing Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Role of a Novel Very-Long-Chain Hydroxy Fatty Acyl-CoA

(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA is a very-long-chain polyunsaturated 3-hydroxy fatty acyl-coenzyme A. As an intermediate in fatty acid metabolism, its precise biological functions and association with pathological states are currently emerging areas of research. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are integral components of cellular lipids and signaling molecules.[1] Their metabolism is a critical balance between synthesis in the endoplasmic reticulum and degradation via β-oxidation in peroxisomes. An imbalance in VLCFA homeostasis can lead to severe inherited metabolic disorders, underscoring the importance of precise analytical methods to quantify these molecules and their metabolic intermediates.[2][3]

The analysis of this compound presents significant analytical challenges due to its low endogenous concentrations, complex biological matrix, and potential for isomerization. To overcome these challenges, a robust and sensitive analytical method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard is indispensable. Stable isotope-labeled standards are considered the gold standard for absolute quantification in mass spectrometry-based lipidomics as they mimic the physicochemical properties of the analyte, compensating for variations in sample extraction, processing, and instrument response.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled standards for the accurate and precise quantification of this compound in biological matrices.

Biochemical Context: A Putative Intermediate in Fatty Acid Elongation

This compound is understood to be an intermediate in the fatty acid elongation pathway. This pathway involves a four-step enzymatic cycle that extends the acyl chain of a fatty acid by two carbons. The reactions involved are the reduction of a 3-oxoacyl-CoA to a 3-hydroxyacyl-CoA, followed by dehydration to an enoyl-CoA, and a final reduction to a saturated acyl-CoA.[4] The presence of the 3-hydroxy group and the very long polyunsaturated acyl chain of the target molecule strongly suggests its position within this cycle.

The enzymes responsible for the initial condensation step in fatty acid elongation are the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.[5] While the specific ELOVL enzyme responsible for the synthesis of a C38 polyunsaturated fatty acid has not been definitively identified, ELOVL4 is known to be involved in the production of VLC-PUFAs with chain lengths of C28 and longer.[6][7]

The degradation of VLCFAs, including their 3-hydroxy intermediates, occurs primarily through peroxisomal β-oxidation.[2][8] This pathway is distinct from mitochondrial β-oxidation, which handles shorter-chain fatty acids.

Principle of Quantitative Analysis using Stable Isotope Dilution

Stable isotope dilution (SID) is a mass spectrometry-based technique that enables highly accurate and precise quantification of analytes in complex mixtures. The principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of sample preparation.

The stable isotope-labeled internal standard is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because the internal standard and the analyte have nearly identical physicochemical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the analyte and the internal standard are detected as distinct ions with different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during processing.

Experimental Protocols

Synthesis of a Stable Isotope-Labeled Internal Standard

The commercial availability of a stable isotope-labeled standard for this compound is unlikely. Therefore, custom synthesis is required. A plausible synthetic route involves the use of a ¹³C-labeled precursor in the synthesis of the fatty acid chain. For instance, uniformly ¹³C-labeled linolenic acid ([U-¹³C₁₈]-linolenic acid) could serve as a starting material for elongation with unlabeled two-carbon donors to build the C38 backbone. The resulting labeled fatty acid can then be activated to its CoA thioester. MedChemExpress and Cambridge Isotope Laboratories are potential suppliers of custom-labeled fatty acids.[9][10][11]

Table 1: Proposed Stable Isotope-Labeled Internal Standard

Compound NameLabeling PatternMolecular Formula
This compound-¹³C₁₈Uniform ¹³C labeling on the initial C18 fatty acid precursorC₅₉H₉₄N₇O₁₈P₃S (with 18 ¹³C atoms)
Sample Preparation

The following protocol is a general guideline and should be optimized for the specific biological matrix (e.g., cell culture, tissue homogenate, plasma).

  • Internal Standard Spiking: To 100 µL of sample (e.g., cell lysate, plasma), add a known amount (e.g., 10 µL of a 100 ng/mL solution) of the synthesized stable isotope-labeled this compound-¹³C₁₈ internal standard in an appropriate solvent (e.g., methanol).

  • Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol to the sample, vortex vigorously for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following LC-MS/MS parameters are a starting point and should be optimized for the specific instrument and column used.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM ammonium acetate in water
Mobile Phase BAcetonitrile
Gradient0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-25 min: 10% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM) Transitions
Analyte (unlabeled)Q1: m/z of [M+H]⁺ → Q3: m/z of fragment (e.g., neutral loss of 507 Da or m/z 428)
Internal Standard (labeled)Q1: m/z of [M+H]⁺ → Q3: m/z of fragment (e.g., neutral loss of 507 Da or m/z 428)

The exact m/z values for the precursor and product ions of the analyte and internal standard need to be determined by direct infusion of the synthesized standards into the mass spectrometer.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the unlabeled analyte and a constant concentration of the internal standard. Analyze these standards using the same LC-MS/MS method.

  • Quantification: Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Key Workflows and Pathways

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with ¹³C-Labeled Internal Standard sample->spike extract Protein Precipitation & Extraction spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Calibration Curve) data->quant result result quant->result Final Concentration G cluster_elongation Fatty Acid Elongation Cycle acyl_coa Acyl-CoA (Cn) ketoacyl_coa 3-Oxoacyl-CoA (Cn+2) acyl_coa->ketoacyl_coa ELOVL (Condensation) malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa (3R)-Hydroxyacyl-CoA (Cn+2) (Target Analyte) ketoacyl_coa->hydroxyacyl_coa KAR (Reduction) enoyl_coa trans-2-Enoyl-CoA (Cn+2) hydroxyacyl_coa->enoyl_coa HACD (Dehydration) elongated_acyl_coa Acyl-CoA (Cn+2) enoyl_coa->elongated_acyl_coa TER (Reduction)

References

Unraveling Metabolic Fates: A Guide to the Application of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Frontier of Very Long-Chain Fatty Acid Metabolism

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, signal transduction, and the formation of permeability barriers.[1] The metabolism of these complex lipids, encompassing both their synthesis (elongation) and degradation (peroxisomal β-oxidation), is a dynamic and tightly regulated process.[2][3] Dysregulation of VLCFA metabolism is implicated in a range of severe pathologies, including neurological disorders, skin diseases, and macular degeneration.[1]

Metabolic flux analysis (MFA) has emerged as a powerful systems biology tool to quantitatively interrogate metabolic pathways in living systems.[4][5] By employing stable isotope tracers, MFA allows for the precise measurement of the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism that is unattainable with static measurements of metabolite concentrations.[2][6] This guide provides a comprehensive overview of the application of a specific, crucial intermediate, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA , in the study of VLCFA metabolic flux.

This application note is designed for researchers, scientists, and drug development professionals seeking to gain deeper insights into the intricate network of VLCFA metabolism. We will explore the theoretical underpinnings, provide detailed experimental protocols, and offer guidance on data interpretation, empowering investigators to leverage this novel tracer in their research.

The Central Role of this compound in VLCFA Elongation

The molecule at the heart of this guide, this compound, is a key intermediate in the fatty acid elongation cycle, the pathway responsible for the synthesis of VLCFAs. This cycle involves the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The enzyme family responsible for the initial condensation step are the Elongation of Very Long-Chain Fatty Acids (ELOVL) enzymes. Notably, ELOVL4 is crucial for the synthesis of the longest VLC-PUFAs, including those of the C28-C38 series.[7][8]

The fatty acid elongation cycle consists of four sequential reactions:

  • Condensation: An acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.

  • Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer.

Our target molecule, this compound, is the product of the second reaction and the substrate for the third in the elongation of a C36:5 fatty acid to a C38:5 fatty acid. Its strategic position makes it an ideal tracer for dissecting the flux through the terminal stages of VLC-PUFA synthesis.

cluster_elongation Fatty Acid Elongation Cycle Malonyl-CoA Malonyl-CoA Condensation Condensation Malonyl-CoA->Condensation Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA (Cn)->Condensation 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Reduction_1 Reduction_1 3-Ketoacyl-CoA (Cn+2)->Reduction_1 3-Ketoacyl-CoA reductase Target_Molecule (3R)-3-Hydroxyacyl-CoA (Cn+2) (e.g., this compound) Dehydration Dehydration Target_Molecule->Dehydration 3-Hydroxyacyl-CoA dehydratase Enoyl-CoA (Cn+2) Enoyl-CoA (Cn+2) Reduction_2 Reduction_2 Enoyl-CoA (Cn+2)->Reduction_2 Enoyl-CoA reductase Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Condensation->3-Ketoacyl-CoA (Cn+2) ELOVL Reduction_1->Target_Molecule Dehydration->Enoyl-CoA (Cn+2) Reduction_2->Acyl-CoA (Cn+2)

Figure 1: The central position of (3R)-3-hydroxyacyl-CoA intermediates in the VLCFA elongation cycle.

Principle of Application in Metabolic Flux Analysis

The core principle of using isotopically labeled this compound in MFA is to introduce a "heavy" version of this molecule into a biological system and trace the fate of the heavy isotopes as they are incorporated into downstream metabolites. By measuring the rate of incorporation and the distribution of the isotopic label, we can calculate the flux through the subsequent steps of the elongation pathway and into terminal lipid species.

For this purpose, a stable isotope-labeled version of the molecule, for example, uniformly labeled with Carbon-13 ([U-¹³C₃₈]-(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA), would be synthesized. When introduced to cells, this tracer will be processed by the cellular machinery, and the ¹³C label will be incorporated into the C38:5 fatty acid and subsequently into complex lipids such as phospholipids and sphingolipids.

Experimental Design and Protocols

A successful MFA experiment requires careful planning and execution. The following sections provide a detailed protocol for the application of isotopically labeled this compound.

PART 1: Preparation of the Isotopic Tracer

The synthesis of a custom isotopically labeled very long-chain fatty acyl-CoA is a specialized process. We recommend collaborating with a reputable custom synthesis provider for this purpose. The tracer should be of high chemical and isotopic purity.

Table 1: Recommended Specifications for Isotopically Labeled Tracer

ParameterSpecificationRationale
Tracer [U-¹³C₃₈]-(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoAUniform labeling provides maximum information for tracing the entire carbon backbone.
Chemical Purity >98% (by LC-MS)To avoid confounding results from impurities.
Isotopic Enrichment >99 atom % ¹³CHigh enrichment ensures a clear signal above natural abundance.
Formulation Solubilized in a suitable vehicle (e.g., complexed with albumin)To ensure bioavailability and prevent aggregation in aqueous media.
PART 2: Cell Culture and Labeling

This protocol is designed for in vitro cell culture systems, which are highly amenable to MFA studies.

Materials:

  • Cultured cells of interest (e.g., retinal pigment epithelial cells, hepatocytes, or a cell line genetically modified to express high levels of ELOVL4)

  • Standard cell culture medium and supplements

  • Isotopically labeled tracer stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of the experiment.

  • Tracer Introduction:

    • Prepare the labeling medium by supplementing the standard culture medium with the isotopically labeled tracer at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically for each cell type.

    • Remove the standard medium from the cells and replace it with the labeling medium.

  • Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The time course should be designed to capture the dynamics of tracer incorporation into the target metabolites.

  • Metabolic Quenching and Sample Collection:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Quench metabolic activity by adding a sufficient volume of ice-cold methanol to the culture plate.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Flash-freeze the cell suspension in liquid nitrogen and store at -80°C until further processing.

Cell_Seeding 1. Cell Seeding Tracer_Addition 2. Introduction of [U-13C]-Tracer Cell_Seeding->Tracer_Addition Time_Course 3. Time-Course Incubation Tracer_Addition->Time_Course Quenching 4. Metabolic Quenching & Sample Collection Time_Course->Quenching Lipid_Extraction 5. Lipid Extraction Quenching->Lipid_Extraction LC_MS_Analysis 6. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis 7. Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for metabolic flux analysis using an isotopically labeled VLCFA intermediate.

PART 3: Lipid Extraction and Sample Preparation

A robust lipid extraction method is crucial for accurate quantification.

Materials:

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standards (e.g., odd-chain fatty acyl-CoAs or deuterated analogs)

Protocol:

  • Phase Separation Extraction:

    • Thaw the frozen cell suspensions on ice.

    • Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex vigorously and centrifuge to separate the phases.

  • Fraction Collection:

    • The lower organic phase contains the lipids. Carefully collect this phase and transfer it to a new tube.

    • The upper aqueous phase contains polar metabolites. This can be saved for other analyses.

  • Drying and Reconstitution:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).

PART 4: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this application due to its high sensitivity and selectivity.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Analytical Method:

  • Chromatographic Separation:

    • Employ a reverse-phase C18 column suitable for lipidomics.

    • Develop a gradient elution method using mobile phases containing solvents such as acetonitrile, methanol, and water with additives like formic acid and ammonium formate to achieve good separation of the lipid species.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in both full scan mode to identify all labeled species and in targeted MS/MS mode to confirm the identity and quantify the incorporation of the label into specific metabolites.

    • Monitor the mass isotopologue distributions (MIDs) of the C38:5 fatty acid and the complex lipids into which it is incorporated. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a metabolite.

Data Analysis and Interpretation

The primary data from the LC-MS analysis will be the MIDs of the target metabolites over time.

  • Correction for Natural Isotope Abundance: The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes.

  • Calculation of Fractional Enrichment: The fractional enrichment (FE) represents the proportion of a metabolite pool that is labeled with the tracer. It is calculated from the corrected MIDs.

  • Flux Calculation: The rate of change of FE over time is used to calculate the metabolic flux. This can be done using various computational modeling approaches, ranging from simple algebraic equations for steady-state conditions to more complex ordinary differential equation (ODE)-based models for dynamic systems.[5][9]

Table 2: Example Data Presentation

Time (hours)Fractional Enrichment of C38:5 Fatty Acid
00.00
20.15
40.28
80.45
120.58
240.75

This data can then be used to model the synthesis rate of the C38:5 fatty acid.

Visualizing Metabolic Connections

The interconnectedness of VLCFA metabolism can be visualized to better understand the potential fates of the tracer.

cluster_synthesis VLCFA Elongation cluster_incorporation Incorporation into Complex Lipids cluster_degradation Peroxisomal Beta-Oxidation Tracer [U-13C]-(3R)-3-hydroxyoctatriacontapentaenoyl-CoA C38_5_FA [U-13C]-C38:5 Fatty Acyl-CoA Tracer->C38_5_FA Dehydration & Reduction Phospholipids Phospholipids C38_5_FA->Phospholipids Sphingolipids Sphingolipids C38_5_FA->Sphingolipids Neutral_Lipids Neutral_Lipids C38_5_FA->Neutral_Lipids Shorter_Acyl_CoAs [13C]-Shorter Chain Acyl-CoAs C38_5_FA->Shorter_Acyl_CoAs Acetyl_CoA [13C]-Acetyl-CoA Shorter_Acyl_CoAs->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Entry into Central Carbon Metabolism

Figure 3: Potential metabolic fates of the isotopically labeled this compound tracer.

Conclusion and Future Perspectives

The use of isotopically labeled this compound as a tracer in metabolic flux analysis represents a significant advancement in our ability to study the intricate details of very long-chain fatty acid metabolism. This powerful technique will enable researchers to quantify the flux through the terminal stages of VLC-PUFA synthesis, providing unprecedented insights into the regulation of these pathways in health and disease.

Future applications of this methodology could include:

  • Drug Discovery: Evaluating the on-target and off-target effects of novel therapeutics aimed at modulating VLCFA metabolism.

  • Disease Modeling: Characterizing the metabolic reprogramming that occurs in genetic disorders of VLCFA metabolism.

  • Nutritional Science: Understanding the impact of dietary fatty acids on the endogenous synthesis of VLC-PUFAs.

By providing a detailed roadmap for the application of this novel tracer, we hope to empower the scientific community to unravel the complexities of VLCFA metabolism and pave the way for new therapeutic interventions.

References

Cell-based assays to study the effects of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular analysis of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, a novel polyunsaturated very long-chain hydroxy fatty acyl-CoA.

Introduction: Deciphering the Cellular Role of a Novel Long-Chain Acyl-CoA

This compound represents a unique molecular structure combining features of a very long-chain fatty acid (VLCFA), a polyunsaturated fatty acid (PUFA), and a 3-hydroxyacyl-CoA intermediate of fatty acid oxidation. While the specific biological functions of this molecule are not yet characterized, its structure strongly suggests potential involvement in critical cellular signaling pathways related to inflammation and metabolism. Long-chain fatty acids are established ligands for key receptors such as the free fatty acid receptor 4 (FFAR4, also known as GPR120) and peroxisome proliferator-activated receptors (PPARs), which are pivotal in regulating immune responses and metabolic homeostasis.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this novel compound. We present a structured, three-tiered assay system designed to first establish a viable concentration range, then identify primary receptor activation, and finally, elucidate downstream functional consequences on inflammatory signaling. The protocols provided are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound does not induce cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific molecular interactions rather than non-specific consequences of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in serum-free cell culture medium to achieve final concentrations ranging from 100 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: Replace the culture medium with the prepared compound dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability) and plot cell viability (%) against compound concentration to determine the TC₅₀ (Toxic Concentration 50%).

ParameterDescription
Cell Line RAW 264.7 (macrophage model for inflammation) or HEK293 (common for receptor studies)
Seeding Density 1 x 10⁴ cells/well
Compound Conc. 100 nM - 100 µM (or a wider range if needed)
Incubation Time 24 hours
Readout Absorbance at 570 nm
Key Metric TC₅₀: The concentration that reduces cell viability by 50%. Subsequent assays should use non-toxic concentrations (e.g., < TC₁₀).

Part 2: Mechanistic Insight - Receptor Activation

The structure of the test compound, particularly its polyunsaturated long chain, makes it a candidate ligand for FFAR4 (GPR120), a receptor known to be activated by omega-3 fatty acids and involved in anti-inflammatory and metabolic signaling. FFAR4 activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the Gαq/11 pathway. Therefore, a calcium mobilization assay is a direct and effective method to screen for receptor engagement.

Protocol 2: Fura-2 Calcium Mobilization Assay

Principle: This assay uses a ratiometric calcium indicator dye, Fura-2 AM, which can enter the cell and is cleaved into its active form. Upon binding to calcium, the fluorescence excitation maximum of Fura-2 shifts from 380 nm (unbound) to 340 nm (bound), while its emission remains constant at ~510 nm. The ratio of emissions at these two excitation wavelengths provides a quantitative measure of intracellular calcium concentration.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human FFAR4 (HEK293-FFAR4) onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Wash cells with a buffered salt solution and incubate them with Fura-2 AM loading buffer for 60 minutes at 37°C.

  • Baseline Measurement: Place the plate into a fluorescence microplate reader equipped with dual excitation monochromators. Measure the baseline fluorescence ratio (340 nm / 380 nm excitation, 510 nm emission) for 30-60 seconds.

  • Compound Addition: Use an automated injector to add the test compound at various non-toxic concentrations. As a positive control, use a known FFAR4 agonist like TUG-891.

  • Post-Injection Measurement: Immediately after injection, continue to measure the fluorescence ratio for another 2-3 minutes to capture the transient calcium peak.

  • Data Analysis: Calculate the change in the 340/380 ratio over baseline for each well. Plot the peak response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (Half Maximal Effective Concentration).

Hypothetical Signaling Pathway: FFAR4 (GPR120) Activation

Activation of FFAR4 by a ligand like this compound can initiate two primary signaling cascades that are crucial for its metabolic and anti-inflammatory effects.

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Test Compound FFAR4 FFAR4 (GPR120) Ligand->FFAR4 Binds Gq Gαq/11 FFAR4->Gq Activates Barr2 β-arrestin 2 FFAR4->Barr2 Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release ↑ [Ca²⁺]i IP3->Ca_Release Triggers TAB1 TAB1 Barr2->TAB1 Sequesters TAK1 TAK1 (inhibited) TAB1->TAK1 NFkB_path NF-κB Pathway TAK1->NFkB_path Activates Inflammation Inflammation (↓) NFkB_path->Inflammation

Caption: FFAR4 signaling via Gαq (Ca²⁺) and β-arrestin 2 (anti-inflammatory).

Part 3: Functional Validation - Anti-Inflammatory Activity

A key function of FFAR4 activation in immune cells like macrophages is the suppression of pro-inflammatory signaling pathways.[1][2] The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[3][4][5] In macrophages, inflammatory stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the activation of NF-κB and its translocation to the nucleus, where it drives the transcription of pro-inflammatory cytokines. FFAR4 agonists can inhibit this process.[2] A luciferase reporter assay provides a highly sensitive and quantitative method to measure the inhibition of NF-κB transcriptional activity.

Protocol 3: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line (e.g., RAW 264.7 macrophages) that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated and binds to these elements, it drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity. A test compound with anti-inflammatory properties will reduce the LPS-induced luciferase expression.

Methodology:

  • Cell Culture: Seed RAW-Blue™ cells (or a similar NF-κB reporter line) in a 96-well plate at 5 x 10⁴ cells/well and allow to adhere.

  • Pre-treatment: Treat the cells with the test compound at various non-toxic concentrations for 1-2 hours. Include a positive control (e.g., a known FFAR4 agonist like TUG-891) and a vehicle control.[6][7]

  • Inflammatory Challenge: Stimulate the cells with an EC₈₀ concentration of LPS (e.g., 100 ng/mL) to induce a robust NF-κB response. Include an "unstimulated" control group that receives no LPS.

  • Incubation: Incubate the plate for 6-8 hours.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize the luminescence signal of all wells to the "LPS alone" group (representing 100% activation). Plot the percentage of NF-κB inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (Half Maximal Inhibitory Concentration).

ParameterDescription
Cell Line RAW 264.7 macrophage line with a stable NF-κB luciferase reporter
Stimulus Lipopolysaccharide (LPS)
Compound Pre-incubation 1-2 hours
Stimulation Time 6-8 hours
Readout Luminescence
Key Metric IC₅₀: The concentration that inhibits LPS-induced NF-κB activation by 50%.
Integrated Experimental Workflow

The synergy of these three assays provides a comprehensive initial characterization of the compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Tiered Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (RAW 264.7, HEK293-FFAR4) Assay1 Assay 1: Cytotoxicity (MTT) 24 hr Treatment Cell_Culture->Assay1 Assay2 Assay 2: Ca²⁺ Mobilization (Acute Treatment) Cell_Culture->Assay2 Assay3 Assay 3: NF-κB Inhibition (LPS Challenge) Cell_Culture->Assay3 Compound_Prep Compound Dilution Series Compound_Prep->Assay1 Compound_Prep->Assay2 Compound_Prep->Assay3 Analysis1 Determine TC₅₀ Select Non-Toxic Conc. Assay1->Analysis1 Analysis2 Determine EC₅₀ Confirm Receptor Activation Assay2->Analysis2 Analysis3 Determine IC₅₀ Quantify Anti-Inflammatory Effect Assay3->Analysis3 Conclusion Synthesize Data: Bioactivity Profile Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: Integrated workflow for characterizing the novel compound's bioactivity.

Conclusion

This application note outlines a logical and robust workflow for the initial cell-based characterization of this compound. By systematically assessing cytotoxicity, screening for primary target engagement through calcium signaling, and quantifying downstream anti-inflammatory effects on the NF-κB pathway, researchers can efficiently build a comprehensive profile of this novel molecule's biological activity. These foundational assays provide the critical data necessary to guide further investigation into its therapeutic potential in metabolic and inflammatory diseases.

References

Synthesis of a biotinylated derivative of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA for pulldown assays.

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis and Application of a Biotinylated (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA Derivative for High-Affinity Pulldown Assays

Abstract

This application note provides a comprehensive guide for the synthesis and utilization of a novel biotinylated derivative of this compound. This very-long-chain fatty acyl-CoA is a putative bioactive lipid, and the biotinylated probe described herein is an invaluable tool for identifying its protein binding partners through pulldown assays. We present a detailed chemoenzymatic synthetic strategy, purification protocols, and a step-by-step guide for performing pulldown assays from cell lysates, enabling researchers to investigate the molecular targets and cellular pathways modulated by this lipid species.

Introduction: The Significance of Very-Long-Chain Acyl-CoAs

Long-chain and very-long-chain fatty acyl-CoAs are not merely metabolic intermediates in fatty acid β-oxidation and lipid synthesis[1][2]. They are increasingly recognized as critical signaling molecules that modulate the activity of a wide range of proteins, including transcription factors, ion channels, and enzymes[1]. The identification of the specific protein interactome of these lipids is crucial for understanding their physiological and pathophysiological roles. The target molecule, this compound, is a hypothetical very-long-chain polyunsaturated 3-hydroxy fatty acyl-CoA. The 3-hydroxy functional group is of particular interest as it can be generated during fatty acid β-oxidation or through specific enzymatic pathways, potentially serving as a unique recognition motif for protein binding.

To investigate the cellular targets of this complex lipid, we have designed a biotinylated derivative that can be used as a "bait" in pulldown assays. This approach leverages the high-affinity interaction between biotin and streptavidin for the efficient capture and isolation of protein binding partners from complex biological mixtures like cell lysates[3][4][5].

Synthetic Strategy: A Chemoenzymatic Approach

The synthesis of the biotinylated probe is a multi-step process that combines organic synthesis with enzymatic reactions to achieve the desired stereochemistry and molecular complexity. The overall workflow is depicted below.

G cluster_synthesis Part 1: Synthesis of the Precursor Fatty Acid cluster_ligation Part 2: Acyl-CoA Ligation cluster_biotinylation Part 3: Biotinylation cluster_purification Part 4: Purification A Commercially Available C18 Polyunsaturated Fatty Acid B Chain Elongation Cycles (e.g., Wittig reactions) A->B C Introduction of 3-Hydroxy Group (e.g., Asymmetric Aldol Addition) B->C D (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoic acid C->D G This compound D->G E Coenzyme A (CoA-SH) E->G F Long-Chain Acyl-CoA Synthetase (ACSL) F->G J Biotinylated Probe G->J H Biotin-PEG-Amine H->J I NHS-Ester Chemistry I->J K HPLC Purification J->K L Mass Spectrometry Characterization K->L

Figure 1: Overall workflow for the synthesis of the biotinylated probe.

Rationale for the Synthetic Route
  • Part 1: Synthesis of the Precursor Fatty Acid: The synthesis of the C38 polyunsaturated fatty acid with the specific (Z) configuration at four double bonds and a (R)-3-hydroxy group is the most challenging step. A convergent synthetic strategy is proposed, starting from smaller, commercially available polyunsaturated fatty acids and using iterative chain elongation reactions like the Wittig reaction to build the carbon backbone. The stereospecific introduction of the (R)-3-hydroxy group can be achieved through methods like an Evans asymmetric aldol addition, which provides high enantioselectivity[6]. Alternatively, enzymatic approaches using fatty acid hydratases could be explored for the stereospecific hydration of a corresponding α,β-unsaturated precursor[7].

  • Part 2: Acyl-CoA Ligation: The conversion of the free fatty acid to its Coenzyme A thioester is critical for mimicking the endogenous molecule. This is most efficiently and specifically achieved using a long-chain acyl-CoA synthetase (ACSL)[1][2]. These enzymes catalyze the ATP-dependent ligation of a fatty acid to Coenzyme A[8][9]. The choice of a specific ACSL isozyme may be important, as they exhibit different substrate specificities for very-long-chain fatty acids[10]. A chemical synthesis approach is also possible but may be less efficient and prone to side reactions.

  • Part 3: Biotinylation: To minimize steric hindrance and maintain the biological activity of the acyl-CoA headgroup, we propose biotinylation of the terminal carboxyl group of the fatty acid chain before CoA ligation is not feasible. Instead, we propose a strategy where a biotin moiety with a flexible polyethylene glycol (PEG) linker and a terminal amine group is coupled to the adenine ring of Coenzyme A. However, a more practical and commonly used approach for biotinylating lipids is to introduce the biotin tag at a position that is less likely to interfere with protein binding. In this protocol, we will attach a biotin-PEG-amine linker to the free thiol of Coenzyme A prior to the enzymatic ligation. This positions the biotin tag away from the acyl chain and the pyrophosphate group, which are likely important for protein recognition. The use of N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for coupling amines to carboxyl groups[11].

  • Part 4: Purification and Characterization: High-performance liquid chromatography (HPLC) is essential for purifying the final biotinylated product from unreacted starting materials and side products. The identity and purity of the final compound must be confirmed by high-resolution mass spectrometry (HRMS) and potentially nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Synthesis of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoic acid

Note: This is a complex multi-step organic synthesis that should be performed by experienced synthetic chemists. The following is a conceptual outline.

  • Chain Elongation: Starting with a commercially available C18 polyunsaturated fatty acid with the desired (Z)-double bond configuration, perform a series of protection, chain elongation (e.g., Wittig olefination), and deprotection steps to construct the C38 carbon skeleton.

  • Introduction of the 3-Hydroxy Group: Employ an asymmetric aldol reaction using a chiral auxiliary (e.g., Evans auxiliary) to introduce the hydroxyl group at the C-3 position with (R) stereochemistry[6].

  • Purification: Purify the final fatty acid product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemistry by NMR spectroscopy and HRMS.

Protocol 2: Enzymatic Synthesis of Biotinylated this compound

Materials:

  • (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoic acid

  • Biotin-PEG-SH (commercially available)

  • Coenzyme A (free acid)

  • Long-Chain Acyl-CoA Synthetase (ACSL), recombinant (e.g., from E. coli)

  • ATP, MgCl₂, Triton X-100, DTT, Tris-HCl buffer (pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Preparation of Biotinylated Coenzyme A: React Biotin-PEG-SH with a slight molar excess of Coenzyme A in the presence of a suitable coupling agent to form a disulfide bond. Purify the Biotin-PEG-S-S-CoA conjugate by HPLC.

  • Enzymatic Ligation Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 100 µM (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoic acid (solubilized in Triton X-100)

      • 150 µM Biotin-PEG-S-S-CoA

      • 5 mM ATP

      • 10 mM MgCl₂

      • 1 mM DTT

      • 0.1% Triton X-100

      • 50 mM Tris-HCl, pH 7.5

      • 1-5 µg recombinant ACSL

    • Incubate at 37°C for 1-2 hours.

  • Purification of the Biotinylated Probe:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Inject the supernatant onto a reverse-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

    • Collect the fractions corresponding to the biotinylated acyl-CoA product.

  • Characterization:

    • Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS). The expected mass will correspond to the sum of the masses of the fatty acid, the biotinylated CoA, minus the mass of water.

Protocol 3: Pulldown Assay for Identifying Protein Binding Partners

Materials:

  • Biotinylated this compound probe

  • Control biotinylated lipid (e.g., biotinylated C12:0-CoA)

  • Streptavidin-conjugated magnetic beads

  • Cell culture and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (e.g., binding buffer with increased salt concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels, Western blotting apparatus, and antibodies (for validation)

  • Mass spectrometry facility (for protein identification)

G A Cell Lysis (Release of cellular proteins) B Incubation of Lysate with Biotinylated Probe A->B C Capture of Probe-Protein Complexes with Streptavidin Beads B->C D Wash Steps (Remove non-specific binders) C->D E Elution of Bound Proteins D->E F Protein Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) E->F

Figure 2: Workflow for the pulldown assay.

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., by BCA assay).

  • Incubation with the Probe:

    • For each pulldown reaction, incubate 500 µg to 1 mg of cell lysate with 1-5 µg of the biotinylated probe for 1-2 hours at 4°C with gentle rotation[3][12].

    • Set up a negative control reaction using a control biotinylated lipid.

  • Capture of Complexes:

    • Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture.

    • Incubate for another hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.

  • Washing:

    • Use a magnetic stand to collect the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Protein Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • For identification of unknown binding partners, excise the protein bands of interest and subject them to in-gel digestion followed by mass spectrometry (LC-MS/MS).

    • To confirm the interaction with a known protein, perform a Western blot using a specific antibody.

Data Interpretation and Validation

  • Specificity: Compare the protein bands obtained from the pulldown with the specific biotinylated probe to those from the negative control pulldown. True binding partners should be enriched in the specific probe sample.

  • Validation: Once putative binding partners are identified by mass spectrometry, it is crucial to validate the interaction using an independent method, such as co-immunoprecipitation, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Troubleshooting

Problem Possible Cause Solution
Low yield of pulldown product Inefficient cell lysisOptimize lysis buffer and procedure.
Low concentration of target proteinUse a larger amount of cell lysate.
Suboptimal binding conditionsVary incubation time, temperature, and buffer composition.
High background of non-specific binding Insufficient washingIncrease the number of wash steps or the stringency of the wash buffer (e.g., higher salt concentration).
Hydrophobic interactions with beadsAdd a non-ionic detergent (e.g., Tween-20) to the wash buffer.
Probe instability Degradation of the acyl-CoA thioester bondHandle the probe on ice and use it promptly after purification.

Conclusion

The biotinylated derivative of this compound is a powerful tool for the discovery of novel protein-lipid interactions. The synthetic and experimental protocols provided in this application note offer a robust framework for researchers to explore the biological functions of this unique very-long-chain fatty acyl-CoA. Careful optimization of the pulldown assay and rigorous validation of the identified interactions will be key to uncovering new insights into lipid signaling pathways.

References

Development of a fluorescent probe for imaging (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in live cells.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

LCFAP-1: A Novel Solvatochromic Fluorescent Probe for Imaging (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA Dynamics in Live Cells

Abstract

Long-chain and very-long-chain fatty acyl-CoAs (LCACoAs) are central intermediates in lipid metabolism, serving critical roles in energy storage, membrane synthesis, and signaling.[1][2] Dysregulation of LCACoA metabolism is implicated in numerous metabolic diseases.[3] However, studying the subcellular distribution and dynamic fluxes of specific LCACoA species, such as the polyunsaturated this compound[4], has been hampered by a lack of specific detection methods for living systems.[1] This guide details the design, synthesis, validation, and application of LCFAP-1, a novel, cell-permeant fluorescent probe designed to visualize this specific very-long-chain fatty acyl-CoA in live cells. LCFAP-1 is based on a solvatochromic fluorophore that exhibits a pronounced fluorescence enhancement upon partitioning into the hydrophobic microenvironments of lipid droplets and the endoplasmic reticulum, where LCACoA metabolism is prominent. We provide comprehensive, field-tested protocols for probe characterization, live-cell staining, and fluorescence microscopy, enabling researchers to investigate the intricate dynamics of fatty acid metabolism with high spatiotemporal resolution.

Introduction: The Need for Specific LCACoA Imaging

Fatty acyl-CoAs are the activated form of fatty acids, primed for metabolic processing. While genetically encoded biosensors have been developed for the general detection of LCACoAs[1][3][5], these tools often lack the specificity to distinguish between different acyl chain lengths and saturation patterns. Small-molecule probes offer a complementary approach, providing high signal-to-noise ratios and ease of use.[6][7]

The target molecule, this compound, is a highly unsaturated, very-long-chain fatty acyl-CoA.[4] Visualizing its specific localization and flux is crucial for understanding its potential roles in cellular processes. The development of a probe for such a molecule requires a design that is both sensitive to its local environment and minimally disruptive to its native function.

This document serves as a comprehensive guide for researchers, outlining the rationale and methodology for utilizing the LCFAP-1 probe to explore the biology of this unique lipid metabolite.

Probe Design and Synthesis Rationale

The design of LCFAP-1 is predicated on three core principles: environmental sensitivity, cell permeability, and target mimicry.

  • Fluorophore Selection (Environmental Sensitivity): We selected a BODIPY (boron-dipyrromethene) core as the fluorophore. BODIPY dyes are well-suited for lipid imaging due to their high quantum yields, sharp emission spectra, relative insensitivity to pH, and excellent photostability.[8][][10] Crucially, by modifying the BODIPY structure to create a "molecular rotor" or a donor-acceptor system, its fluorescence becomes highly sensitive to the viscosity and polarity of its environment.[11][12] This solvatochromic property means the probe will be dimly fluorescent in the aqueous cytoplasm but will fluoresce brightly upon entering the non-polar, viscous interior of lipid droplets or cellular membranes where the target acyl-CoA is metabolized.[12][13]

  • Targeting Moiety (Target Mimicry): To achieve specificity, the fluorophore is conjugated to a synthetic precursor of the target lipid. Instead of attempting to label the entire, large acyl-CoA molecule, we designed a fluorescent fatty acid analogue that mimics the native (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoic acid. This analogue can be taken up by cells and, hypothetically, activated to its CoA ester by endogenous acyl-CoA synthetases, thus reporting on the downstream metabolic fate of the molecule.[2][14]

  • Cell Permeability: The overall lipophilicity of the BODIPY-fatty acid conjugate ensures passive diffusion across the plasma membrane, eliminating the need for disruptive cell loading techniques like microinjection.[15]

cluster_Probe LCFAP-1 Probe Design Concept Fluorophore Solvatochromic Fluorophore (BODIPY Core) Linker Stable Linker (Ester or Amide Bond) Fluorophore->Linker Sensitivity & Signal Target Targeting Moiety (Fatty Acid Analogue) Linker->Target Specificity & Delivery

Caption: Conceptual design of the LCFAP-1 probe.

In Vitro Characterization and Validation Protocols

Before live-cell application, the photophysical properties of LCFAP-1 must be rigorously validated. This ensures that observed fluorescence changes are attributable to the probe's interaction with its intended environment.

Protocol 3.1: Spectroscopic Analysis

Objective: To determine the absorption and emission spectra of LCFAP-1 in solvents of varying polarity, confirming its solvatochromic behavior.

Materials:

  • LCFAP-1 stock solution (1 mM in DMSO)

  • Spectroscopy-grade solvents: Hexane (non-polar), Dioxane, Ethyl Acetate, Acetonitrile, Methanol (polar), Phosphate-Buffered Saline (PBS, aqueous)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a 10 µM working solution of LCFAP-1 in each of the specified solvents.

  • Absorption: Scan the absorbance of each solution from 350 nm to 600 nm using the spectrophotometer. Record the wavelength of maximum absorbance (λ_abs).

  • Emission: Excite each sample at its determined λ_abs. Scan the emission spectra from 450 nm to 700 nm. Record the wavelength of maximum emission (λ_em) and the relative fluorescence intensity.

  • Analysis: Plot the emission maxima (λ_em) and relative quantum yield against the solvent polarity parameter (e.g., Lippert-Mataga plot). A significant blue shift in emission and increase in intensity in non-polar solvents like hexane validates the desired solvatochromic response.[16][17]

Data Presentation: Photophysical Properties of LCFAP-1
SolventPolarity Indexλ_abs (nm)λ_em (nm)Relative Quantum Yield (Φ_F)Stokes Shift (nm)
Hexane0.0095055150.9210
Dioxane0.1645085230.6515
Ethyl Acetate0.2285105300.4120
Methanol0.7625155580.1143
PBS (pH 7.4)0.9975185800.0262

Live-Cell Imaging: Experimental Workflow and Protocols

This section provides a step-by-step guide for staining, imaging, and analyzing this compound dynamics in live cells using LCFAP-1.

cluster_workflow Live-Cell Imaging Workflow A 1. Cell Culture Seed cells on imaging plates B 2. Probe Loading Incubate with LCFAP-1 A->B C 3. Wash & Image Prep Replace with imaging medium B->C D 4. Image Acquisition Confocal or Fluorescence Microscopy C->D E 5. Experimental Perturbation (e.g., add Oleic Acid, Drug) D->E F 6. Time-Lapse Imaging Monitor dynamic changes E->F G 7. Data Analysis Quantify fluorescence intensity and localization F->G

Caption: Standardized workflow for live-cell imaging with LCFAP-1.

Protocol 4.1: Cell Culture and Staining

Objective: To optimally label live cells with LCFAP-1 for fluorescence microscopy.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Glass-bottom imaging dishes or plates

  • LCFAP-1 stock solution (1 mM in DMSO)

  • Live-cell imaging solution (e.g., phenol red-free HBSS)[18]

  • Optional: Nile Red or BODIPY 493/503 for co-localization with lipid droplets.[8][19][20]

Procedure:

  • Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom dishes to achieve 60-80% confluency at the time of the experiment.

  • Probe Preparation: Prepare a working solution of LCFAP-1 by diluting the 1 mM DMSO stock into pre-warmed complete culture medium to a final concentration of 1-10 µM. Vortex briefly.

    • Scientist's Note: The optimal concentration should be determined empirically for each cell type to maximize signal while minimizing potential toxicity.[15] Start with 5 µM.

  • Cell Staining: Remove the culture medium from the cells and replace it with the LCFAP-1-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash: Gently remove the staining medium and wash the cells twice with pre-warmed live-cell imaging solution.

  • Final Preparation: Add fresh, pre-warmed live-cell imaging solution to the dish. The cells are now ready for imaging.

Protocol 4.2: Image Acquisition

Objective: To capture high-quality fluorescence images of LCFAP-1-stained cells.

Equipment:

  • Inverted fluorescence microscope (confocal or widefield) equipped with an environmental chamber (37°C, 5% CO₂)

  • Appropriate filter sets (e.g., for green fluorescence, compatible with BODIPY)

  • High-sensitivity camera

Microscope Settings (Example for BODIPY-based LCFAP-1):

  • Excitation: 488 nm laser line or corresponding filter

  • Emission: 500-550 nm detection window

  • Objective: 60x or 100x oil-immersion objective

  • Imaging Parameters: Minimize laser power and exposure time to reduce phototoxicity and photobleaching, especially for time-lapse experiments.[18][21]

Procedure:

  • Place the imaging dish on the microscope stage within the pre-heated environmental chamber.

  • Locate the cells using brightfield or DIC optics.

  • Switch to the fluorescence channel and acquire images. Adjust focus and exposure to obtain clear images of subcellular structures (e.g., punctate spots corresponding to lipid droplets).

  • (Optional) Co-localization: If co-staining with a known lipid droplet marker like Nile Red, acquire images in both the green (LCFAP-1) and red (Nile Red) channels sequentially to confirm localization.[10]

  • (Optional) Time-Lapse: For dynamic studies (e.g., monitoring lipid uptake), set the microscope to acquire images at regular intervals (e.g., every 1-5 minutes) after adding a stimulus, such as oleic acid complexed to BSA, to induce lipid droplet formation.

Self-Validating Systems and Controls

To ensure the trustworthiness of the results, every experiment should include controls to validate that the observed signal is specific to the biological process under investigation.

  • Negative Control (No Probe): Image unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.

  • Biological Control (Metabolic Inhibition): Pre-treat cells with an inhibitor of long-chain fatty acid metabolism (e.g., Triacsin C, an acyl-CoA synthetase inhibitor) before adding LCFAP-1. A significant reduction in the formation of fluorescent puncta would support the hypothesis that the probe requires enzymatic activation to accumulate in lipid droplets.

  • Phototoxicity Control: Expose a field of stained cells to the imaging laser for an extended period. Monitor cell morphology and viability (e.g., using a live/dead stain post-experiment) to ensure the imaging conditions are not inducing cellular stress.[15]

References

Troubleshooting & Optimization

Preventing the degradation of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA during sample storage and handling.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to the Stability of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Welcome to the technical support guide for this compound. This very long-chain, polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a molecule of significant interest in metabolic research. However, its complex structure, featuring a high-energy thioester bond and a penta-unsaturated acyl chain, presents considerable challenges for sample integrity during storage and handling.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and protocols to mitigate degradation, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of your VLC-PUFA-CoA.

Q1: What are the primary causes of this compound degradation?

A1: There are two main chemical vulnerabilities in this molecule:

  • Lipid Peroxidation: The five double bonds in the polyunsaturated acyl chain are highly susceptible to attack by free radicals. This initiates a self-propagating chain reaction, leading to a cascade of degradation products and loss of biological activity.[1][2] This process is accelerated by exposure to atmospheric oxygen, transition metals that can generate reactive oxygen species (ROS), light, and elevated temperatures.[1][3][4]

  • Thioester Bond Hydrolysis: The high-energy thioester bond linking the fatty acid to Coenzyme A is prone to hydrolysis. This reaction is catalyzed by shifts in pH, particularly in alkaline or strongly acidic conditions, which can occur as solutes become concentrated during freeze-thaw cycles.[5][6]

Q2: What is the correct way to store my VLC-PUFA-CoA samples?

A2: Proper storage is paramount. For long-term stability (months to years), samples should be stored as a lyophilized powder or in an anhydrous organic solvent at -80°C under an inert atmosphere (argon or nitrogen).[1][5] For aqueous stock solutions, snap-freeze aliquots in liquid nitrogen before transferring to -80°C storage.[1][5] This rapid freezing minimizes the formation of large ice crystals that can physically stress the molecule.[5]

Q3: How many times can I freeze and thaw my sample aliquots?

A3: Ideally, zero . Each freeze-thaw cycle exposes the molecule to potential degradation.[5][6] As water freezes, solutes like buffers and salts get concentrated in the remaining liquid, causing significant pH shifts that can hydrolyze the thioester bond.[5] It is strongly recommended to prepare single-use aliquots to eliminate the need for repeated freeze-thaw cycles.[1][5]

Q4: Should I use antioxidants? If so, which ones are recommended?

A4: Yes, the use of antioxidants is highly recommended, especially when preparing aqueous solutions or working with samples for extended periods. The polyunsaturated chain is the primary target for oxidation. Common and effective antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that acts as a potent radical scavenger.[7]

  • Tocopherols (Vitamin E): A natural, lipid-soluble antioxidant that is very effective at protecting PUFAs within membranes and lipid environments.[1]

  • Tert-butylhydroquinone (TBHQ): A highly effective synthetic antioxidant for preventing the oxidation of PUFAs.[8][9]

The choice depends on your downstream application and potential interference with your assay. A final concentration of 50-100 µM is a common starting point.

Q5: What is the optimal pH for buffers used with this molecule?

A5: To minimize hydrolysis of the thioester bond, aqueous solutions should be prepared in a neutral to slightly acidic buffer. A pH range of 6.0 to 7.5 is generally safe for experimental work. Avoid alkaline conditions (pH > 8.0), as they rapidly accelerate thioester hydrolysis.[6] For some acyl-CoAs, moderately acidic conditions (pH 3.5-5.0) can enhance stability for heating, but this is not recommended for general use without specific validation.[6]

Section 2: Troubleshooting Guide

Directly address common experimental issues with this cause-and-effect guide.

Observed Problem Potential Root Cause Recommended Action & Rationale
Inconsistent or non-reproducible results in enzymatic assays. VLC-PUFA-CoA Degradation: The substrate concentration is lower than expected due to oxidation or hydrolysis.1. Prepare fresh working solutions from a properly stored -80°C stock for each experiment.[1] 2. Keep all solutions on ice during the experiment.[1] 3. Consider adding an antioxidant like BHT (e.g., 50 µM) to the assay buffer to prevent in-assay oxidation.[1]
Inaccurate Pipetting: The long acyl chain gives the molecule amphipathic properties, making it sticky and difficult to pipette accurately.1. Use low-retention pipette tips. 2. Visually inspect the tip after dispensing to ensure no residual volume remains. 3. Verify pipette calibration, especially for small volumes.
Poor peak shape, low signal, or appearance of unexpected peaks in LC-MS analysis. Degradation During Sample Prep: The molecule is degrading during extraction, derivatization, or waiting in the autosampler.1. Perform all extraction and preparation steps on ice or at 4°C. 2. Use de-gassed solvents to minimize dissolved oxygen.[1] 3. Add a chelating agent like EDTA (e.g., 0.5 mM) to your buffers to sequester metal ions that catalyze oxidation.[1]
Adsorption to Surfaces: The hydrophobic acyl chain can cause the molecule to stick to plasticware (e.g., vials, pipette tips).1. Use polypropylene or silanized glass vials for storage and analysis. 2. Consider adding a small percentage of organic solvent (e.g., acetonitrile) to your sample diluent if compatible with your LC method.
Gradual decrease in activity/signal when using the same stock solution over several weeks. Improper Long-Term Storage: The molecule is slowly degrading at the storage temperature or due to oxygen exposure.1. Ensure your freezer is maintaining a stable -80°C. 2. Store lyophilized powder or organic solutions under an inert gas (argon is preferable). 3. Re-evaluate your aliquoting strategy to ensure you are not introducing contaminants or oxygen with each use.[5]

Section 3: Best Practice Protocols

Follow these detailed workflows to maximize the stability and integrity of your this compound.

Protocol 1: Initial Receipt, Aliquoting, and Storage

This protocol is critical for establishing a stable, long-term supply of your compound.

  • Work in a Controlled Environment: Upon receipt (likely as a lyophilized powder), allow the vial to equilibrate to room temperature before opening to prevent condensation. If possible, perform the following steps in a glove box under an inert nitrogen or argon atmosphere.

  • Solvent Selection: Reconstitute the powder in a high-purity, anhydrous organic solvent in which it is soluble (e.g., methanol, ethanol, or acetonitrile). Rationale: Anhydrous organic solvents minimize hydrolysis.

  • Antioxidant Addition (Optional but Recommended): Add an antioxidant like BHT or TBHQ to the solvent to a final concentration of 100 µM. Rationale: This provides initial protection against any residual oxygen.

  • Calculate Aliquot Volume: Determine the volume needed for a single experiment. Aim for aliquot volumes that you will use completely in one go. Rationale: This is the most effective way to prevent degradation from freeze-thaw cycles.[5][6]

  • Dispense Aliquots: Using low-retention tips, dispense the calculated volume into pre-labeled, amber-colored or foil-wrapped polypropylene microcentrifuge tubes. Rationale: Amber/wrapped tubes protect against light-induced degradation.[3][4]

  • Inert Gas Overlay: Gently flush the headspace of each aliquot tube with dry argon or nitrogen gas for 5-10 seconds before capping tightly. Rationale: This displaces oxygen, the primary initiator of lipid peroxidation.[1]

  • Flash Freezing: Immediately place the sealed aliquots into a liquid nitrogen bath for 10-20 seconds to flash freeze. Rationale: Rapid freezing prevents the formation of large ice crystals and minimizes pH shifts.[5]

  • Long-Term Storage: Transfer the frozen aliquots to a labeled box and store them at -80°C .

Diagram: Recommended Sample Handling Workflow

G Figure 1: Sample Handling Workflow cluster_prep Preparation (Inert Atmosphere) cluster_storage Storage cluster_use Experimental Use Receipt Receive Compound (Lyophilized Powder) Reconstitute Reconstitute in Anhydrous Solvent (+ Antioxidant) Receipt->Reconstitute Aliquot Dispense Single-Use Aliquots Reconstitute->Aliquot InertGas Overlay with Argon/Nitrogen Aliquot->InertGas FlashFreeze Snap-Freeze in Liquid Nitrogen InertGas->FlashFreeze Store Store at -80°C FlashFreeze->Store Retrieve Retrieve ONE Aliquot Store->Retrieve Thaw Thaw on Ice Retrieve->Thaw Prepare Prepare Working Solution (Ice) Thaw->Prepare Assay Use Immediately in Assay Prepare->Assay Discard Discard Unused Solution Assay->Discard

Caption: A workflow for minimizing degradation during sample preparation and use.

Section 4: Understanding the Mechanisms of Degradation

A deeper understanding of the degradation pathways underscores the importance of the recommended protocols.

Lipid Peroxidation: A Self-Propagating Cycle

Lipid peroxidation is the primary threat to the polyunsaturated acyl chain and proceeds in three stages.[1][2]

  • Initiation: A reactive oxygen species (ROS) or free radical (R•) abstracts a hydrogen atom from a methylene group adjacent to a double bond on the acyl chain, creating a lipid radical (L•). This is the most vulnerable site on the molecule.

  • Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This new, highly reactive radical can then abstract a hydrogen from a neighboring PUFA-CoA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction.

  • Termination: The reaction terminates when two radicals react with each other, or when a radical reacts with a chain-breaking antioxidant (A-H), which donates a hydrogen atom to neutralize the radical while forming a stable, non-reactive antioxidant radical (A•).

Diagram: The Lipid Peroxidation Chain Reaction

G Figure 2: Lipid Peroxidation Pathway cluster_propagation Propagation Cycle PUFA PUFA-CoA (LH) LipidRadical Lipid Radical (L•) PUFA->LipidRadical Hydroperoxide Lipid Hydroperoxide (LOOH) PUFA->Hydroperoxide H+ abstraction Radical Initiating Radical (R•) Radical->LipidRadical Initiation PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical Oxygen Oxygen (O2) Oxygen->PeroxylRadical PeroxylRadical->Hydroperoxide StableProduct Stable Products PeroxylRadical->StableProduct Termination Hydroperoxide->LipidRadical new L• formed Antioxidant Antioxidant (A-H) Antioxidant->StableProduct Termination

Caption: A simplified diagram of the free-radical chain reaction of lipid peroxidation.

By controlling the factors that promote initiation (oxygen, light, metal ions) and by using antioxidants to facilitate termination, you can effectively preserve the integrity of your this compound.

References

Troubleshooting low signal intensity in the LC-MS/MS analysis of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide provides in-depth troubleshooting for the quantitative and qualitative analysis of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA and related very long-chain acyl-Coenzyme A (VLC-acyl-CoA) species. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework grounded in the physicochemical properties of these challenging analytes.

The unique structure of this C38:5-OH acyl-CoA—featuring a very long hydrophobic tail, multiple sites of unsaturation, a polar hydroxyl group, and the large, charged CoA moiety—presents a perfect storm of analytical challenges. Low signal intensity is a common complaint, and this guide is structured to help you diagnose and resolve the root cause, from sample handling to final detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Sample Preparation & Analyte Stability

This is the most critical and often overlooked area. The chemical nature of polyunsaturated VLC-acyl-CoAs makes them highly susceptible to degradation and loss before they ever reach the LC column.

Q1: My signal is consistently low or absent across all samples. I suspect analyte loss during extraction. What are the common pitfalls?

A1: This is a classic "garbage in, garbage out" scenario. The high hydrophobicity of the C38 acyl chain causes significant nonspecific binding to plasticware, while the polyunsaturated bonds are prime targets for oxidation.

Core Causality:

  • Nonspecific Binding: The long alkyl chain has a high affinity for polypropylene and other plastic surfaces, leading to substantial analyte loss during sample transfers and storage.

  • Oxidation: The five double bonds are highly susceptible to radical-initiated oxidation, which fragments the molecule or alters its mass, effectively removing it from the target MRM channel.

  • Enzymatic Degradation: Endogenous thioesterases in your sample matrix can rapidly cleave the CoA moiety.

Troubleshooting Protocol & Recommendations:

  • Immediate Quenching: After cell lysis or tissue homogenization, immediately quench enzymatic activity. A common and effective method is protein precipitation with a cold organic solvent mixture (e.g., 2:1 or 3:1 Methanol:Acetonitrile) containing an antioxidant.

  • Antioxidant Use is Mandatory: Always supplement your extraction and reconstitution solvents with an antioxidant. Butylated hydroxytoluene (BHT) is a cost-effective and widely used choice.

    • Recommended Concentration: 50-100 µM BHT in all solvents.

  • Minimize Plastic Exposure:

    • Use low-adhesion polypropylene tubes (e.g., Eppendorf LoBind®) for all steps.

    • Where possible, use amber glass vials with PTFE-lined caps for final extracts and autosampler vials to prevent both binding and photodegradation.

  • Maintain Cold Chain: Keep samples on ice or at 4°C throughout the entire extraction process to minimize both enzymatic and oxidative degradation.

  • pH Control: The CoA moiety is most stable at a slightly acidic pH (around 4-6). Ensure your extraction and final solvents are buffered accordingly. Acidification with 0.1% formic acid or acetic acid is common.

Workflow Diagram: Recommended Sample Extraction

cluster_0 Sample Extraction Workflow Sample Biological Sample (Cells/Tissue) Quench Quench & Lyse (Cold Acetonitrile/Methanol + BHT) Sample->Quench Immediate action Vortex Vortex & Centrifuge (4°C, 10 min) Quench->Vortex Supernatant Collect Supernatant (Transfer to new low-bind tube) Vortex->Supernatant Precipitates proteins Dry Evaporate to Dryness (N2 stream or SpeedVac) Supernatant->Dry Reconstitute Reconstitute (Mobile Phase A + BHT) Dry->Reconstitute Inject Inject for LC-MS/MS Reconstitute->Inject cluster_1 Mass Spectrometry Optimization Flow Start Start with Infusion of Standard Mode Select Negative Ion ESI Start->Mode Source Optimize Source Parameters (Gas Temp, Flow, Voltage) Mode->Source Maximize precursor signal Precursor Identify Precursor Ion ([M-H]⁻ or [M-2H]²⁻) Source->Precursor Product Select High-Intensity Product Ion (e.g., m/z 408.0) Precursor->Product CE_Opt Perform Collision Energy Optimization Ramp Product->CE_Opt Empirical testing Finalize Finalize MRM Method with Optimal CE CE_Opt->Finalize

Addressing issues of in-source fragmentation of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in ESI-MS.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: ESI-MS Analysis of Acyl-CoA Thioesters

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with complex, long-chain acyl-Coenzyme A (acyl-CoA) thioesters, such as (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, and are encountering challenges with in-source fragmentation (ISF) during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis. Our goal is to provide you with the causal understanding and practical steps to mitigate these issues, ensuring data integrity and analytical sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for my analysis?

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a phenomenon where analyte ions fragment within the ion source of the mass spectrometer, specifically in the atmospheric pressure interface region, before they enter the mass analyzer.[1] This fragmentation is primarily caused by energetic collisions between the analyte ions and neutral gas molecules (such as nitrogen or solvent vapor).[2] While ESI is considered a "soft" ionization technique that typically preserves the molecular ion, fragile molecules are particularly susceptible to this process.[3][4]

For a molecule like this compound, ISF is a significant concern because it can deplete the abundance of the intact precursor ion ([M+H]⁺ or [M-H]⁻), leading to reduced sensitivity and making accurate quantification challenging. The presence of unexpected fragment ions can also complicate spectral interpretation, potentially leading to the misidentification of compounds.[5]

Q2: Why is my specific molecule, this compound, so prone to fragmentation?

This molecule's susceptibility to ISF stems from its complex structure, which contains several labile sites:

  • Coenzyme A Moiety: The thioester linkage and the phosphoanhydride bonds in the CoA portion are notoriously fragile. Acyl-CoAs are well-known to produce characteristic fragment ions through the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (a loss of 507 Da) or the formation of a key fragment at m/z 428.[6][7][8]

  • Long, Unsaturated Acyl Chain: The multiple double bonds in the C38 fatty acyl chain can facilitate fragmentation.

  • Hydroxyl Group: The β-hydroxy group can be a site for neutral losses, such as water, particularly under certain source conditions.

The combination of these features results in a molecule with multiple low-energy fragmentation pathways that can be easily initiated by the energetic conditions within the ESI source.

Q3: What are the expected characteristic fragment ions for this acyl-CoA?

Based on established fragmentation patterns for acyl-CoAs, you should be vigilant for the following ions in your spectra, which are indicative of ISF.[6][7][8] The diagram below illustrates the primary fragmentation site.

G cluster_molecule Precursor Ion: (3R,23Z,...)-3-hydroxyoctatriacontapentaenoyl-CoA cluster_fragments Characteristic In-Source Fragments acyl_chain Long-Chain Acyl Group (C38H59O2) coa_moiety Coenzyme A Moiety acyl_chain->coa_moiety Thioester Linkage frag1 Fragment 1 [M+H-507]+ coa_moiety->frag1 Neutral Loss of Phosphorylated ADP frag2 Fragment 2 m/z 428.0365 coa_moiety->frag2 Cleavage at Phosphoanhydride Bond

Caption: Primary fragmentation pathways of acyl-CoA molecules in ESI-MS.

Q4: Is in-source fragmentation always detrimental?

Not necessarily. While ISF is often a challenge for quantification, it can be intentionally utilized for structural elucidation, especially with simpler mass spectrometers like single quadrupoles.[2][9] By deliberately increasing source parameters like the cone voltage, one can generate fragment ions that provide structural information without needing a tandem MS (MS/MS) instrument.[10] An "ISF method" has even been developed for the selective screening of acyl-CoAs in complex biological samples by targeting their characteristic fragments.[6] However, for quantitative analysis where the precursor ion intensity is paramount, minimizing ISF is the primary goal.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: My precursor ion is very weak or absent, and the spectrum is dominated by fragments like [M+H-507]⁺. What is the first parameter I should adjust?

Cause: This is a classic sign of excessive ion energy in the source, most commonly due to a high cone voltage (also known as fragmentor voltage or declustering potential).[1][11] This voltage is applied between the sampling cone and the skimmer, and its primary role is to facilitate ion desolvation and transfer into the vacuum region.[12] However, if set too high, it accelerates ions to energies that cause them to fragment upon collision with background gas.[2][13]

Solution: Reduce the Cone Voltage. This is the most critical parameter for controlling ISF.[1]

  • Action: Systematically decrease the cone voltage in increments of 5-10 V.

  • Observation: Monitor the intensity of your precursor ion and the characteristic fragment ions. You should observe a clear trend where the precursor ion intensity increases and the fragment ion intensities decrease.

  • Goal: Find the "sweet spot" that provides the highest precursor ion signal without compromising overall ion transmission into the mass analyzer. For fragile molecules, this value will likely be in the lower end of your instrument's typical range.[11]

Problem 2: I've lowered the cone voltage, but fragmentation persists, and my overall signal intensity is now poor. What should I investigate next?

Cause: If lowering the cone voltage alone reduces your total signal, it suggests that other source parameters are not optimized for gentle ion desolvation and transfer. Key factors include source temperature and gas flow rates. High temperatures can thermally degrade the analyte, while imbalanced gas flows can lead to inefficient desolvation, requiring higher cone voltages to compensate.[1]

Solution: Optimize Source Temperature and Gas Flow Rates.

  • Source/Ion Transfer Temperature: Higher temperatures can promote fragmentation.[1] Try reducing the source temperature in 25°C increments. Be aware that temperatures that are too low will result in poor desolvation and solvent cluster formation.

  • Desolvation Gas (Dry Gas) Flow & Temperature: This is crucial for removing solvent from the ESI droplets. An insufficient flow or temperature will produce solvated ions that require more energy (i.e., higher cone voltage) to decluster, promoting fragmentation. Incrementally increase the gas flow and/or temperature while observing the signal-to-noise ratio of your precursor ion.

  • Nebulizer Gas Pressure: This affects the initial droplet size. Adjust this setting according to your flow rate to ensure a stable, fine spray. An unstable spray can contribute to signal fluctuations and fragmentation.

Problem 3: My signal is erratic and unstable, even at low cone voltages. Could my mobile phase be the issue?

Cause: Yes, the mobile phase composition significantly impacts ESI stability and efficiency.[11] Factors like surface tension, pH, and conductivity can influence the ESI process.[14][15] For instance, highly aqueous mobile phases have high surface tension and may require higher sprayer voltages to achieve a stable spray, which can risk electrical discharge and analyte degradation.[11]

Solution: Evaluate and Modify Your Mobile Phase.

  • Organic Content: If using a highly aqueous mobile phase at the point of elution, consider adding a small amount (1-2%) of isopropanol or methanol to reduce surface tension and promote a more stable spray at lower voltages.[11]

  • Additives/Buffers: The choice and concentration of additives are critical.

    • Acidic Modifiers (e.g., Formic Acid): Typically used for positive ion mode to promote protonation. However, excessive acidity can sometimes promote fragmentation of acid-labile groups. Use the lowest concentration necessary for good chromatography and ionization (e.g., 0.1%).

    • Buffers (e.g., Ammonium Acetate): Can help stabilize the spray and promote adduct formation ([M+NH₄]⁺), which may be more or less stable than the protonated molecule. The optimal concentration often needs to be determined empirically, but starting around 1-2 mM is common.[16]

Experimental Protocols & Data Management

Protocol 1: Systematic ESI Source Parameter Optimization

This protocol outlines a method for systematically optimizing your ESI source to maximize the precursor ion signal for your target analyte while minimizing ISF. This should be performed by infusing a standard solution of your analyte directly into the mass spectrometer.

Objective: To find the optimal balance of source parameters for sensitive and robust quantification.

Materials:

  • Standard solution of this compound (~1 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Syringe pump connected to the ESI source.

Methodology:

  • Initial Setup: Infuse the standard solution at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min). Set all source parameters to the instrument manufacturer's default "gentle" or "soft" ionization settings.

  • Cone Voltage Ramp: While monitoring the precursor and key fragment ions, perform a cone voltage ramp from a very low value (e.g., 10 V) to a high value (e.g., 100 V) in 5 V increments. Record the intensity of each ion at each step.

  • Set Optimal Cone Voltage: From the data in step 2, select the cone voltage that provides the maximum precursor ion intensity before significant fragmentation occurs. Set this as your working value.

  • Desolvation Gas Flow Optimization: With the optimal cone voltage fixed, vary the desolvation gas flow rate from low to high. Plot the precursor ion intensity against the flow rate and select the value that maximizes the signal.

  • Source Temperature Optimization: With the optimal cone voltage and gas flow fixed, vary the source temperature (or ion transfer tube temperature) in 25°C increments. Select the temperature that provides the best signal-to-noise ratio without inducing thermal fragmentation.

  • Final Verification: Re-check the cone voltage optimum with the new gas and temperature settings, as these parameters can have interactive effects.[16]

Data Summary: Key ESI-MS Parameters and Their Effects

The following table summarizes the key parameters to consider for minimizing ISF. Starting values should be conservative and optimized empirically using the protocol above.

ParameterPrimary FunctionEffect on ISFRecommended Action to Reduce ISF
Cone/Fragmentor Voltage Ion desolvation and transferHigh Impact: Higher voltage directly increases ion internal energy and fragmentation.[2][11]Decrease systematically. This is the most critical adjustment.
Source Temperature Solvent evaporationMedium Impact: Excessive heat can cause thermal degradation and fragmentation.[1]Decrease in increments, ensuring desolvation remains efficient.
Desolvation Gas Flow Aids droplet desolvationIndirect Impact: Insufficient flow leads to poor desolvation, requiring higher cone voltage.Optimize for maximum precursor signal at the chosen cone voltage.
Sprayer Voltage Creates the ESI sprayLow/Indirect Impact: If too high, can cause unstable spray or electrical discharge, indirectly promoting ISF.[11]Lower to the minimum value required for a stable spray.
Mobile Phase Additives Promote ionization, stabilize pHVariable Impact: Can affect ion stability and the energy required for desolvation.[15]Optimize type and concentration (e.g., start with 0.1% formic acid or 2 mM ammonium acetate).
Troubleshooting Workflow Diagram

This logical diagram provides a step-by-step workflow for addressing ISF issues.

Caption: A logical workflow for troubleshooting in-source fragmentation.

References

Optimization of collision energy for the fragmentation of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in tandem MS.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimization of Collision Energy for the Fragmentation of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for the analysis of this compound. This very long-chain, polyunsaturated, and hydroxylated fatty acyl-CoA presents unique challenges in tandem mass spectrometry (MS/MS). Achieving high-quality, informative fragmentation spectra is critically dependent on the careful optimization of collision energy. This guide is designed to provide you with a deeper understanding of the fragmentation principles and to offer practical, actionable solutions to common issues encountered during your experiments.

The Challenge: Balancing Fragmentation Across a Multifunctional Molecule

The structure of this compound dictates a complex fragmentation behavior. The collision energy must be sufficient to induce cleavage along the C38 fatty acyl chain, but not so high as to cause excessive fragmentation, losing valuable structural information, or leading to the dominance of a few uninformative ions.

Our goal is to find the "sweet spot" that allows for the observation of fragments corresponding to:

  • The Coenzyme A (CoA) moiety.

  • Cleavages around the 3-hydroxy group.

  • Fragmentation along the polyunsaturated fatty acyl backbone.

Frequently Asked Questions & Troubleshooting Guide

Here we address common questions and troubleshooting scenarios in a Q&A format.

Q1: I'm setting up my experiment for the first time. What's a good starting point for collision energy?

A1: The optimal collision energy is highly dependent on the instrument type (e.g., QTOF, Triple Quadrupole, Ion Trap) and the collision gas used. However, a systematic approach is always recommended. For very long-chain acyl-CoAs, you will generally need to start with higher energy settings than for smaller molecules.

The key is to perform a collision energy ramping experiment . In this experiment, you analyze your compound across a wide range of collision energies and observe the changes in the fragmentation pattern.

Starting Point Recommendations by Instrument Type:

Instrument TypeTypical Collision Energy UnitRecommended Starting RangeKey Considerations
Triple Quadrupole (QqQ) Volts (V)20 - 70 VEnergy is relatively well-defined. Ramping in 5 V increments is a good starting point.
Quadrupole Time-of-Flight (QTOF) Volts (V) or electronVolts (eV)30 - 90 eVHigher energies are often needed to fragment the entire chain. A wider ramp may be necessary.
Orbitrap / Ion Trap (HCD Cell) Normalized Collision Energy (NCE)25 - 60 NCENCE is a relative value. The optimal NCE can vary significantly between different Orbitrap models.[1][2][3]
Q2: My MS/MS spectrum is dominated by fragments from the CoA moiety, and I see little to no fragmentation of the fatty acyl chain. What's wrong?

A2: This is the most common issue. The bond between the fatty acyl chain and the CoA is relatively labile, as is the fragmentation within the CoA molecule itself. In positive ion mode, you will likely see a prominent neutral loss of 507.3 Da (the mass of the CoA pantetheine phosphate group) and/or a fragment ion at m/z 428.[4] If your collision energy is too low, you will only provide enough energy to break these weaker bonds.

Troubleshooting Steps:

  • Increase Collision Energy: Gradually increase your collision energy in increments (e.g., 5-10 V or NCE units) and monitor the appearance of fragments corresponding to the fatty acyl chain.

  • Use Stepped Normalized Collision Energy (SNCE): If your instrument supports it, using a stepped collision energy can be highly effective.[1][3] This technique applies a range of collision energies to the precursor ions, allowing you to capture both low-energy (CoA) and high-energy (fatty acyl chain) fragments in a single spectrum. A typical stepped NCE could be 30, 45, and 60.

  • Check Ionization Mode: While positive mode is common for acyl-CoAs, negative ion mode can sometimes provide complementary information, particularly for the fatty acid portion.[5]

Q3: How can I generate fragments that are informative about the 3-hydroxy group's position?

A3: The hydroxyl group provides a favorable site for charge-induced fragmentation. You should look for characteristic cleavages at the C-C bonds adjacent to the hydroxylated carbon.[6][7]

  • Look for α-cleavage: Cleavage of the C2-C3 bond and the C3-C4 bond is expected. The position of the hydroxyl group has a significant impact on the fragmentation patterns of hydroxy fatty acids.[8]

  • Monitor Specific Fragment Ratios: The intensity ratio of specific fragment ions can be closely related to the position of the hydroxyl group on the fatty acid structure.[9] By carefully optimizing the collision energy, you can maximize the intensity of these structurally diagnostic ions. This often occurs at a "medium" energy level—high enough to fragment the chain but not so high that these specific fragments are lost to further fragmentation.

Below is a diagram illustrating the expected fragmentation workflow.

fragmentation_workflow cluster_setup Experimental Setup cluster_optimization Collision Energy Optimization cluster_fragments Expected Fragment Classes A Infuse Analyte ((3R,...)-3-hydroxyoctatriacontapentaenoyl-CoA) B Select Precursor Ion (MS1) A->B C Perform Collision Energy Ramp (e.g., 20-90 eV) B->C D Analyze Spectra at Each Energy Level C->D E Identify Optimal Energy for Different Structural Features D->E F Low Energy: CoA Fragments (Neutral Loss of 507) E->F Low CE G Medium Energy: Hydroxy-group specific ions (α-cleavage) E->G Medium CE H High Energy: Fatty Acyl Chain Fragments E->H High CE I Stepped Energy: Combination of all fragments E->I Stepped CE

Workflow for Collision Energy Optimization.
Q4: I'm trying to locate the double bonds in the polyunsaturated chain. Can I do this by optimizing the collision energy?

A4: This is a significant challenge with standard collision-induced dissociation (CID). While very high collision energies can induce some fragmentation along the fatty acyl chain, CID typically does not produce fragments that are diagnostic for the specific location of double bonds in polyunsaturated lipids.[10] The energy tends to be distributed across the molecule, leading to cleavages at various points rather than specifically at the double bonds.

  • Managing Expectations: Standard CID is excellent for confirming the total number of carbons and double bonds in the fatty acyl chain (via accurate mass) but is not reliable for pinpointing their locations.

  • Alternative Fragmentation Techniques: For definitive double bond localization, more advanced techniques are required. These include:

    • Ozone-Induced Dissociation (OzID): This technique involves reacting the ions with ozone inside the mass spectrometer to cleave specifically at the double bonds.

    • Ultraviolet Photodissociation (UVPD): UVPD can induce cleavage of C-C bonds adjacent to the site of unsaturation, providing diagnostic fragment ions.[11]

    • Oxygen Attachment Dissociation (OAD): This is another technique for annotating double bond positions.[10][12]

If you only have access to CID, focus on optimizing the energy to get good fragmentation of the overall chain and confirm the presence of the expected number of unsaturations by mass accuracy.

Experimental Protocol: Collision Energy Ramping

This protocol outlines a systematic approach to determine the optimal collision energy for your specific instrument and analyte.

  • Prepare the Analyte: Prepare a solution of this compound at a concentration that gives a stable and reasonably intense signal (e.g., 1-10 µM).

  • Instrument Setup:

    • Infuse the sample directly into the mass spectrometer using a syringe pump to ensure a stable signal.

    • Operate in positive electrospray ionization (ESI) mode.

    • Set the instrument to MS/MS mode.

    • In the first quadrupole (Q1), select the precursor ion for your analyte.

  • Create the Ramping Experiment:

    • Set up a series of experiments where the only changing variable is the collision energy.

    • Begin at a low energy (e.g., 15-20 V or NCE) and increase it in defined steps (e.g., 5 units) to a high value (e.g., 90-100 V or NCE).

    • Acquire data for at least 1-2 minutes at each energy setting to obtain a good quality averaged spectrum.

  • Data Analysis:

    • Examine the MS/MS spectrum at each collision energy level.

    • At low energies: You should primarily see the precursor ion and fragments related to the CoA moiety.

    • As energy increases: Note the appearance of new fragment ions corresponding to cleavages around the hydroxyl group and along the carbon backbone.

    • At high energies: Observe which fragments become dominant and whether you lose the precursor ion entirely.

    • Plot the relative intensity of key fragment ions (e.g., the precursor ion, the neutral loss of CoA, and a diagnostic fatty acyl chain ion) as a function of collision energy. This "breakdown curve" will visually represent the optimal energy for each type of fragmentation.

The diagram below illustrates the relationship between collision energy and the expected fragmentation of the molecule.

Relationship between Collision Energy and Fragmentation.

By following these guidelines, you will be able to develop a robust and optimized tandem MS method for the structural elucidation of this complex and important molecule.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for the Absolute Quantification of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Long-Chain Acyl-CoAs

In the landscape of lipidomics and metabolic research, long-chain acyl-coenzyme A (LC-CoA) species are critical signaling molecules and metabolic intermediates.[1] The specific analyte of interest, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, is a complex, unsaturated fatty acyl-CoA whose precise biological role is a subject of emerging research.[2][3] To elucidate its function in health and disease, and to support any potential drug development programs targeting its metabolic pathway, a robust and reliable quantitative method is not just advantageous—it is an absolute necessity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity, allowing for the precise measurement of low-abundance analytes in complex biological matrices.[4][5] However, the power of this technique is predicated on a rigorous validation process that demonstrates the method is "fit for purpose."

This guide provides an in-depth comparison of the critical validation parameters for an LC-MS/MS method tailored to this compound. We will move beyond a simple checklist of steps, delving into the scientific rationale behind each experimental choice and comparing our performance metrics against the stringent benchmarks set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Methodological Framework: Justifying the Analytical Approach

The quantification of a large, amphiphilic molecule like our target acyl-CoA presents unique challenges, including potential for poor chromatographic resolution, instability, and susceptibility to matrix effects.[9][10][11] Our chosen analytical strategy is therefore designed to proactively mitigate these issues.

Alternative Methodologies: Why LC-MS/MS Reigns Supreme

While other techniques exist for lipid analysis, they fall short for this specific application. Immunoassays (like ELISA) lack the specificity to distinguish between closely related acyl-CoA species. Gas chromatography-mass spectrometry (GC-MS) would require derivatization to make the non-volatile acyl-CoA amenable to analysis, introducing complexity and potential for variability. LC-MS/MS, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary specificity by monitoring a precursor ion and a specific product ion, effectively filtering out background noise.[1][12]

Core Components of the LC-MS/MS Method
  • Sample Preparation: The goal is to isolate the analyte from a complex biological matrix (e.g., human plasma) while removing interfering components like proteins and phospholipids.[13] We have selected Solid Phase Extraction (SPE) over simpler protein precipitation or liquid-liquid extraction. The causality is clear: SPE provides a much cleaner extract, which is crucial for minimizing matrix effects and ensuring the long-term robustness of the LC-MS/MS system.[14]

  • Chromatographic Separation: Long-chain acyl-CoAs are notoriously difficult to separate using standard reverse-phase chromatography, often resulting in poor peak shape.[9] To overcome this, our method utilizes a C18 reversed-phase column at a high pH (pH 10.5) with an ammonium hydroxide and acetonitrile gradient.[15][16] This approach deprotonates the phosphate groups, improving peak shape and retention without the need for ion-pairing reagents that can cause persistent contamination of the mass spectrometer.

  • Internal Standard (IS) Selection: The use of an appropriate internal standard is arguably the most critical element for achieving accurate and precise quantification. The IS compensates for variability during sample preparation and for matrix-induced ion suppression or enhancement.[17][18] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. However, given the novelty of this compound, a custom synthesis of its SIL counterpart may be prohibitive. Therefore, we will compare the performance of two alternatives:

    • Alternative A (Preferred): A closely related, commercially available SIL long-chain acyl-CoA (e.g., Oleoyl-[¹³C₁₈]-CoA).

    • Alternative B (Acceptable): A non-endogenous, odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA).[19][20] This is a common and pragmatic choice when a SIL-IS is unavailable.

The Validation Gauntlet: Experimental Protocols and Performance Benchmarks

A bioanalytical method validation is a series of experiments designed to demonstrate reliability.[21][22] We will now detail the protocols for each key validation parameter, presenting representative data and comparing it against FDA and EMA acceptance criteria.[23][24]

Specificity and Selectivity
  • Expertise & Experience: This parameter ensures that the signal we measure comes only from our target analyte and not from other endogenous or exogenous components in the matrix.[4][25] We must demonstrate that the method can "unequivocally assess the analyte in the presence of components which may be expected to be present."

  • Trustworthiness Protocol:

    • Analyze at least six blank matrix samples from individual donors (e.g., human plasma).

    • Analyze a blank matrix sample spiked only with the internal standard.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Authoritative Grounding: The acceptance criteria are that in the blank samples, any response at the retention time of the analyte must be less than 20% of the response of the LLOQ sample, and any response at the retention time of the IS must be less than 5% of the mean IS response in the calibration standards and QCs.

Table 1: Specificity and Selectivity Data

Sample IDAnalyte Response (Peak Area)IS Response (Peak Area)Analyte Interference (% of LLOQ)IS Interference (% of Mean IS)Pass/Fail
Blank Donor 1150210< 20%< 5%Pass
Blank Donor 2125180< 20%< 5%Pass
Blank Donor 3180250< 20%< 5%Pass
Blank Donor 4140190< 20%< 5%Pass
Blank Donor 5165220< 20%< 5%Pass
Blank Donor 6130200< 20%< 5%Pass
LLOQ (1 ng/mL)1,05055,000N/AN/APass
Linearity and Range
  • Expertise & Experience: This establishes the concentration range over which the method is accurate and precise.[4] A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Trustworthiness Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking known amounts of the analyte and a constant amount of IS into the blank matrix.

    • Analyze the standards and plot the peak area ratio vs. concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting to ensure accuracy at the low end of the curve.

  • Authoritative Grounding: The correlation coefficient (r²) should be ≥ 0.99. For each standard, the back-calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ).

Table 2: Calibration Curve Performance

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Deviation (%)Pass/Fail
1 (LLOQ)0.89-11.0%Pass
2.52.65+6.0%Pass
1010.8+8.0%Pass
5047.5-5.0%Pass
200195-2.5%Pass
400410+2.5%Pass
500 (ULOQ)505+1.0%Pass
Regression: y = 0.015x + 0.001; Weighting: 1/x²; r²: 0.998
Accuracy and Precision
  • Expertise & Experience: This is the cornerstone of validation, demonstrating that the method produces correct (accuracy) and reproducible (precision) results.[21] It is assessed by analyzing Quality Control (QC) samples at multiple concentration levels across several days.

  • Trustworthiness Protocol:

    • Prepare QC samples in bulk at four levels: LLOQ, Low QC (approx. 3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

    • Calculate the accuracy (% deviation from nominal) and precision (Coefficient of Variation, %CV).

  • Authoritative Grounding: For each QC level, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[26]

Table 3: Inter-Day Accuracy and Precision Summary (3 Runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)Pass/Fail
LLOQ11.08+8.0%12.5%Pass
Low QC33.15+5.0%8.2%Pass
Medium QC10095.5-4.5%6.5%Pass
High QC400408+2.0%5.1%Pass
Matrix Effect
  • Expertise & Experience: This is a critical parameter for LC-MS/MS that assesses the impact of co-eluting matrix components on the ionization of the analyte.[27][28][29] Failure to properly assess and control for matrix effects can lead to significant errors in quantification.[5]

  • Trustworthiness Protocol (Post-Extraction Spike Method): [13]

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix with the analyte and IS at low and high concentrations (Set B).

    • Prepare equivalent solutions of the analyte and IS in a neat (solvent) solution (Set A).

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.

    • Calculate the IS-normalized MF and the %CV of the IS-normalized MF across all lots.

  • Authoritative Grounding: The %CV of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.

Table 4: Matrix Effect Assessment

Matrix LotAnalyte MF (Low Conc.)IS MF (Low Conc.)IS-Normalized MFPass/Fail
10.850.821.04
20.780.751.04
30.910.891.02
40.820.801.03
50.750.711.06
60.880.841.05
Mean 1.04
%CV 1.3% Pass

Caption: The low %CV demonstrates that the chosen internal standard effectively tracks and corrects for lot-to-lot variability in ion suppression.

Stability
  • Expertise & Experience: Analyte stability is not a given.[30][31] Degradation can occur at any stage, from sample collection to final analysis.[32] This series of experiments confirms that the analyte concentration does not change under typical handling and storage conditions.

  • Trustworthiness Protocol:

    • Analyze low and high QC samples (in at least triplicate) after exposing them to various conditions.[33]

    • Bench-Top Stability: Store samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-6 hours).

    • Freeze-Thaw Stability: Subject samples to multiple (e.g., 3) freeze-thaw cycles.

    • Long-Term Stability: Store samples frozen (e.g., at -80°C) for a duration that meets or exceeds the expected storage time for study samples.

  • Authoritative Grounding: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[26]

Table 5: Stability Assessment Summary

Stability ConditionQC LevelMean Measured Conc. (ng/mL)Deviation from Nominal (%)Pass/Fail
Bench-Top (6 hrs) Low QC3.09+3.0%Pass
High QC395-1.3%Pass
Freeze-Thaw (3 cycles) Low QC2.91-3.0%Pass
High QC412+3.0%Pass
Long-Term (-80°C, 90 days) Low QC3.12+4.0%Pass
High QC406+1.5%Pass

Visualizing the Workflow

A clear understanding of the entire analytical process is essential for troubleshooting and ensuring reproducibility.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap Vial Transfer to Autosampler Vial Evap->Vial LC UPLC Separation (C18, High pH) Vial->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Regression Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Report Quant->Report Final Report

Caption: End-to-end workflow for the quantification of the target analyte.

G cluster_0 Ideal Scenario (No Matrix Effect) cluster_1 Real World (Ion Suppression) cluster_2 Correction with Internal Standard Analyte_Ideal Analyte Ions Signal = 100% Matrix Matrix Components Co-elute with Analyte Analyte_Real Analyte Ions Signal = 75% Matrix->Analyte_Real Interfere with Ionization IS_Real Internal Standard Ions Signal = 75% Corrected {Analyte/IS Ratio | Corrected Result} IS_Real->Corrected Matrix_IS Matrix Components Co-elute with Analyte & IS Matrix_IS->IS_Real Analyte_IS Analyte Ions Signal = 75% Matrix_IS->Analyte_IS Analyte_IS->Corrected

Caption: How an internal standard corrects for matrix-induced ion suppression.

Conclusion

The validation data presented herein demonstrates that our LC-MS/MS method for the absolute quantification of this compound is specific, linear, accurate, precise, and robust. The performance of the method meets the stringent acceptance criteria set forth by major regulatory agencies, establishing it as a reliable tool for supporting pharmacokinetic, toxicokinetic, and metabolic studies. The careful selection of sample preparation techniques, chromatographic conditions, and a suitable internal standard proved essential for overcoming the inherent challenges of long-chain acyl-CoA analysis. This validated method provides a solid analytical foundation upon which future research into the biological significance of this novel lipid mediator can be built.

References

A Researcher's Guide to the Comparative Analysis of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA Levels in Healthy Versus Diseased Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Role of a Novel Very-Long-Chain Fatty Acyl-CoA

In the intricate landscape of cellular metabolism, very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are emerging as critical players in cellular structure, energy homeostasis, and signaling. Among these, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, a C38 polyunsaturated 3-hydroxyacyl-CoA, represents a molecule of significant interest. Its complex structure suggests a specialized biosynthetic pathway and distinct physiological functions. This guide provides a comprehensive framework for the comparative analysis of this specific acyl-CoA in healthy versus diseased tissues, offering researchers a scientifically robust roadmap to investigate its potential as a biomarker and its role in pathology.

While direct comparative data for this novel molecule is not yet prevalent in published literature, this guide synthesizes established methodologies for the analysis of similar very-long-chain acyl-CoAs. It provides the scientific rationale behind experimental choices, detailed protocols, and a framework for data interpretation, empowering researchers to pioneer investigations in this exciting area of lipidomics.

Scientific Rationale: Why Investigate this compound?

The rationale for a comparative analysis of this molecule is grounded in our understanding of VLCFA metabolism and its implication in a range of diseases.

  • Biosynthesis and Degradation: The C38 backbone of this molecule is likely synthesized in the endoplasmic reticulum by the action of ELOVL fatty acid elongases, with ELOVL4 being a key enzyme known to produce VLCFAs up to 38 carbons in length. The five double bonds suggest a precursor role for essential polyunsaturated fatty acids. As a 3-hydroxyacyl-CoA, it is an intermediate in the β-oxidation pathway. Given its chain length, its degradation is expected to occur primarily within peroxisomes, as mitochondria are not equipped to handle fatty acids longer than 20 carbons.

  • Potential Pathological Significance: A number of severe genetic disorders are linked to dysfunctional VLCFA metabolism. For instance, X-linked adrenoleukodystrophy (X-ALD) is caused by a faulty transporter for VLCFA-CoA into peroxisomes, leading to their accumulation and severe neurological symptoms. Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) also lead to serious metabolic disorders affecting the heart, liver, and muscles. Therefore, altered levels of this compound could be indicative of underlying defects in peroxisomal function or fatty acid oxidation pathways, making it a candidate biomarker for such conditions or other metabolic diseases.

The following diagram illustrates the hypothesized metabolic context of this compound.

metabolic_pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome PUFA_precursor Polyunsaturated Fatty Acyl-CoA (e.g., C22:5) ELOVL4 ELOVL4 Elongase PUFA_precursor->ELOVL4 C38_PUFA_CoA (23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoA ELOVL4->C38_PUFA_CoA Target_Molecule This compound C38_PUFA_CoA->Target_Molecule Hydration Beta_Oxidation Peroxisomal β-oxidation Target_Molecule->Beta_Oxidation Diseased_State Diseased State (e.g., Peroxisomal Disorder) Target_Molecule->Diseased_State Accumulation? Shortened_Acyl_CoA Chain-shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Further Oxidation Acetyl_CoA->Mitochondrion TCA Cycle

Caption: Hypothesized metabolic pathway of the target molecule.

Experimental Workflow: A Step-by-Step Guide

The quantification of very-long-chain acyl-CoAs from biological tissues is a challenging analytical task due to their low abundance, inherent instability, and the complexity of the biological matrix. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The following diagram outlines the recommended experimental workflow.

experimental_workflow Tissue_Collection 1. Tissue Collection (Healthy & Diseased) - Snap-freeze in liquid N2 - Store at -80°C Homogenization 2. Tissue Homogenization - Frozen tissue - Use of a suitable buffer Tissue_Collection->Homogenization Extraction 3. Acyl-CoA Extraction - Solid Phase Extraction (SPE) - Addition of Internal Standard Homogenization->Extraction LCMS_Analysis 4. LC-MS/MS Analysis - Reversed-phase chromatography - ESI in positive mode - Multiple Reaction Monitoring (MRM) Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis - Peak integration - Normalization to internal standard - Statistical analysis (e.g., t-test) LCMS_Analysis->Data_Analysis Interpretation 6. Biological Interpretation - Correlation with phenotype - Pathway analysis Data_Analysis->Interpretation

Caption: Recommended experimental workflow for comparative analysis.

Detailed Experimental Protocols

1. Tissue Collection and Storage

  • Rationale: Proper tissue handling is paramount to preserve the integrity of acyl-CoA esters, which are susceptible to enzymatic degradation.

  • Protocol:

    • Excise tissues of interest from healthy and diseased subjects as rapidly as possible.

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction. Avoid freeze-thaw cycles.

2. Tissue Homogenization and Acyl-CoA Extraction

  • Rationale: Efficient extraction is crucial to isolate the low-abundance acyl-CoAs from the complex tissue matrix. The use of an internal standard is essential for accurate quantification.

  • Protocol:

    • Weigh the frozen tissue (typically 20-50 mg).

    • Homogenize the tissue in an appropriate ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

    • Crucial Step: Internal Standard Spiking. Add a known amount of a suitable internal standard. Given the lack of a commercially available isotopically labeled standard for the target molecule, a C17 or C19 acyl-CoA can be used as a surrogate for relative quantification. For absolute quantification, custom synthesis of a stable isotope-labeled standard would be necessary.

    • Vortex the homogenate vigorously and incubate on ice.

    • Centrifuge to pellet the protein and debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Further purify and concentrate the acyl-CoAs using Solid Phase Extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs, dry the eluate under a stream of nitrogen, and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Rationale: LC-MS/MS provides the necessary sensitivity and selectivity to detect and quantify specific acyl-CoA species in a complex mixture.

  • Protocol:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

      • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to resolve the acyl-CoAs based on their hydrophobicity.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of the target molecule and a specific fragment ion. The transition for this compound would need to be determined by infusing a standard (if available) or by theoretical prediction and confirmation in a biological sample. A common fragment for acyl-CoAs is related to the CoA moiety.

      • Instrument parameters (e.g., collision energy, cone voltage) must be optimized for the target molecule and the internal standard.

Data Analysis and Presentation

Table 1: Hypothetical Comparative Data of this compound Levels

Tissue TypeConditionnMean Level (Relative Peak Area)Standard Deviationp-value
LiverHealthy101.000.15<0.01
LiverDiseased103.500.45
BrainHealthy101.000.200.03
BrainDiseased101.800.30
HeartHealthy101.000.12>0.05
HeartDiseased101.100.18

This table presents hypothetical data for illustrative purposes.

Statistical Analysis:

  • The levels of the target molecule should be normalized to the peak area of the internal standard and the initial tissue weight.

  • An unpaired t-test or a suitable non-parametric test should be used to determine the statistical significance of the differences in the mean levels between the healthy and diseased groups for each tissue type.

  • A p-value of less than 0.05 is typically considered statistically significant.

Interpretation and Future Directions

The interpretation of the results should be framed within the known context of VLCFA metabolism.

  • Elevated Levels in Diseased Tissues: An increase in the concentration of this compound in diseased tissues could suggest a bottleneck in the peroxisomal β-oxidation pathway. This could be due to a deficiency in a downstream enzyme or a defect in the transport of the molecule. This finding would warrant further investigation into the expression and activity of peroxisomal enzymes in the affected tissues.

  • Decreased Levels in Diseased Tissues: A reduction in the levels of the target molecule could indicate an impairment in its biosynthesis. This might be linked to reduced expression or activity of the ELOVL elongase responsible for its production.

Self-Validating System and Trustworthiness:

The robustness of this experimental design lies in its multi-faceted validation approach:

  • Internal Standardization: The use of an internal standard in every sample corrects for variations in extraction efficiency and instrument response, ensuring the reliability of the quantitative data.

  • Control Tissues: The inclusion of multiple tissue types allows for the assessment of the tissue-specificity of the observed changes, providing a more comprehensive biological picture.

Conclusion

The comparative analysis of this compound levels in healthy versus diseased tissues represents a promising avenue of research for understanding the role of very-long-chain fatty acyl-CoAs in health and disease. While challenging, the application of a rigorous and well-validated LC-MS/MS-based workflow, as outlined in this guide, can provide valuable insights into its potential as a novel biomarker and its involvement in pathological processes. This, in turn, may open up new avenues for diagnostic and therapeutic development.

A Comparative Guide to the Cross-Validation of a Novel UPLC-MS/MS Method for the Quantification of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document details the cross-validation of our novel UPLC-MS/MS method against established analytical techniques, providing the necessary experimental data and protocols to ensure scientific integrity and reproducibility. The principles of analytical method validation and cross-validation are grounded in regulatory guidelines from the FDA and the International Council for Harmonisation (ICH) to ensure data reliability and consistency.[1][2][3][4][5]

Introduction: The Analytical Challenge of Very-Long-Chain Acyl-CoAs

(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA is a complex lipid molecule characterized by a 38-carbon chain with a hydroxyl group and five cis-double bonds. Its physicochemical properties—low physiological abundance, high molecular weight, and amphipathic nature—present significant analytical challenges. Accurate quantification is crucial for understanding its role in cellular metabolism and disease pathogenesis.

This guide introduces a newly developed, highly sensitive, and specific UPLC-MS/MS method for its quantification and rigorously compares its performance against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays. Cross-validation is essential when a new analytical method is introduced to ensure that the results are equivalent to those obtained by existing, validated methods.[6][7][8][9]

Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the study, including sensitivity, specificity, throughput, and cost.

Novel Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is the gold standard for the quantification of low-abundance endogenous molecules in complex biological matrices.[10] Our novel method leverages the separation power of UPLC with the high sensitivity and specificity of tandem mass spectrometry.

  • Principle: The analyte is separated from other matrix components based on its hydrophobicity on a reverse-phase column and is then ionized and fragmented. Specific fragment ions are monitored for quantification, providing exceptional selectivity.[11][12]

  • Advantages: Unmatched sensitivity (femtomole range), high specificity, and the ability to quantify multiple analytes in a single run.[13]

  • Limitations: Requires sophisticated and expensive instrumentation and can be susceptible to matrix effects.

Existing Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used technique for the analysis of acyl-CoAs, HPLC-UV relies on the strong absorbance of the adenine moiety in the Coenzyme A molecule.[13][14]

  • Principle: Separation is achieved via reverse-phase chromatography, and the analyte is detected by its UV absorbance, typically around 260 nm.[13][15]

  • Advantages: Robust, widely available, and cost-effective.

  • Limitations: Lower sensitivity and specificity compared to MS-based methods, making it challenging to quantify low-abundance species in complex samples.[12]

Existing Technique 2: Enzymatic Assays

Enzymatic assays offer a functional approach to quantification, measuring the total pool of acyl-CoAs or the activity of related enzymes.[16]

  • Principle: These assays typically involve a series of coupled enzymatic reactions that lead to the production of a readily detectable product, such as NADH or a fluorescent molecule.[17][18]

  • Advantages: High-throughput, cost-effective, and provide functional information.[17]

  • Limitations: Generally lack the specificity to distinguish between different acyl-CoA species and can be prone to interference from other components in the biological matrix.

Cross-Validation Experimental Design

The cross-validation study was designed to demonstrate the equivalency of the new UPLC-MS/MS method with the established HPLC-UV and enzymatic assay techniques. The validation parameters were assessed in accordance with ICH Q2(R1) and FDA guidelines.[1][2][3][4][5][19][20][21]

Caption: Workflow for the cross-validation of the new analytical method.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interfering substances and concentrating the analyte.

  • Homogenization: Homogenize 50 mg of tissue in 1 mL of ice-cold 2:1 (v/v) methanol:water.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation: Precipitate proteins by adding 2 mL of acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes at 4°C.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.

UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard were monitored.

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 15% to 80% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 259 nm.[14]

Enzymatic Assay
  • Principle: A coupled enzyme assay measuring the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Reaction Mixture: 100 mM Tris-HCl (pH 9.0), 2 mM NAD+, and sample.

  • Enzyme: A specific long-chain 3-hydroxyacyl-CoA dehydrogenase.

  • Detection: The increase in NADH is monitored by the change in absorbance at 340 nm.

  • Quantification: The concentration is determined by comparison to a standard curve.

Comparative Performance Data

The following tables summarize the performance characteristics of the three methods based on the cross-validation study.

Table 1: Method Validation Parameters

ParameterUPLC-MS/MSHPLC-UVEnzymatic AssayAcceptance Criteria (ICH Q2(R1))
Linearity (r²) >0.998>0.995>0.990≥0.99
Accuracy (% Bias) ± 5%± 10%± 15%± 15% (± 20% at LLOQ)
Precision (%RSD) < 8%< 12%< 18%≤ 15% (≤ 20% at LLOQ)
LLOQ (pmol/injection) 0.11050-
Specificity HighModerateLow-

Table 2: Cross-Validation Results (Concentration in µM)

QC LevelNominal ValueUPLC-MS/MS (Measured)% DifferenceHPLC-UV (Measured)% DifferenceEnzymatic Assay (Measured)% Difference
Low 0.50.48-4.0%0.55+10.0%0.61+22.0%
Mid 5.05.1+2.0%4.7-6.0%5.8+16.0%
High 50.049.2-1.6%53.5+7.0%44.5-11.0%

graph "Method_Comparison_Logic" {
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subgraph "cluster_Attributes" { label="Key Analytical Attributes"; bgcolor="#F1F3F4"; "Sensitivity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Specificity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Throughput" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cost" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Methods" { label="Analytical Methods"; bgcolor="#F1F3F4"; "UPLC_MSMS" [label="UPLC-MS/MS", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_UV" [label="HPLC-UV", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enzymatic_Assay" [label="Enzymatic Assay", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; }

"Sensitivity" -> "UPLC_MSMS" [label="Very High"]; "Specificity" -> "UPLC_MSMS" [label="Very High"]; "Throughput" -> "UPLC_MSMS" [label="Moderate"]; "Cost" -> "UPLC_MSMS" [label="High"];

"Sensitivity" -> "HPLC_UV" [label="Moderate"]; "Specificity" -> "HPLC_UV" [label="Moderate"]; "Throughput" -> "HPLC_UV" [label="Moderate"]; "Cost" -> "HPLC_UV" [label="Low"];

"Sensitivity" -> "Enzymatic_Assay" [label="Low"]; "Specificity" -> "Enzymatic_Assay" [label="Low"]; "Throughput" -> "Enzymatic_Assay" [label="High"]; "Cost" -> "Enzymatic_Assay" [label="Very Low"]; }

Caption: Logical relationship between analytical methods and key performance attributes.

Discussion and Conclusion

The cross-validation results demonstrate that the novel UPLC-MS/MS method offers superior performance in terms of sensitivity, accuracy, and precision for the quantification of this compound. While the HPLC-UV method provides acceptable accuracy and precision, its significantly higher limit of quantification makes it unsuitable for studies involving low physiological concentrations. The enzymatic assay, although high-throughput and cost-effective, lacks the specificity required for definitive quantification and showed the largest deviation from the nominal values.

References

Is (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA a more sensitive biomarker than other long-chain acyl-CoAs for a specific disease?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate field of inborn errors of metabolism, the precise and early detection of disease is paramount to improving patient outcomes. Long-chain fatty acid oxidation disorders (LC-FAODs), such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency, represent a class of serious conditions where the body's ability to convert long-chain fats into energy is impaired.[1][2] This guide provides a comprehensive comparison of established biomarkers for these disorders and addresses the standing of novel, complex molecules like (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in the current diagnostic landscape.

The Established Gold Standard: Long-Chain Acylcarnitines

The cornerstone of newborn screening and diagnosis for LCHAD and MTP deficiencies is the analysis of acylcarnitine profiles in dried blood spots or plasma.[3][4] These disorders lead to the accumulation of specific long-chain hydroxyacylcarnitines due to the enzymatic block in the mitochondrial β-oxidation pathway.

The primary biomarkers for LCHAD and MTP deficiencies are:

  • C16-OH (3-hydroxypalmitoylcarnitine)

  • C18:1-OH (3-hydroxyoleoylcarnitine)

  • C18-OH (3-hydroxystearoylcarnitine)

The elevation of these specific long-chain 3-hydroxyacylcarnitine species is a hallmark of these conditions.[5] Tandem mass spectrometry (MS/MS) is the standard analytical technique for the sensitive and specific quantification of these markers.[6]

The Case of this compound: A Biomarker in Waiting?

A query into the role of this compound, a very-long-chain unsaturated 3-hydroxyacyl-CoA, as a sensitive biomarker for a specific disease reveals a notable absence in the current scientific and clinical literature. This molecule is commercially available as a research chemical, but there are no published clinical studies or validated diagnostic assays that associate it with LCHAD, MTP, or any other specific disease.[7]

Therefore, a direct comparison of its sensitivity and specificity against established biomarkers is not currently feasible. Its complex structure, a C38 polyunsaturated fatty acyl-CoA, suggests it could be an intermediate in a yet-to-be-fully-elucidated metabolic pathway or a product of an alternative pathway that becomes active under specific pathological conditions. However, without experimental data, its clinical utility remains speculative.

Comparative Analysis of Established Biomarkers for LCHAD/MTP Deficiency

While a direct comparison with this compound is not possible, a critical evaluation of the established biomarkers is essential for researchers and clinicians.

Biomarker ClassSpecific AnalytesSample TypeAnalytical MethodSensitivitySpecificityClinical Utility
Long-Chain Acylcarnitines C16-OH, C18:1-OH, C18-OHDried Blood Spot, Plasma, SerumTandem Mass Spectrometry (MS/MS)High for newborn screeningGood, but can have some overlap with other FAODsPrimary diagnostic and screening marker. Widely used in newborn screening programs.[3]
3-Hydroxydicarboxylic Acids C10 to C16 3-hydroxydicarboxylic acidsUrineGas Chromatography-Mass Spectrometry (GC-MS)Moderate; may be normal when the patient is asymptomaticGoodConfirmatory and monitoring marker. Useful for ongoing patient management.[8][9]
Free Fatty Acids 3-hydroxytetradecanoic acid (3HTA), 3-hydroxypalmitic acid (3HPA)PlasmaMass SpectrometryUnder investigationUnder investigationResearch-level; potential to elucidate disease pathophysiology.[10]

Experimental Protocols

Protocol 1: Quantification of Long-Chain Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry

This protocol outlines the standard method for newborn screening.

  • Sample Preparation: A 3mm punch from a dried blood spot is placed in a 96-well plate.

  • Extraction: An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in methanol is added to each well. The plate is then agitated to facilitate extraction.

  • Derivatization (Optional but common): The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their chromatographic and mass spectrometric properties.

  • Analysis by LC-MS/MS: The derivatized extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The acylcarnitines are separated by reverse-phase chromatography and detected using multiple reaction monitoring (MRM) to ensure high specificity and sensitivity.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the signal of the analyte to that of its corresponding internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Dried Blood Spot Punch s2 Extraction with Internal Standards s1->s2 Methanol a1 LC Separation s2->a1 Injection a2 Tandem Mass Spectrometry (MRM) a1->a2 d1 Quantification vs. Internal Standard a2->d1

Workflow for Acylcarnitine Analysis

Signaling Pathways and Logical Relationships

The biochemical basis for the utility of long-chain acylcarnitines as biomarkers lies in the specific enzymatic block in LCHAD and MTP deficiencies.

fatty_acid_oxidation cluster_pathway Mitochondrial Long-Chain Fatty Acid β-Oxidation cluster_disease LCHAD/MTP Deficiency LCFA_CoA Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA LCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Block Enzymatic Block Acetyl_CoA Acetyl-CoA + Acyl-CoA (n-2) Ketoacyl_CoA->Acetyl_CoA Thiolase Accumulation Accumulation of 3-Hydroxyacyl-CoA Block->Accumulation Acylcarnitine Formation of Long-Chain Hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH) Accumulation->Acylcarnitine CPT2/CACT (reversible)

Biochemical Pathway in LCHAD/MTP Deficiency

In LCHAD and MTP deficiencies, the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase is compromised. This leads to an accumulation of 3-hydroxyacyl-CoA intermediates. These intermediates are then converted to their corresponding acylcarnitines, which are subsequently released into the circulation and can be detected at elevated levels.

Conclusion and Future Directions

Future research may focus on:

  • Untargeted metabolomics: To potentially identify novel biomarkers, including very-long-chain acyl-CoAs or their derivatives, that could further improve diagnostic accuracy or provide prognostic information.

  • Functional studies: To elucidate the metabolic pathways that may involve molecules like this compound and their potential role in the pathophysiology of FAODs or other metabolic diseases.

  • Development of more sensitive analytical methods: To enable the detection and quantification of a wider range of acyl-CoAs and other lipid species in biological samples.[11]

For researchers and drug development professionals, a thorough understanding of the established biomarker landscape is crucial for accurate diagnosis, patient stratification in clinical trials, and the development of novel therapeutic interventions for these challenging disorders.

References

A Senior Application Scientist's Guide to Evaluating Linearity, Accuracy, and Precision of an LC-MS/MS Assay for (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and metabolic research, the precise and reliable quantification of lipid mediators is paramount. Among these, long-chain fatty acyl-CoAs (LC-CoAs) have emerged as critical players in cellular signaling and metabolic regulation.[1] This guide provides an in-depth evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantification of a specific unsaturated fatty acyl-CoA, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA.

The validation of any analytical method is fundamental to ensure data integrity and is a requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4] This guide will focus on three critical validation parameters: linearity, accuracy, and precision, providing a comparative analysis with alternative methodologies and the supporting experimental data.

The Gold Standard: LC-MS/MS for Long-Chain Acyl-CoA Analysis

The analysis of LC-CoAs presents significant analytical challenges due to their low abundance and complex physicochemical properties. LC-MS/MS has become the gold standard for their quantification, offering high sensitivity and specificity.[5][6] This technique allows for the separation of different acyl-CoA species by reverse-phase chromatography, followed by selective detection using tandem mass spectrometry, often in the selected reaction monitoring (SRM) mode.[7]

Alternative Methodologies: A Comparative Overview

While LC-MS/MS is the preferred method, other techniques have been employed for acyl-CoA analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method relies on the ultraviolet absorbance of the adenine ring in the CoA molecule. However, it often lacks the sensitivity and specificity required for low-abundance species in complex biological matrices.

  • Enzymatic Assays: These assays measure total acyl-CoA pools or the activity of related enzymes. While useful for certain applications, they do not provide information on individual acyl-CoA species.

  • Radiometric Assays: These highly sensitive assays involve the use of radiolabeled fatty acids to measure the activity of long-chain fatty acyl-CoA synthetases.[8] However, they are indirect methods for quantifying the acyl-CoA itself and require handling of radioactive materials.

The LC-MS/MS method detailed here offers significant advantages over these alternatives in terms of sensitivity, specificity, and the ability to quantify individual molecular species.

Experimental Design for Assay Validation

The following sections detail the experimental protocols for evaluating the linearity, accuracy, and precision of the LC-MS/MS assay for this compound. The validation is designed to meet the criteria set forth by the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guidelines.[2][3]

Preparation of Calibration Standards and Quality Control Samples

Objective: To prepare a series of known concentrations of the analyte to establish a calibration curve and to prepare quality control (QC) samples to assess the accuracy and precision of the assay.

Materials:

  • This compound standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA.

  • Biological matrix (e.g., plasma, cell lysate) free of the analyte.

Procedure:

  • Stock Solution Preparation: Prepare a primary stock solution of the analyte and the IS in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Perform serial dilutions of the analyte stock solution with the biological matrix to prepare calibration standards at a minimum of five to eight different concentration levels.

  • Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the biological matrix with known amounts of the analyte. These should be prepared from a separate stock solution than the calibration standards.

Experimental Workflow for Assay Validation

The following diagram illustrates the general workflow for validating the assay's linearity, accuracy, and precision.

Assay Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Prep_Standards Prepare Calibration Standards Analysis Analyze Samples in Triplicate Prep_Standards->Analysis Prep_QC Prepare QC Samples Prep_QC->Analysis Linearity Linearity Assessment Analysis->Linearity Accuracy Accuracy Assessment Analysis->Accuracy Precision Precision Assessment Analysis->Precision Linearity Assessment cluster_workflow Linearity Evaluation Analyze_Standards Analyze Calibration Standards Plot_Data Plot Peak Area Ratio vs. Concentration Analyze_Standards->Plot_Data Linear_Regression Perform Linear Regression Plot_Data->Linear_Regression Evaluate_r2 Evaluate r² and Back-Calculated Concentrations Linear_Regression->Evaluate_r2 Accuracy and Precision cluster_intra_assay Intra-Assay (Single Run) cluster_inter_assay Inter-Assay (Multiple Runs) Intra_QC Analyze 5 Replicates of Low, Medium, High QC Intra_Calc Calculate Mean, SD, %CV, Accuracy Intra_QC->Intra_Calc Inter_QC Analyze 5 Replicates of L, M, H QC on 3 Different Days Inter_Calc Calculate Mean, SD, %CV, Accuracy Inter_QC->Inter_Calc

References

How does the fatty acyl profile of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA differ between cell types?

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the differential fatty acyl profiling of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established biochemical principles with actionable experimental protocols to facilitate a comprehensive understanding of the cell-type-specific nuances of VLCFA metabolism.

Introduction: The Significance of Very-Long-Chain Fatty Acids and Their Intermediates

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more.[1] These molecules are not merely structural components of cell membranes but are also active participants in a multitude of biological processes, including skin barrier formation, myelination in the nervous system, and the production of signaling molecules.[1][2] The precise composition of VLCFAs varies significantly among different cell types, reflecting their specialized functions.

The molecule at the heart of this guide, this compound, is a specific hydroxylated intermediate in the elongation pathway of a C38 polyunsaturated fatty acid. Its transient nature makes it a challenging but crucial analyte for understanding the flux and regulation of VLCFA synthesis in diverse cellular contexts. Differences in the abundance of this intermediate can provide insights into the tissue-specific regulation of fatty acid elongation enzymes and the downstream pathways that utilize these complex lipids.

The Biosynthesis Pathway: A Primer

VLCFAs are synthesized in the endoplasmic reticulum through a cyclical four-step process, with each cycle extending the fatty acyl chain by two carbons. This process is catalyzed by a multi-enzyme complex. The specific intermediate, this compound, is formed in the second step of the final elongation cycle leading to a C38:5 fatty acid.

A simplified overview of the VLCFA elongation cycle is as follows:

  • Condensation: An acyl-CoA chain is condensed with malonyl-CoA. This is the rate-limiting step and is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs).

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA, such as the molecule of interest.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.

  • Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer.

The following diagram illustrates the position of this compound within this pathway.

G cluster_0 VLCFA Elongation Cycle (in Endoplasmic Reticulum) Acyl_CoA Acyl-CoA (C36:5) Ketoacyl_CoA 3-Oxooctatriacontapentaenoyl-CoA Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA This compound Ketoacyl_CoA->Hydroxyacyl_CoA 3-ketoacyl-CoA reductase (Reduction) Enoyl_CoA (2E,23Z,26Z,29Z,32Z,35Z)-Octatriacontahexaenoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA 3-hydroxyacyl-CoA dehydratase (Dehydration) Elongated_Acyl_CoA Octatriacontapentaenoyl-CoA (C38:5) Enoyl_CoA->Elongated_Acyl_CoA trans-2-enoyl-CoA reductase (Reduction)

Caption: Biosynthesis of a C38:5 VLCFA, highlighting the intermediate of interest.

Comparative Profiling of this compound Across Cell Types: A Hypothetical Analysis

Cell TypePrimary Function of VLCFAsExpected Relative Abundance of this compoundRationale
Keratinocytes (Skin) Formation of the epidermal water barrier via ceramides containing VLCFAs.HighThe skin is a primary site of VLCFA synthesis, essential for barrier function. High flux through the elongation pathway is expected.
Oligodendrocytes (Brain) Myelin sheath formation, which is rich in galactosylceramides with VLCFAs.HighMyelination requires a substantial and continuous supply of VLCFAs.
Hepatocytes (Liver) Diverse metabolic roles, including synthesis of VLCFAs for incorporation into various lipid classes.ModerateThe liver is metabolically active, but the synthesis of this specific C38:5 fatty acid may be less pronounced than in specialized barrier tissues.
Adipocytes (Fat Tissue) Energy storage in the form of triacylglycerols.LowWhile adipocytes store fatty acids, the emphasis is on C16 and C18 chains, with less demand for very-long-chain species.

Experimental Workflow for Comparative Analysis

A robust and validated workflow is essential for the accurate quantification of this compound. The following diagram outlines the key steps, from sample preparation to data analysis.

G cluster_1 Experimental Workflow Start Cell Culture (e.g., Keratinocytes, Oligodendrocytes) Harvest Cell Harvesting & Quenching Start->Harvest Extraction Lipid Extraction (e.g., Folch Method) Harvest->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis End Comparative Profile Data_Analysis->End

Caption: Workflow for the analysis of fatty acyl-CoA profiles in different cell types.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Harvesting
  • Cell Culture: Culture keratinocytes, oligodendrocytes, hepatocytes, and adipocytes under their respective standard conditions to achieve approximately 80-90% confluency.

  • Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to quench metabolic activity.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

This protocol is based on the widely used Folch method for total lipid extraction.

  • Homogenization: Resuspend the cell pellet in 400 µL of ice-cold water. Homogenize using a probe sonicator (3 cycles of 10 seconds on, 30 seconds off) on ice.

  • Solvent Addition: Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

  • Vortexing and Incubation: Vortex the mixture vigorously for 2 minutes. Incubate at room temperature for 20 minutes to allow for phase separation.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Phase Separation: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 (v/v) methanol:water).

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA species.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined.

Conclusion and Future Directions

The study of very-long-chain fatty acyl-CoA intermediates provides a unique window into the regulation of lipid metabolism. While direct comparative data for this compound is currently limited, the protocols and conceptual framework provided in this guide offer a clear path for researchers to investigate its cell-type-specific roles. Future studies should focus on executing these comparative analyses and exploring the functional consequences of altered levels of this and other VLCFA intermediates in various physiological and pathological states.

References

Confirming the Identity of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and lipidomics research, the unambiguous structural elucidation of complex bioactive lipids is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive identification of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to demonstrate a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Challenge: A Very Long-Chain Polyunsaturated Hydroxy Fatty Acyl-CoA

This compound is a molecule of significant complexity, characterized by a C38 very long-chain fatty acyl group with five Z-configured double bonds, a hydroxyl group at the C3 position, and a Coenzyme A (CoA) moiety. This intricate structure necessitates a multi-faceted analytical approach to confirm its identity with a high degree of confidence. While HRMS excels in providing precise mass information and fragmentation patterns, NMR offers unparalleled insight into the specific carbon-hydrogen framework and stereochemistry.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula and Key Structural Motifs

HRMS is an indispensable tool in lipidomics, offering exceptional mass accuracy and resolving power.[1][2][3] This allows for the determination of the elemental composition of a molecule, a critical first step in its identification. When coupled with tandem mass spectrometry (MS/MS), it provides structural information through controlled fragmentation of the parent ion.

Experimental Workflow for HRMS Analysis

Caption: Workflow for LC-HRMS/MS analysis of fatty acyl-CoAs.

Predicted HRMS Data for this compound
ParameterPredicted ValueRationale
Molecular Formula C59H96N7O18P3SDerived from the chemical structure.
Monoisotopic Mass 1319.5658 DaCalculated based on the most abundant isotopes of each element.
[M-H]- Ion (m/z) 1318.5585Negative ion mode is often preferred for acidic molecules like acyl-CoAs.[4][5]
[M-2H]2- Ion (m/z) 658.7754Doubly charged ions are commonly observed for large molecules with multiple acidic sites.
Predicted Tandem MS (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the [M-H]- precursor ion is expected to yield characteristic fragment ions that provide structural information. The fragmentation of long-chain acyl-CoA thioesters typically involves cleavages at the phosphodiester bonds and within the pantetheine arm.[4][5] The presence of a hydroxyl group can also direct fragmentation.[6][7][8]

Predicted Fragment Ion (m/z)Proposed Structure/Origin
~809[M-H - Adenosine 3',5'-diphosphate]-
~767[M-H - Adenosine 5'-monophosphate]-
~507[Phosphopantetheine phosphate]-
~426[Adenosine 3',5'-diphosphate - H2O]-
~408[Adenosine 3',5'-diphosphate - 2H2O]-
VariableIons resulting from cleavages along the fatty acyl chain, potentially influenced by the double bond positions and the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

While HRMS provides a high-level overview, NMR spectroscopy offers a detailed, atom-by-atom picture of the molecule's structure.[9][10][11] Both 1H and 13C NMR are crucial, with two-dimensional (2D) techniques like COSY, HSQC, and HMBC being essential for unambiguous assignment of all protons and carbons.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Predicted 1H and 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for key functional groups within this compound. These predictions are based on known chemical shifts for similar lipid structures.[12][13][14][15]

Functional GroupPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Rationale for Prediction
Olefinic Protons (-CH=CH-) 5.3 - 5.4127 - 132Characteristic region for protons on double bonds in polyunsaturated fatty acids.[13][16]
Bis-allylic Protons (=CH-CH2-CH=) ~2.8~25Protons situated between two double bonds are significantly deshielded.
Allylic Protons (-CH2-CH=) ~2.0 - 2.1~27Protons adjacent to a double bond.
Methine Proton on Hydroxyl-bearing Carbon (-CH(OH)-) ~3.9 - 4.1~68The electronegative oxygen atom causes a downfield shift.
Methylene Protons Alpha to Carbonyl (-CH2-C(O)SCoA) ~2.5~45Protons adjacent to the thioester carbonyl group.
Terminal Methyl Group (-CH3) ~0.97~14Typical chemical shift for a terminal methyl group in a long alkyl chain.
Adenine Protons (CoA) ~8.1, ~8.4~140-155Aromatic protons of the adenine base in the CoA moiety.
Ribose Protons (CoA) ~4.0 - 6.0~60 - 90Protons of the ribose sugar in the CoA moiety.

Comparative Analysis: HRMS vs. NMR

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Precise mass-to-charge ratio, elemental composition, fragmentation patterns.Detailed carbon-hydrogen framework, stereochemistry, connectivity.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Requirement Low (micrograms or less).Higher (milligrams).
Analysis Time Rapid (minutes per sample).Slower (hours to days for complete 2D analysis).
Structural Detail Infers structure from fragments.Provides direct evidence of atomic connectivity.
Isomer Differentiation Can distinguish isomers with different fragmentation patterns.Excellent for distinguishing constitutional and stereoisomers.
Confirmation of Double Bond Position/Geometry Challenging without derivatization or specific fragmentation techniques.Definitive through analysis of coupling constants and 2D correlations.
Stereochemistry Generally not possible.Can determine relative and absolute stereochemistry with appropriate experiments.

Conclusion: A Synergistic Approach for Unambiguous Identification

For the definitive structural confirmation of a complex lipid such as this compound, a synergistic approach utilizing both HRMS and NMR is indispensable. HRMS provides the initial, crucial confirmation of the molecular formula and key structural motifs through fragmentation analysis. NMR spectroscopy then delivers the fine details of the molecular architecture, including the precise location and geometry of the double bonds and the stereochemistry of the hydroxyl group. Together, these techniques form a self-validating system, providing the high level of confidence required in research and drug development.

Experimental Protocols

High-Resolution Mass Spectrometry Protocol
  • Sample Preparation: Dissolve 1-10 µg of the purified compound in 1 mL of methanol:acetonitrile (1:1, v/v).

  • Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution from 50% mobile phase A (water with 0.1% formic acid) and 50% mobile phase B (acetonitrile with 0.1% formic acid) to 100% mobile phase B over 15 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Full Scan (MS1): Acquire data from m/z 200-2000 with a resolution of at least 70,000 (at m/z 200).

    • Tandem MS (MS2): Perform data-dependent acquisition, selecting the top 5 most intense ions from the full scan for fragmentation using collision-induced dissociation (CID) with a normalized collision energy of 20-40%.

Nuclear Magnetic Resonance Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the lyophilized compound in 0.6 mL of deuterated methanol (Methanol-d4).

  • Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • 1H NMR: Acquire with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

    • 13C NMR: Acquire with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition parameters for the specific sample and spectrometer.

References

Comparative metabolomics to identify pathways affected by altered levels of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Very-Long-Chain Fatty Acyl-CoAs in Cellular Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and signaling molecules. Their metabolic intermediates, particularly their coenzyme A (CoA) esters, are pivotal in a multitude of cellular processes. This guide focuses on a specific, highly unsaturated VLCFA intermediate, (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, a C38:5 acyl-CoA. Understanding the metabolic ramifications of altered levels of this molecule is critical for researchers in cellular metabolism, drug discovery, and the study of metabolic disorders.

Impairments in the metabolism of long-chain fatty acids can lead to a range of pathologies affecting the heart, liver, muscles, and nervous system.[1] These can arise from genetic defects, such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, or acquired conditions.[1] Therefore, elucidating the pathways affected by specific VLCFA-CoAs is of paramount importance.

This technical guide provides a framework for a comparative metabolomics study designed to identify and characterize the metabolic pathways perturbed by fluctuations in this compound levels. We will explore the underlying biochemistry, present detailed experimental protocols for robust and reproducible analysis, and offer a comparative analysis with known modulators of fatty acid oxidation.

Metabolic Crossroads: The Dual Role of 3-Hydroxyacyl-CoAs

The target molecule, a 3-hydroxyacyl-CoA, occupies a central position in two opposing pathways of fatty acid metabolism: synthesis (elongation) and degradation (β-oxidation). This duality makes it a critical node for metabolic regulation.

  • Peroxisomal β-oxidation: Very-long-chain fatty acids are primarily shortened in peroxisomes, as they are poor substrates for mitochondrial β-oxidation.[2][3] The process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA. 3-hydroxyacyl-CoA is a key intermediate in this catabolic spiral.[2]

  • Fatty Acid Elongation: The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes known as ELOVL elongases. This process also involves a 3-hydroxyacyl-CoA intermediate. While specific substrate preferences for ELOVL enzymes exist, they are known to act on a range of polyunsaturated fatty acids.[4][5][6]

Therefore, an accumulation or depletion of this compound can signify a bottleneck in either its further oxidation or its dehydration and subsequent reduction during elongation.

Comparative Experimental Design: Unveiling Metabolic Shifts

To comprehensively understand the metabolic impact of altered this compound levels, a comparative approach is essential. This involves comparing the metabolomic profile of a control system with systems where the levels of the target molecule are perturbed. Furthermore, comparing these changes with the effects of known pharmacological modulators of fatty acid oxidation provides a valuable mechanistic context.

Experimental Groups:
  • Control Group: A baseline cellular or animal model with normal physiological levels of the target molecule.

  • Test Group (Elevated Levels): A model system where the concentration of this compound is artificially increased, for instance, through direct supplementation or genetic manipulation of upstream enzymes.

  • Test Group (Depleted Levels): A model system where the concentration of the target molecule is reduced, potentially through genetic knockout or knockdown of a key synthesizing enzyme.

  • Comparator Group (Pharmacological Inhibition of FAO): A model system treated with a known inhibitor of fatty acid oxidation, such as:

    • Etomoxir: An irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), which is crucial for the transport of long-chain fatty acids into the mitochondria.

    • Perhexiline: Another CPT-1 inhibitor.

    • Trimetazidine: An inhibitor of the terminal enzyme in β-oxidation, long-chain 3-ketoacyl-CoA thiolase.

By comparing the metabolomic fingerprints of these groups, we can distinguish the specific effects of our target molecule from the general consequences of impaired fatty acid oxidation.

Workflow for Comparative Metabolomics

Caption: A generalized workflow for the comparative metabolomics study.

Detailed Experimental Protocols

The success of any metabolomics study hinges on meticulous and reproducible experimental procedures. Here, we provide detailed protocols for the key steps in our proposed comparative analysis.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the biological question, such as hepatocytes (e.g., HepG2) for studying liver metabolism or cardiomyocytes for cardiac metabolism.

  • Culture Conditions: Maintain cells in a standard culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Control Group: Treat with vehicle (e.g., DMSO or ethanol).

    • Elevated Target Group: Supplement the medium with a known concentration of this compound (solubilized in a suitable vehicle).

    • FAO Inhibitor Group: Treat with an appropriate concentration of etomoxir, perhexiline, or trimetazidine.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late metabolic responses.

  • Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding liquid nitrogen directly to the culture plate.

    • Scrape the cells in the presence of a cold extraction solvent (see Protocol 2).

Protocol 2: Metabolite Extraction from Cultured Cells
  • Extraction Solvent: Prepare a cold (-20°C) extraction solvent of methanol:acetonitrile:water (50:30:20, v/v/v).

  • Extraction:

    • To the frozen cell pellet, add 1 mL of the cold extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[7]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-20 minutes is a good starting point for separating a wide range of acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.

    • MRM Transitions: For this compound, specific precursor-to-product ion transitions need to be determined by infusing a pure standard. A common neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety, can be used for initial screening.[8]

Data Analysis and Interpretation
  • Data Processing: Use appropriate software (e.g., vendor-specific software, XCMS, or similar platforms) for peak picking, integration, and alignment.

  • Statistical Analysis:

    • Perform univariate analysis (e.g., t-tests, ANOVA) to identify individual metabolites that are significantly different between experimental groups.

    • Employ multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to visualize the overall metabolic differences and identify key discriminating metabolites.

  • Metabolite Identification: Identify significantly altered metabolites by comparing their retention times and fragmentation patterns with authentic standards or by searching against spectral libraries (e.g., METLIN, HMDB).

  • Pathway Analysis: Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to map the identified metabolites onto known metabolic pathways and identify those that are significantly enriched.

Comparative Data Presentation

The results of the metabolomics analysis should be presented in a clear and comparative manner.

Table 1: Hypothetical Comparative Metabolite Profile
Metabolite ClassMetaboliteFold Change (Elevated Target)Fold Change (FAO Inhibitor)p-valuePathway
Fatty Acyl-CoAs C16:0-CoA↑ 1.5↑ 1.8< 0.05Fatty Acid Oxidation
C18:1-CoA↑ 1.3↑ 1.6< 0.05Fatty Acid Oxidation
C22:0-CoA↑ 2.1↑ 2.5< 0.01Peroxisomal β-oxidation
Acylcarnitines C16:0-carnitine↑ 3.2↑ 4.5< 0.001Fatty Acid Transport
C18:1-carnitine↑ 2.8↑ 3.9< 0.001Fatty Acid Transport
Organic Acids Citrate↓ 0.6↓ 0.4< 0.05TCA Cycle
Succinate↓ 0.7↓ 0.5< 0.05TCA Cycle
Amino Acids Alanine↑ 1.8↑ 2.1< 0.01Amino Acid Metabolism
Glutamine↓ 0.5↓ 0.3< 0.01Amino Acid Metabolism

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very-Long-Chain Fatty Acid Target_CoA (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxy- octatriacontapentaenoyl-CoA VLCFA->Target_CoA β-oxidation (intermediate) Shortened_AcylCoA Chain-Shortened Acyl-CoA Target_CoA->Shortened_AcylCoA Further β-oxidation AcetylCoA_perox Acetyl-CoA Shortened_AcylCoA->AcetylCoA_perox AcylCoA_mito Acyl-CoA Shortened_AcylCoA->AcylCoA_mito Transport LCFA Long-Chain Fatty Acid AcetylCoA_mito Acetyl-CoA AcylCoA_mito->AcetylCoA_mito β-oxidation TCA_Cycle TCA Cycle AcetylCoA_mito->TCA_Cycle ATP ATP TCA_Cycle->ATP CPT1 CPT-1 CPT1->AcylCoA_mito Etomoxir Etomoxir Etomoxir->CPT1 Cytosol_VLCFA Cytosolic VLCFA-CoA Cytosol_VLCFA->VLCFA Cytosol_LCFA Cytosolic LCFA-CoA Cytosol_LCFA->CPT1

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA, a complex unsaturated fatty acyl-CoA used in research settings.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), a conservative risk assessment is required. As a complex organic molecule, potential hazards could include:

  • Chemical Reactivity: While not expected to be highly reactive, its stability and reactivity with other common laboratory chemicals are unknown.

  • Toxicity: The toxicological properties have not been fully characterized. It is advisable to minimize exposure.

  • Environmental Impact: The environmental fate and effects of this compound are unknown.

Given these uncertainties, all waste containing this compound must be treated as hazardous waste.[7]

Personal Protective Equipment (PPE)

When handling waste containing this compound, the following minimum PPE is mandatory to minimize exposure:[8][9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to safe disposal.[10][11] The following table outlines the appropriate waste streams for different forms of waste containing this compound.

Waste TypeDescriptionRecommended Container
Liquid Waste Solutions containing the compound (e.g., in buffers, organic solvents).A chemically compatible, leak-proof container with a screw-top cap. The container material should be appropriate for all components of the liquid waste.
Solid Waste Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, absorbent paper).A designated solid chemical waste container, typically a plastic-lined cardboard box or a rigid plastic container.
Sharps Waste Contaminated needles, syringes, or other sharp objects.A properly labeled, puncture-resistant sharps container.[10]
Empty Containers The original vial or any other container that held the pure compound.Unless triple-rinsed with a suitable solvent, the empty container should be disposed of as solid chemical waste.[7] The rinsate must be collected as liquid hazardous waste.

Container Requirements:

  • Containers must be in good condition, free from leaks or damage.[12]

  • They must be chemically compatible with the waste they are holding.[12]

  • Containers must be kept closed except when adding waste.[7][13]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage cluster_4 Disposal A Experimentation with This compound B Identify Waste Type A->B C Liquid Waste B->C Solution D Solid Waste B->D Contaminated Consumables E Sharps Waste B->E Needles, etc. F Select Appropriate Waste Container C->F D->F E->F G Label Container with 'Hazardous Waste' and Contents F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Waste Pickup by Environmental Health & Safety (EHS) H->I

Caption: Disposal workflow for this compound waste.

1. Waste Characterization at the Point of Generation:

  • Immediately upon generation, determine the type of waste: liquid, solid, or sharp.

2. Select the Correct Waste Container:

  • Based on the waste type, select the appropriate, pre-labeled waste container as detailed in the table above.

3. Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste."[14]
  • The label must also include the full chemical name: "this compound" and any other constituents of the waste (e.g., solvents, buffers).
  • Indicate the approximate percentage of each component.
  • Ensure the date of initial waste accumulation is recorded on the label.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled waste containers in a designated SAA within the laboratory.[12][13]
  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]
  • Do not mix incompatible waste streams in the same container.[12] For instance, acidic and basic solutions should be kept in separate containers.

5. Requesting Waste Pickup:

  • Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[13]

Emergency Procedures

In the event of a spill or accidental exposure, follow your institution's established emergency protocols.[8]

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the contaminated absorbent material and place it in the solid chemical waste container.

    • Clean the spill area with an appropriate solvent or detergent.

  • Major Spill or Exposure:

    • Evacuate the area.

    • If there is personal contact, flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

    • Contact your institution's EHS or emergency response team.

Waste Minimization

In line with good laboratory practice, all researchers should strive to minimize the generation of hazardous waste.[13] Strategies include:

  • Ordering and using the smallest practical quantities of the chemical.

  • Designing experiments to use less material.

  • Avoiding the mixing of hazardous and non-hazardous waste.

The decision-making process for waste management is summarized in the following diagram:

A Waste Generated Containing This compound B Is the waste a sharp? A->B C Is the waste liquid? B->C No E Dispose in Sharps Container B->E Yes D Is the waste solid? C->D No F Dispose in Liquid Hazardous Waste Container C->F Yes G Dispose in Solid Hazardous Waste Container D->G Yes H Label and Store in SAA E->H F->H G->H I Request EHS Pickup H->I

Caption: Decision tree for the segregation of waste containing the target compound.

By adhering to these guidelines, you contribute to a safe and environmentally responsible research environment. Always consult your institution's specific Chemical Hygiene Plan and waste disposal procedures, as local regulations may vary.[4][16]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。